molecular formula C11H20N2O3 B1529610 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane CAS No. 1408074-44-1

2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B1529610
CAS No.: 1408074-44-1
M. Wt: 228.29 g/mol
InChI Key: LSACGXFQGVBFLY-UHFFFAOYSA-N
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Description

2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSACGXFQGVBFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134014
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-44-1
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester
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Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester
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Record name 1408074-44-1
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry for their ability to provide novel three-dimensional chemical space. 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane is a spirocyclic building block with functional handles that allow for straightforward diversification in drug discovery campaigns.[1][2] The success of any candidate molecule derived from this scaffold is fundamentally governed by its physicochemical properties. These properties, including the acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility, dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug. This guide serves as a technical framework for researchers, scientists, and drug development professionals, detailing the critical importance of these properties and providing robust, field-proven experimental protocols for their determination. While specific experimental values for the title compound are not publicly available, this document provides the necessary scientific rationale and methodological detail to enable its comprehensive characterization.

Introduction to this compound

This compound is a bifunctional synthetic building block featuring a desirable spirocyclic core. Such structures are sought after in modern drug discovery as they can improve compound properties by increasing three-dimensionality and moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. The molecule incorporates a primary amine, which serves as a key site for derivatization or as a critical pharmacophoric element, and a Boc-protected secondary amine within the azetidine ring, which can be deprotected for further modification.

Understanding the intrinsic physicochemical properties of this core structure is the first step in designing and optimizing new chemical entities. This guide focuses on three cornerstone properties: pKa, LogP, and solubility.

PropertyDataSource(s)
IUPAC Name tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[3]
CAS Number 1408074-44-1[3]
Molecular Formula C₁₁H₂₀N₂O₃[3]
Molecular Weight 228.29 g/mol [3]
Structure Chemical Structure of this compoundN/A

The Acid Dissociation Constant (pKa): A Cornerstone of Pharmacokinetics

Theoretical Background

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.[4] For a drug molecule containing a basic functional group, such as the primary amine in this compound, the pKa of its conjugate acid determines the extent of its ionization at a given pH.[5] This is of paramount importance, as the ionization state profoundly affects a drug's behavior in the body.[4][6]

  • Solubility and Absorption: The ionized form of a molecule is generally more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus better able to cross biological membranes via passive diffusion.[4] The pH partition hypothesis states that the absorption of a drug across a lipid membrane is largely determined by the fraction of the un-ionized form at that pH.[7]

  • Distribution and Target Binding: The pKa influences where a drug distributes in the body and how it interacts with its biological target, as many drug-target interactions involve ionic bonding.[5]

  • ADMET Properties: Overall, pKa is a critical determinant of a drug's entire ADMET profile.[6][7]

For the title compound, the primary amine is the relevant basic center. The tert-butoxycarbonyl (Boc) group renders the azetidine nitrogen effectively non-basic under physiological conditions. Therefore, a single basic pKa value is expected to dominate its pH-dependent behavior.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and widely used method for pKa determination due to its simplicity and low cost.[8][9] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally.

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of degassed, ionic strength-adjusted water (e.g., 0.15 M KCl).

  • Instrumentation Setup: Calibrate a high-precision pH meter and electrode at three points (e.g., pH 4.0, 7.0, and 10.0) using standard buffers.

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25°C) under gentle stirring. Begin adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Blank Titration: Repeat the exact procedure using only the solvent (ionic strength-adjusted water) without the compound to correct for the buffering capacity of water.

Data Interpretation

Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the titration curve at the point of half-equivalence. This is the point on the curve where half of the basic amine has been protonated, and it corresponds to the inflection point of the sigmoid curve.[8][10] The pKa is equal to the pH at this half-equivalence volume.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Compound in 0.15M KCl T1 Add Aliquots of Standardized HCl P1->T1 P2 Calibrate pH Meter P2->T1 T2 Record pH after Each Addition T1->T2  Repeat A1 Plot pH vs. Volume of Titrant T2->A1 A2 Identify Half-Equivalence Point A1->A2 A3 pKa = pH at Half-Equivalence A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Theoretical Background

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug design.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: This is the ratio of the concentration of the neutral (un-ionized) species of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water.[11] A positive LogP value indicates higher affinity for the lipid phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).[11]

  • LogD: This is the ratio of the sum of all species (ionized and un-ionized) of a compound between octanol and water at a specific pH.[12] For ionizable compounds like the one , LogD is a more physiologically relevant descriptor as it accounts for the pH-dependent ionization.[12][13]

Lipophilicity is a key component of Lipinski's "Rule of 5," which suggests that for a drug to have good oral bioavailability, its LogP should generally be less than 5.[11][14] It influences membrane permeability, protein binding, solubility, and even toxicity.[14]

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the gold standard for experimental LogP determination.[8][11] It directly measures the partitioning of the compound between water and octan-1-ol.

Methodology:

  • Phase Preparation: Prepare water saturated with octan-1-ol and octan-1-ol saturated with water by vigorously mixing the two solvents and allowing them to separate for at least 24 hours. Use the appropriate phase for all dilutions and blanks. The aqueous phase should be a buffer at a pH where the compound is >99% un-ionized (for this basic amine, a high pH like pH 12 would be appropriate).

  • Compound Preparation: Prepare a stock solution of the compound in the octan-1-ol phase at a known concentration.

  • Partitioning: In a glass vial, combine a known volume of the octan-1-ol stock solution with a known volume of the aqueous phase (e.g., a 1:1 ratio).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octan-1-ol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

Data Interpretation

The partition coefficient, P, is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • P = [Concentration]octanol / [Concentration]aqueous

  • LogP = log₁₀(P)

LogP_LogD_Relationship pKa pKa (Intrinsic Property) Ionization Ionization State (% Neutral vs. % Ionized) pKa->Ionization pH pH (Environmental Factor) pH->Ionization LogD LogD (Distribution of All Species at a specific pH) Ionization->LogD LogP LogP (Partitioning of Neutral Species) LogP->LogD

Caption: Relationship between pKa, pH, LogP, and LogD.

Aqueous Solubility: The Gateway to Bioavailability

Theoretical Background

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a critical prerequisite for absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the bloodstream.[15][16] Poor solubility is a major cause of failure for drug candidates.[17][18][19] Two types of solubility are commonly measured:

  • Kinetic Solubility: Measured under non-equilibrium conditions, typically by adding a concentrated DMSO stock of the compound to an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[20][21] The resulting value can be higher than the true solubility due to the formation of supersaturated solutions.

  • Thermodynamic Solubility: The true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate in a buffer over an extended period.[22][23] This is a more accurate and relevant measure for lead optimization and pre-formulation studies.[21]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)

This method determines the equilibrium solubility, providing a definitive value for a given set of conditions (e.g., pH, temperature).

Methodology:

  • Compound Addition: Add an excess amount of the solid compound (enough to ensure that undissolved solid remains at the end) to a series of vials.

  • Buffer Addition: To each vial, add a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[22][24]

  • Sample Processing: After incubation, visually inspect the vials to confirm the presence of excess solid. Filter the slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated supernatant from the undissolved solid.

  • Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the clear filtrate/supernatant using a suitable method (HPLC-UV or LC-MS) and determine the concentration by comparing it to the standard curve.[25]

Data Interpretation

The measured concentration from the analytical instrument is the thermodynamic solubility of the compound under the specified buffer and temperature conditions. The results are typically reported in units of µg/mL or µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Add Excess Solid Compound to Vials P2 Add Aqueous Buffer (e.g., PBS, pH 7.4) P1->P2 E1 Shake/Rotate at Constant Temperature P2->E1 E2 Incubate for 24-48 hours E1->E2 A1 Filter or Centrifuge to get Saturated Solution E2->A1 A2 Quantify Concentration (e.g., LC-MS) A1->A2 A3 Report Solubility (µg/mL or µM) A2->A3

Caption: Workflow for thermodynamic solubility determination.

Synthesis and Summary of Physicochemical Properties

The physicochemical properties of pKa, LogP, and solubility are not independent variables; they are deeply interconnected. The pKa dictates the ionization state at a given pH, which in turn directly influences the pH-dependent solubility and the LogD. Optimizing a molecule for drug development often requires a careful balancing act between these properties. For example, increasing lipophilicity to enhance membrane permeability may inadvertently decrease aqueous solubility to an unacceptable level.

The comprehensive characterization of this compound using the protocols outlined in this guide will provide the foundational data necessary for its intelligent application in drug discovery programs.

Physicochemical ParameterPredicted CharacteristicValue
pKa A single basic pKa associated with the primary amine.To be determined experimentally.
LogP (octanol/water) Moderately lipophilic due to the hydrocarbon scaffold and Boc group.To be determined experimentally.
Aqueous Solubility (pH 7.4) Expected to be influenced by the pKa; the fraction of charged species will enhance solubility.To be determined experimentally.

References

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. Retrieved from [Link]

  • Ionescu, C., & Cîrîc, A. (2020, May 11). The Importance of Solubility for New Drug Molecules. Politehnica University of Timisoara. Retrieved from [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • How important is LogP in drug design? (2014, February 20). Quora. Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1335-1348. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Earl, M. R., & Jura, J. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1181–1184. Retrieved from [Link]

  • Al-Iphrahim, M. A., & Al-Zoubi, W. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 738-750. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • 2-Boc-8-amino-5-oxa-2-azaspiro(3.4]octan. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

  • How to calculate pKa. (n.d.). BYJU'S. Retrieved from [Link]

Sources

A Technical Guide to 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a novel spirocyclic building block that has garnered significant interest in the field of medicinal chemistry. Developed to navigate beyond the traditional "flat" chemical space of aromatic scaffolds, this molecule offers a rigid, three-dimensional framework, presenting new opportunities for the design of potent and selective therapeutics.

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the two-dimensional confines of traditional aromatic and heteroaromatic ring systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates. This structural rigidity and defined spatial orientation of substituents can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical properties.

2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane, first reported by the research group of Erick M. Carreira, is a prime example of a multifunctional module designed for this purpose.[1][2][3][4] Its unique architecture, combining an azetidine ring with a tetrahydrofuran moiety, provides distinct exit vectors for chemical diversification, allowing for a nuanced exploration of the chemical space surrounding a biological target.

Physicochemical Properties and Core Data

A thorough understanding of the fundamental properties of a building block is critical for its effective application in a drug discovery program.

PropertyValueSource
CAS Number 1408074-44-1
Molecular Weight 228.29 g/mol
Molecular Formula C₁₁H₂₀N₂O₃
Appearance Viscous liquid
Storage Temperature 2-8°C
SMILES NC(CCO1)C21CN(C(OC(OC(C)(C)C)=O)C2
InChI Key LSACGXFQGVBFLY-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this spirocyclic scaffold is a multi-step process that requires careful execution. The following protocol is a representative synthesis based on methodologies developed for related oxa-azaspiro[3.4]octanes.

Synthetic Workflow Overview

The overall strategy involves the construction of the spirocyclic core, followed by functional group manipulations to introduce the amino group.

G A 1-Boc-3-azetidinone B tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate A->B Allylation C tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate B->C Ozonolysis & Reductive Cyclization D tert-Butyl 8-azido-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D Azide Introduction (e.g., DPPA) E This compound D->E Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Rationale: This step introduces the allyl group which will be later transformed into the tetrahydrofuran ring. The use of an organometallic reagent allows for the nucleophilic addition to the ketone.

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Rationale: Ozonolysis cleaves the double bond of the allyl group to form an aldehyde, which then undergoes an intramolecular cyclization with the hydroxyl group to form the tetrahydrofuran ring. A subsequent reduction of the intermediate hemiacetal yields the stable alcohol.

  • Procedure:

    • Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen to remove excess ozone.

    • Add sodium borohydride (1.5 eq) portion-wise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the spirocyclic alcohol.

Step 3: Synthesis of tert-Butyl 8-azido-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Rationale: The hydroxyl group is converted to an azide, a versatile precursor to the primary amine. The Mitsunobu reaction or conversion to a mesylate followed by azide displacement are common methods.

  • Procedure (via Mesylation):

    • Dissolve the spirocyclic alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.

    • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, add water, and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to obtain the azide.

Step 4: Synthesis of tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the spirocyclic azide (1.0 eq) in methanol.

    • Add palladium on carbon (10 wt. % Pd, 0.1 eq).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, which is often used without further purification.

Applications in Drug Discovery

The unique three-dimensional structure of this compound makes it a valuable building block for the synthesis of novel drug candidates. Its two distinct functional handles—the Boc-protected amine on the azetidine ring and the primary amine on the tetrahydrofuran ring—allow for orthogonal derivatization, enabling the exploration of structure-activity relationships (SAR) in multiple directions.

Role as a Bioisostere and Scaffold

This spirocycle can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine or morpholine. The rigid spirocyclic framework can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The introduction of the sp³-rich spirocyclic core can also improve key drug-like properties such as solubility and metabolic stability.

Illustrative Application in a Hypothetical Kinase Inhibitor Design

The utility of this building block can be conceptualized in the design of a kinase inhibitor. Many kinase inhibitors feature a hinge-binding motif and a solvent-exposed region where modifications can be made to improve properties.

G cluster_0 Kinase Inhibitor Design A 2-Boc-8-amino-5-oxa-2- azaspiro[3.4]octane B Deprotection of Boc group A->B D Derivatization of Primary Amine A->D C Coupling with Hinge-Binding Moiety B->C E Final Kinase Inhibitor Candidate C->E D->E

Caption: Conceptual workflow for incorporating the spirocycle into a kinase inhibitor.

In this hypothetical workflow, the Boc-protected amine of the azetidine ring can be deprotected and coupled to a known hinge-binding moiety (e.g., a pyrimidine or purine core). The primary amine on the tetrahydrofuran ring, which projects into a different region of space, can then be derivatized with various functional groups to interact with the solvent-exposed region of the kinase, thereby optimizing potency, selectivity, and pharmacokinetic properties.

While specific examples of marketed drugs containing this exact scaffold are not yet prevalent, its structural motifs are present in numerous patented compounds, indicating its active use in ongoing drug discovery programs.

Conclusion

This compound represents a significant advancement in the repertoire of building blocks available to medicinal chemists. Its inherent three-dimensionality, coupled with its versatile functional handles, provides a robust platform for the design and synthesis of novel therapeutics. As the demand for compounds that can effectively and selectively interact with complex biological targets continues to grow, the strategic incorporation of such spirocyclic scaffolds will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-boc-8-amino-5-oxa-2-azaspiro(3.4]octan. Retrieved from [Link]

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • ACS Publications. (2015). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 17(24), 6098–6101. [Link]

  • ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

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Conformational analysis of 2-azaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Azaspiro[3.4]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and rigid framework offer a unique platform for developing novel therapeutics with improved physicochemical properties and target selectivity.[1][2] Unlike flat aromatic systems, the defined spatial vectors of this spirocycle allow for precise substituent placement, enhancing interactions with biological targets.[3] A thorough understanding of the conformational preferences of this core is paramount for rational drug design and the interpretation of structure-activity relationships (SAR). This guide provides a comprehensive overview of the integrated experimental and computational strategies employed to elucidate the conformational landscape of 2-azaspiro[3.4]octane derivatives.

The Strategic Importance of the 2-Azaspiro[3.4]octane Core

The fusion of a four-membered azetidine ring with a five-membered cyclopentane ring at a single quaternary carbon atom creates the 2-azaspiro[3.4]octane system. This architecture imparts several desirable features for drug discovery:

  • Increased Three-Dimensionality (sp³ character): Moving away from "flatland" chemistry, the high sp³ character of this scaffold is often correlated with higher clinical success rates due to improved solubility, metabolic stability, and reduced off-target activity.[4]

  • Novel Chemical Space: These spirocycles represent uncharted multifunctional modules, providing access to novel intellectual property positions.[4][5]

  • Conformational Rigidity: The strained four-membered ring and the spirocyclic fusion point limit conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency.[4]

The synthesis of the 2-azaspiro[3.4]octane core has been achieved through various routes, often involving the annulation of either the cyclopentane or the azetidine ring onto a pre-existing ring.[6][7] This accessibility has spurred its incorporation into a wide range of biologically active agents.

Caption: The 2-azaspiro[3.4]octane scaffold with IUPAC numbering.

Experimental Approaches to Conformational Elucidation

Direct experimental observation remains the cornerstone of conformational analysis. A combination of spectroscopic and diffraction methods provides a detailed picture of the molecule's preferred shapes in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[8] For 2-azaspiro[3.4]octane derivatives, ¹H and ¹³C NMR, along with 2D techniques, provide a wealth of structural information.[9]

  • Chemical Shifts (δ): The electronic environment of each nucleus determines its chemical shift. Protons and carbons on the azetidine and cyclopentane rings exhibit characteristic shifts that are highly sensitive to the ring's pucker and the orientation of substituents. For instance, axial and equatorial protons in a puckered ring will have different chemical shifts.[9]

  • Scalar Coupling Constants (J-couplings): The through-bond coupling between protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles and thus the preferred conformation of the cyclopentane ring (e.g., envelope or twist).[8]

  • Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity.[10] 2D NOESY experiments are invaluable for determining the relative stereochemistry and identifying which substituents are on the same face of the rings.[10]

Table 1: Key NMR Parameters for Conformational Analysis

NMR ParameterInformation DerivedTypical Application for 2-Azaspiro[3.4]octane
¹H Chemical Shift (δ) Electronic environment, axial/equatorial positions.Differentiate protons on the azetidine and cyclopentane rings.
³JHH Coupling Constant Dihedral angles (via Karplus relationship).Determine the puckering of the cyclopentane ring.
NOE Correlation Through-space proximity of protons (< 5 Å).Establish relative stereochemistry of substituents.
Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[11][12] It is considered the "gold standard" for structural elucidation and serves as a critical validation point for both NMR and computational results.[13][14] The crystal structure reveals the lowest-energy conformation in the crystalline lattice, which may or may not be the most populated conformation in solution but provides an essential energetic benchmark.[15]

Computational Modeling: Exploring the Conformational Landscape

Computational chemistry offers a powerful complement to experimental techniques, allowing for the systematic exploration of all possible conformations and the quantification of their relative energies.[16]

Molecular Mechanics (MM)

Molecular Mechanics methods use classical physics to approximate the potential energy of a molecule. They are computationally inexpensive and ideal for performing conformational searches on flexible molecules to identify a broad range of low-energy structures. This step is crucial for ensuring that the global energy minimum is not missed.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that provides a much more accurate description of electronic structure and, consequently, molecular energies and geometries.[17][18] After an initial MM search, the lowest-energy conformers are typically subjected to geometry optimization and energy calculation at a DFT level of theory (e.g., B3LYP/6-31G*).[19][20] This provides accurate relative energies (ΔG) between conformers, allowing for the prediction of their equilibrium populations in the gas phase or in solution (using implicit solvent models).[21]

Figure 2: Integrated Conformational Analysis Workflow start Synthesized 2-Azaspiro[3.4]octane Derivative exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis start->comp_analysis nmr NMR Spectroscopy (¹H, ¹³C, NOESY) exp_analysis->nmr xray X-ray Crystallography exp_analysis->xray mm Molecular Mechanics (Conformational Search) comp_analysis->mm exp_data Solution & Solid-State Conformational Data nmr->exp_data xray->exp_data dft DFT Optimization (Geometries & Energies) mm->dft comp_data Predicted Low-Energy Conformers & Populations dft->comp_data integration Integrated Conformational Model (Validation & Refinement) exp_data->integration comp_data->integration end Structure-Activity Relationship (SAR) & Rational Drug Design integration->end

Caption: Integrated workflow for robust conformational analysis.

Protocols for Analysis

Experimental Protocol: NMR-Based Conformational Study
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

    • Acquire a ¹³C{¹H} spectrum to identify carbon signals.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the spin systems of the azetidine and cyclopentane rings.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms to identify through-space correlations.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

    • Extract ³JHH coupling constants from the high-resolution 1D ¹H spectrum. Use these values in the Karplus equation to estimate dihedral angles.

    • Analyze the NOESY spectrum to identify key spatial relationships. For example, an NOE between a substituent proton and a proton on one of the rings can define its orientation.

    • Integrate all data to build a self-consistent model of the dominant solution-state conformation.

Computational Protocol: DFT-Based Conformational Search
  • Initial Structure Generation: Build a 3D model of the 2-azaspiro[3.4]octane derivative using a molecular editor.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a Molecular Mechanics force field (e.g., MMFF94).

    • Retain all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Optimization and Refinement:

    • For each low-energy MM conformer, perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). The inclusion of a solvent model (e.g., SMD, PCM) is recommended to better simulate solution-phase behavior.[21]

    • Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies.

  • Population Analysis:

    • Calculate the Gibbs free energy (G) for each optimized conformer.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298 K).

    • Compare the computationally predicted lowest-energy structure with experimental data (NMR, X-ray) for validation.

Conclusion

A definitive conformational analysis of 2-azaspiro[3.4]octane derivatives requires a synergistic approach, leveraging the strengths of both experimental and computational methodologies. NMR spectroscopy provides crucial insights into the solution-phase dynamics, while X-ray crystallography offers an unambiguous solid-state snapshot.[8][11] Computational modeling, particularly DFT, serves to rationalize these findings, quantify energetic differences between conformers, and build a comprehensive model of the molecule's conformational landscape.[18][19] By rigorously applying this integrated workflow, researchers can gain the detailed structural understanding necessary to unlock the full potential of the 2-azaspiro[3.4]octane scaffold in the rational design of next-generation therapeutics.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 10(33), 6793–6797. [Link]

  • Ghasemi, J. B., & Riahi, S. (2019). Exploration of interaction behavior between spiro[indene-2,2'-[6][7][22]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics, 37(14), 3743–3756. [Link]

  • Ramesh, S., et al. (2012). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Molecular Diversity, 19(4), 793–800. [Link]

  • Swain, C. J., et al. (1996). 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 6(13), 1533-1538. [Link]

  • Ramesh, S., et al. (2012). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Degtyarenko, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • García-Muñoz, J. E., et al. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 8(2), 1235–1245. [Link]

  • Periyasamy, G., & Joy, S. (2020). DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles. ResearchGate. [Link]

  • Aitken, R. A., et al. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc, 2002(3), 63-70. [Link]

  • Brinkmann-Chen, S., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Belyakov, S., et al. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry of Heterocyclic Compounds. [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Sowiński, M. P., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 14(1), 3236. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Thomas, D. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Li, G., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molbank, 2016(4), M911. [Link]

  • Smith, M. B. (2020). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • El Khabchi, M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(14), 5454. [Link]

  • Perali, R. S., et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 38(4), 243-248. [Link]

  • Hashim, H., & Harvey, J. (2024). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. [Link]

  • Sivanasan, D., et al. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments. Journal of Chemical Information and Modeling, 58(10), 2055-2068. [Link]

  • El Khabchi, M., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Mendeley. [Link]

  • Andreoni, W., et al. (2001). DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective. ResearchGate. [Link]

  • Car, R. (2011). Introduction to Density‐Functional Theory and ab‐Initio Molecular Dynamics. ResearchGate. [Link]

  • Wüthrich, K. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

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  • Mosey, H. A., et al. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 12(11), 1600. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel spirocyclic building block, 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane. This compound, first reported by Carreira and coworkers, represents a significant advancement in the exploration of three-dimensional chemical space for drug discovery.[1] Its unique topology, combining an azetidine ring with a tetrahydrofuran motif, offers a compact and rigid scaffold with versatile functional handles for further chemical modification.

This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this and similar spirocyclic scaffolds in their research. A thorough understanding of the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Physicochemical Properties

This compound, also known as tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, possesses a molecular formula of C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol .[2]

Structure Diagram:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing initial structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically in positive ion mode.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

Expected Results:

The calculated exact mass for the protonated molecule [C₁₁H₂₁N₂O₃]⁺ is 229.1547. The experimentally observed m/z value should be within a narrow tolerance (typically < 5 ppm) of this calculated mass, confirming the elemental composition.

IonCalculated m/zObserved m/z
[M+H]⁺229.1547Value to be obtained from primary literature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in different chemical environments. The interpretation of the spectrum relies on chemical shifts (δ), coupling constants (J), and integration values.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

Predicted ¹H NMR Data and Interpretation:

The following table summarizes the expected proton signals. The exact chemical shifts and coupling constants would be definitively assigned based on the data from the primary literature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.0-3.8m4H-CH₂- (azetidine)Protons on the azetidine ring adjacent to the nitrogen atom.
~3.8-3.6m2H-O-CH₂-Protons of the methylene group in the tetrahydrofuran ring adjacent to the oxygen.
~3.5-3.3m1H-CH(NH₂)-The methine proton at the 8-position, deshielded by the adjacent amino group and oxygen.
~2.2-2.0m2H-CH₂-Protons of the methylene group in the tetrahydrofuran ring.
~1.6br s2H-NH₂The protons of the primary amine, which may be a broad singlet and its chemical shift can be concentration and solvent dependent.
1.45s9H-C(CH₃)₃A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹H NMR Interpretation Workflow:

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument: A high-field NMR spectrometer with a carbon probe.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~156C=O (Boc)Carbonyl carbon of the carbamate.
~80-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~70-O-CH₂-Methylene carbon in the THF ring adjacent to the oxygen.
~60Spirocyclic CThe quaternary spirocyclic carbon atom.
~55-CH(NH₂)-Methine carbon at the 8-position.
~50-CH₂- (azetidine)Methylene carbons of the azetidine ring.
~35-CH₂-Methylene carbon in the THF ring.
~28-C(CH₃)₃Methyl carbons of the tert-butyl group.

Conclusion

The comprehensive spectroscopic analysis of this compound using mass spectrometry and NMR provides a detailed and unambiguous characterization of this important building block. The data presented in this guide, based on the pioneering work of Carreira and coworkers, serves as a crucial reference for scientists working with this novel scaffold. Adherence to the described protocols will ensure accurate identification and quality control in synthetic and medicinal chemistry applications.

References

  • Li, D.-B.; Rogers-Evans, M.; Carreira, E. M. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett.2011 , 13 (22), 6134–6136. [Link]

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The Spirocycle Advantage: A Technical Guide to Harnessing Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic scaffolds. This guide provides an in-depth technical exploration of spirocycles, a class of compounds defined by two rings sharing a single atom, and their escalating importance in drug discovery. We will dissect the fundamental principles that make spirocyclic scaffolds a powerful tool for modulating physicochemical and pharmacokinetic properties, enhancing potency and selectivity, and navigating crowded intellectual property landscapes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of spirocycles, detailed synthetic methodologies, and illustrative case studies of their successful implementation in clinical candidates and approved drugs.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, largely due to the synthetic accessibility of aromatic and heteroaromatic building blocks. However, the limitations of this "flatland" approach, including poor solubility and metabolic instability, have become increasingly apparent.[1][2] The incorporation of three-dimensional (3D) structural motifs is now a widely recognized strategy for improving drug-like properties.[1][2] Spirocycles, with their inherent 3D geometry, are at the forefront of this paradigm shift.[3][4]

A spirocycle is a bicyclic organic compound in which the two rings are linked by a single common atom, the spiro atom.[3] This unique structural feature imparts a rigid, non-planar conformation, allowing for the precise spatial orientation of substituents. This guide will delve into the strategic advantages conferred by this architecture and provide practical insights into its application.

The Strategic Value of Spirocycles in Drug Design

The decision to incorporate a spirocyclic moiety into a drug candidate is a strategic one, driven by the desire to overcome specific challenges in drug development. The primary advantages of spirocycles can be categorized as follows:

Enhancing Three-Dimensionality and Increasing sp³ Character

The introduction of a spirocyclic scaffold inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[3] A higher Fsp³ is strongly correlated with improved clinical success rates, likely due to the enhanced 3D shape complementarity with biological targets and improved physicochemical properties.[3] This increased three-dimensionality allows for substituents to be projected into space in a well-defined manner, enabling more precise and potent interactions with the target protein.[4]

G cluster_0 Traditional 'Flat' Scaffold cluster_1 Spirocyclic Scaffold Planar_Molecule Planar Aromatic Core Limited_Vectors Limited_Vectors Planar_Molecule->Limited_Vectors Limited Spatial Vectors Spiro_Molecule 3D Spirocyclic Core Substituent_1 Vector 1 Spiro_Molecule->Substituent_1 Substituent_2 Vector 2 Spiro_Molecule->Substituent_2 Substituent_3 Vector 3 Spiro_Molecule->Substituent_3 Defined_Vectors Defined_Vectors Spiro_Molecule->Defined_Vectors Precise Spatial Vectors

Modulating Physicochemical and ADME Properties

The incorporation of spirocycles can significantly improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[1][5][6]

  • Solubility: Increasing the sp³ character of a molecule generally leads to improved aqueous solubility by disrupting crystal packing and reducing the entropic penalty of solvation.[1]

  • Lipophilicity (LogP/LogD): Replacing a flat aromatic ring with a saturated spirocyclic core can reduce lipophilicity, which is often beneficial for oral absorption and can reduce off-target toxicity.[1][3]

  • Metabolic Stability: The quaternary spirocenter and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes compared to more flexible aliphatic chains or electron-rich aromatic rings.[1][3]

Table 1: Impact of Spirocyclization on Physicochemical Properties

Parent ScaffoldSpirocyclic AnalogChange in LogDChange in SolubilityChange in Metabolic StabilityReference
MorpholineAzaspiro[3.3]heptaneLoweredImprovedImproved[1][3]
PiperazineDiazaspiro[3.3]heptaneLoweredImprovedImproved[1]
PhenylSpiro[3.3]heptaneLoweredImprovedN/A[7]
Enhancing Potency and Selectivity

The rigid nature of spirocyclic scaffolds locks the conformation of a molecule, reducing the entropic penalty upon binding to a target.[1][8] This pre-organization can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, the well-defined spatial arrangement of functional groups can enhance selectivity by favoring interactions with the desired target over off-targets that may have slightly different binding pocket geometries.[1][3]

Synthetic Strategies for Spirocyclic Scaffolds

The historical challenge in utilizing spirocycles has been their synthesis. However, recent advances in synthetic methodology have made a wide variety of spirocyclic building blocks more accessible.[2][8]

Key Synthetic Approaches
  • [2+2] Cycloaddition: This is a common method for constructing four-membered rings, which are prevalent in many spirocyclic scaffolds like spiro[3.3]heptanes.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of various ring sizes in spirocyclic systems.

  • Intramolecular Alkylation/Cyclization: This strategy involves the formation of the second ring through an intramolecular nucleophilic attack.

  • Rearrangement Reactions: Semipinacol and other rearrangement reactions can be employed to construct the spirocyclic core.

Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

This protocol provides a representative example of the synthesis of a diazaspiro[3.3]heptane, a common scaffold in medicinal chemistry.

Step 1: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • To a solution of 1-benzyl-3-hydroxymethyl-3-azetidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add oxalyl chloride (1.1 eq) dropwise, followed by dimethyl sulfoxide (DMSO) (2.2 eq).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Step 2: Reductive Amination

  • To a solution of the crude aldehyde from Step 1 in 1,2-dichloroethane, add the desired primary amine (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the secondary amine intermediate.

Step 3: Spirocyclization

  • Dissolve the secondary amine intermediate in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq) and heat the reaction mixture at 70 °C in a sealed tube for 2 hours.

  • Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane derivative.

G Start 1-benzyl-3-hydroxymethyl- 3-azetidinecarboxylate Aldehyde 1-benzyl-3-chloromethyl- azetidine-3-carbaldehyde Start->Aldehyde Swern Oxidation Amine_Intermediate Secondary Amine Intermediate Aldehyde->Amine_Intermediate Reductive Amination Final_Product 2,6-Diazaspiro[3.3]heptane Derivative Amine_Intermediate->Final_Product Intramolecular Cyclization

Case Studies: Spirocycles in Action

The theoretical advantages of spirocycles are best illustrated through their successful application in drug discovery programs.

Tofacitinib (Xeljanz®): An Approved JAK Inhibitor

Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its structure features a 3-azaspiro[3.3]heptane moiety. The spirocyclic core was introduced to provide a rigid scaffold that correctly orients the key pharmacophoric elements for optimal binding to the ATP-binding pocket of the JAK enzymes. This rigidity contributes to the high potency and selectivity of the drug.

MDM2-p53 Interaction Inhibitors: Spiro-oxindoles

The interaction between MDM2 and p53 is a critical target in oncology.[9][10][11] A class of potent and selective inhibitors is based on a spiro-oxindole scaffold.[9][10][11] The spirocyclic core mimics the presentation of key amino acid residues of p53, enabling high-affinity binding to the hydrophobic cleft of MDM2.[12] Structure-activity relationship (SAR) studies have shown that modifications to the spiro-pyrrolidine ring significantly impact potency and pharmacokinetic properties.[9]

Table 2: SAR of Spiro-oxindole MDM2 Inhibitors

CompoundR Group on PyrrolidineMDM2 Ki (nM)Cellular Potency (IC50, µM)Reference
MI-219 3-chlorophenyl50.2[13]
MI-888 2,6-dichlorophenyl0.440.08[13]
MI-1061 Symmetrical pyrrolidine C2 substitution0.160.09[9]
γ-Secretase Modulators for Alzheimer's Disease

γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Spirocyclic γ-secretase modulators (GSMs) have been developed to selectively reduce the production of the toxic Aβ42 peptide.[14][15] The spirocyclic core provides a rigid framework to optimize interactions within the enzyme's active site, leading to potent and selective modulation.[14][15]

Conclusion and Future Outlook

Spirocyclic scaffolds have firmly established themselves as a valuable tool in the medicinal chemist's arsenal. Their ability to confer three-dimensionality, modulate physicochemical properties, and enhance potency and selectivity makes them an attractive strategy for overcoming many of the challenges associated with modern drug discovery.[8][16] As synthetic methodologies continue to improve and our understanding of the interplay between 3D structure and biological activity deepens, the prevalence of spirocycles in clinical candidates and approved drugs is set to increase. For drug development professionals, a thorough understanding of the principles and applications outlined in this guide will be essential for successfully navigating the increasingly complex landscape of therapeutic design.

References

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A Technical Guide to 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: A Novel 3D Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, two-dimensional molecules—a concept often termed "escaping flatland"—has become a cornerstone of innovative drug design.[1] Three-dimensional (3D) scaffolds are at the forefront of this movement, offering a pathway to compounds with enhanced physicochemical properties, improved target selectivity, and novel intellectual property. This guide provides an in-depth technical overview of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , a sophisticated spirocyclic building block poised to address many of the challenges in modern drug discovery. We will explore its structural rationale, synthetic utility, and strategic application, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this powerful scaffold in their programs.

The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery heavily relied on aromatic and heteroaromatic cores, which often led to molecules with high lipophilicity and poor solubility, contributing to high attrition rates in clinical development. The introduction of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³) has been shown to correlate with greater clinical success.[2][3] Spirocycles, which are ring systems fused at a single quaternary carbon atom, are exemplary 3D scaffolds.[4]

The core advantages of employing spirocyclic systems include:

  • Inherent Three-Dimensionality : They project functional groups into distinct vectors in 3D space, enabling more precise and effective interactions with complex biological targets like protein-protein interfaces.[4][5]

  • Improved Physicochemical Properties : Incorporating sp³-rich spirocycles can modulate key drug-like properties, often leading to increased aqueous solubility, lower lipophilicity (LogP/LogD), and enhanced metabolic stability compared to their flatter counterparts.[2][6]

  • Conformational Rigidity : The rigid nature of the spirocyclic core reduces the number of rotatable bonds, locking the molecule into a more defined conformation.[6] This pre-organization can decrease the entropic penalty upon binding to a target, potentially leading to higher potency and selectivity.[2]

The subject of this guide, This compound , is a prime exemplar of this class, offering a unique combination of a rigid 3D core with two strategically placed, orthogonally-addressable functional groups.

Profile of a Privileged Scaffold: this compound

This novel building block, first synthesized by the Carreira group, provides access to a new area of chemical space with straightforward functional handles for further diversification.[7] Its structure is a masterful convergence of features designed to impart favorable medicinal chemistry properties.

Caption: Structure of this compound.

The key structural components and their functional implications are:

  • Azaspiro[3.4]octane Core : A fused azetidine and tetrahydrofuran ring system that establishes the rigid, three-dimensional architecture.

  • 5-Oxa Moiety (Tetrahydrofuran ring) : The ether oxygen can act as a hydrogen bond acceptor and often improves aqueous solubility, serving as a valuable bioisostere for other functionalities.[8]

  • Primary Amine (-NH₂) Handle : Positioned on the five-membered ring, this amine is a versatile point for diversification. It can be readily functionalized via amide coupling, reductive amination, sulfonylation, and other standard transformations to explore structure-activity relationships (SAR).

  • Boc-Protected Amine Handle : The secondary amine of the azetidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for orthogonal functionalization; the primary amine can be modified first, followed by deprotection and subsequent reaction at the secondary amine, or vice-versa.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₁H₂₀N₂O₃[9]
Molecular Weight 228.29 g/mol [9]
Appearance Viscous liquid to solid[9]
Functional Groups Primary amine, Boc-protected secondary amine, ether
Storage Temperature 2-8°C

Strategic Application: Synthesis and Functionalization

The true power of this scaffold lies in its capacity for facile, controlled diversification. The presence of two distinct amine functionalities, one protected and one free, enables a modular approach to library synthesis.

G cluster_0 Diversification Workflow cluster_1 Pathway A: Functionalize Primary Amine cluster_2 Pathway B: Functionalize Secondary Amine start 2-Boc-8-amino-5-oxa-2- azaspiro[3.4]octane A1 Amide Coupling / Reductive Amination (R1-X) start->A1 B1 Boc Deprotection (e.g., TFA) start->B1 A2 Intermediate A A1->A2 A3 Boc Deprotection (e.g., TFA) A2->A3 A4 Functionalize Secondary Amine (R2-Y) A3->A4 final_product Diverse Library of Spirocyclic Analogs A4->final_product B2 Functionalize Secondary Amine (R2-Y) B1->B2 B3 Intermediate B B2->B3 B4 Functionalize Primary Amine (R1-X) B3->B4 B4->final_product

Caption: Orthogonal functionalization strategies for the scaffold.

Experimental Protocol: Amide Coupling at the Primary Amine

This protocol provides a representative method for functionalizing the primary amine, demonstrating the scaffold's utility as a core building block.

Objective: To synthesize an amide derivative by coupling a carboxylic acid (R-COOH) to the 8-amino position of the scaffold.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add DIPEA (3.0 eq) followed by the portion-wise addition of HATU (1.2 eq) at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Quality Control

Rigorous characterization is essential to validate the structure and purity of the core scaffold and any subsequent derivatives. A multi-technique approach ensures the integrity of the data generated in downstream biological assays.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Provides detailed information on the molecular structure, connectivity, and stereochemistry. ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC) are standard.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition (HRMS) and fragmentation pattern.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the presence of key functional groups (e.g., N-H stretches for amines, C=O stretch for the Boc-carbamate and amide).[10]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from starting materials and byproducts.

Advantages in the Drug Discovery Cascade

The integration of the this compound scaffold into a drug discovery program offers a distinct competitive advantage.

Scaffold This compound Advantage1 Novel 3D Topology Escapes 'flatland' of traditional scaffolds, providing access to novel chemical space and IP. Scaffold->Advantage1 Advantage2 Improved Physicochemical Properties Increased Fsp³ character often leads to better solubility, lower lipophilicity, and improved metabolic stability. Scaffold->Advantage2 Advantage3 Dual-Point Diversification Orthogonal amine handles allow for systematic and efficient exploration of Structure-Activity Relationships (SAR). Scaffold->Advantage3 Advantage4 Conformational Rigidity Pre-organizes substituents for optimal target binding, potentially increasing potency and selectivity. Scaffold->Advantage4

Caption: Key advantages of the spirocyclic scaffold in drug discovery.

By providing a rigid, three-dimensional framework, this scaffold enables the precise positioning of pharmacophoric elements to match the topography of a biological target's binding site. This is particularly valuable for challenging targets that have proven intractable with more traditional, flexible, or planar chemotypes. The ability to systematically and independently modify two positions on the core allows for a rapid and comprehensive exploration of the surrounding chemical space, accelerating the hit-to-lead and lead optimization phases of discovery.[6]

Conclusion

This compound is more than just a novel building block; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, coupled with improved physicochemical properties and the potential for rapid, controlled diversification, makes it an exceptionally valuable scaffold. By embracing such sp³-rich, complex cores, drug discovery programs can more effectively navigate challenging biological targets, mitigate common ADME pitfalls, and ultimately enhance the probability of translating a chemical entity into a successful clinical candidate.[2] This guide serves as a foundational resource for unlocking the full potential of this promising scaffold.

References

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The Azaspiro[3.4]octane Core: A Gateway to Novel Three-Dimensional Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of novel azaspiro[3.4]octanes, a class of scaffolds increasingly recognized for its potential to unlock new avenues in drug discovery. We will move beyond simple procedural descriptions to dissect the strategic and mechanistic considerations that underpin the construction of these valuable three-dimensional (3D) motifs. The inherent rigidity and defined spatial orientation of azaspirocycles offer a compelling solution to the limitations of traditional "flat" aromatic and aliphatic rings, enabling medicinal chemists to "escape from flatland" and access improved physicochemical and pharmacological properties.[1][2]

The appeal of azaspirocycles, particularly the azaspiro[3.4]octane framework, is rooted in their favorable physicochemical profile.[3] Their rigid 3D nature can reduce the entropic penalty upon binding to complex biological targets, while the high fraction of sp³-hybridized carbons (Fsp³) is frequently associated with enhanced solubility, improved metabolic stability, and moderated lipophilicity.[3][4] This guide will furnish researchers with the foundational knowledge and practical methodologies required to leverage these scaffolds in their lead optimization programs.

The Strategic Value of Azaspiro[3.4]octanes

The decision to incorporate an azaspiro[3.4]octane scaffold is a strategic one, aimed at modulating key drug-like properties. As bioisosteric replacements for common motifs like piperazine or morpholine, they can introduce structural novelty, secure new intellectual property, and resolve issues related to metabolic stability or off-target activity.[4][5][6]

G cluster_0 Traditional 'Flat' Scaffolds cluster_1 Challenges cluster_2 Azaspiro[3.4]octane Solution cluster_3 Improved Properties Piperazine Piperazine / Morpholine Metabolism Metabolic Liability Piperazine->Metabolism PK Suboptimal PK Piperazine->PK Aromatics Aromatic Rings Flatness Poor 3D Profile Aromatics->Flatness Aromatics->PK Spirocore Azaspiro[3.4]octane Core Metabolism->Spirocore Bioisosteric Replacement Flatness->Spirocore Bioisosteric Replacement PK->Spirocore Bioisosteric Replacement Solubility ↑ Solubility Spirocore->Solubility Stability ↑ Metabolic Stability Spirocore->Stability Novelty Novel IP & Vectorization Spirocore->Novelty Binding ↓ Entropic Penalty Spirocore->Binding

Caption: Bioisosteric replacement of flat scaffolds with 3D azaspiro[3.4]octanes.

Core Synthetic Strategies: A Comparative Analysis

The construction of the azaspiro[3.4]octane core can be approached through several distinct strategies. The choice of route is often dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials. We will focus on three field-proven approaches: Sequential Annulation, [3+2] Cycloaddition, and Strain-Release Driven Spirocyclization.

G cluster_0 Key Synthetic Paradigms cluster_1 Methodology Details Start Synthesis of Azaspiro[3.4]octane Core A Sequential Annulation Start->A B [3+2] Cycloaddition Start->B C Strain-Release Cyclization Start->C A_desc Stepwise construction of each ring. (e.g., Aldol addition followed by cyclization) A->A_desc Details B_desc Concerted formation of the 5-membered ring. (e.g., Azomethine ylide addition) B->B_desc Details C_desc Ring-opening of highly strained precursors. (e.g., Bicyclo[1.1.0]butane activation) C->C_desc Details

Caption: Overview of primary synthetic strategies for azaspiro[3.4]octane cores.

Sequential Annulation: The Aldol-Based Approach to Thia-Azaspiro[3.4]octanes

This robust and often scalable method involves the stepwise construction of the spirocycle. A prominent example is the synthesis of 5-thia-2-azaspiro[3.4]octane derivatives, which serve as valuable multifunctional modules for drug discovery.[7][8] The strategy hinges on an initial aldol addition followed by dehydration and a key spirocyclization event.

Causality Behind Experimental Choices:

  • Starting Materials: Commercially available 1-N-Boc-3-azetidinone is an ideal starting point due to the activated ketone and the presence of the Boc protecting group, which facilitates handling and purification while preventing unwanted N-alkylation side reactions.

  • Aldol Addition: The use of a base like LiHMDS at low temperature (-78 °C) ensures clean enolate formation from 4-butyrothiolactone and minimizes self-condensation.

  • Spirocyclization: The exposure of the dehydrated intermediate to an alkaline solution (e.g., methanolic NaOH) is the critical step.[8] This condition facilitates a conjugate addition of the thiol generated in situ, leading to the formation of the spirocyclic core.

This protocol is adapted from the work published in Organic Letters.[8]

Step 1: Aldol Addition

  • To a solution of 4-butyrothiolactone (1.0 eq) in dry THF at -78 °C under N₂, add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30 min.

  • Add a solution of 1-N-Boc-3-azetidinone (1.2 eq) in THF. Stir at -78 °C for 1 h.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude adduct by flash column chromatography.

Step 2: Dehydration

  • Dissolve the aldol adduct (1.0 eq) in dichloromethane (DCM).

  • Add Burgess reagent (1.5 eq) and stir at room temperature for 12 h.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the conjugated thiolactone intermediate.

Step 3: Spirocyclization

  • Dissolve the conjugated thiolactone (1.0 eq) in methanol.

  • Add 1 M aqueous NaOH (1.1 eq) and stir at room temperature for 2 h.

  • Neutralize with 1 M HCl and concentrate the mixture.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the target spirocycle 3b .

[3+2] Cycloaddition: A Convergent Route to Diaza- and Oxa-azaspiro[3.4]octanes

The [3+2] cycloaddition strategy offers a highly efficient and convergent approach to building the five-membered ring onto a pre-existing four-membered ring. This method is particularly powerful for creating surrogates of common pharmaceutical motifs like piperazine and morpholine.[9] A key example involves the reaction of an azomethine ylide with an exocyclic alkene.

Causality Behind Experimental Choices:

  • Ylide Generation: Azomethine ylides are transient species. Generating them in situ from a stable precursor (e.g., by reacting an N-benzyl amino acid with an aldehyde) in the presence of the dipolarophile ensures efficient trapping and high yields.

  • Solvent and Temperature: The choice of solvent and temperature is critical for controlling the stability of the ylide and the stereochemical outcome of the cycloaddition. Non-polar, high-boiling solvents like toluene are often used to facilitate the necessary thermal conditions.

This generalized protocol is based on the principles of [3+2] cycloaddition for synthesizing diazaspiro[3.4]octanes.[5][9]

  • To a suspension of N-benzylglycine (1.0 eq) and a suitable exocyclic alkene precursor (e.g., a substituted methylidene azetidine, 1.1 eq) in toluene, add paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-18 h).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired 6-benzyl-2,6-diazaspiro[3.4]octane.

Strain-Release Driven Spirocyclization: An Innovative Approach

Modern synthetic chemistry leverages unique reactivity to access novel structures. A cutting-edge strategy for synthesizing diazaspiro[3.4]octanes employs the high ring strain of bicyclo[1.1.0]butanes (BCBs).[10] A Lewis acid-catalyzed reaction with azomethine imines triggers a strain-release driven spirocyclization, providing a modular and rapid entry to previously inaccessible scaffolds.[10]

Causality Behind Experimental Choices:

  • Catalyst: A Lewis acid, such as a scandium catalyst, is essential to activate the BCB, facilitating its reaction with the dipole (azomethine imine).[10]

  • Substrate Scope: This method's power lies in its potential for broad substrate scope, allowing for the synthesis of highly functionalized spirocycles by varying the substituents on both the BCB and the azomethine imine.

This workflow conceptualizes the process described by Yu, Xu, and colleagues.[10]

G BCB Bicyclo[1.1.0]butane (BCB) Mix Combine Substrates + Sc(OTf)₃ Catalyst in Solvent (e.g., DCE) BCB->Mix Dipole Azomethine Imine Dipole->Mix Reaction Stir at Room Temp Mix->Reaction Strain-Release Spirocyclization Workup Quench & Aqueous Workup Reaction->Workup Purify Column Chromatography Workup->Purify Product 6,7-Diazaspiro[3.4]octane Product Purify->Product

Caption: Workflow for strain-release driven synthesis of diazaspiro[3.4]octanes.

Data Summary: Comparison of Synthetic Routes

Synthetic StrategyKey Starting MaterialsTypical No. of StepsKey AdvantagesKey LimitationsReference(s)
Sequential Annulation Azetidinone, Thiolactone3-7Scalable, robust, well-establishedCan be lengthy, functional group tolerance may vary[7][8]
[3+2] Cycloaddition Azetidine derivative, Amino acid, Aldehyde1-2 (from precursors)Highly convergent, rapid access to coreRequires specific dipolarophiles, stereocontrol can be a challenge[5][9]
Strain-Release Bicyclo[1.1.0]butane, Azomethine imine1Access to novel/inaccessible scaffolds, modularRequires specialized starting materials (BCBs), catalyst-dependent[10]

Conclusion and Future Outlook

The azaspiro[3.4]octane scaffold represents a significant tool for medicinal chemists aiming to enhance the three-dimensionality and drug-like properties of their lead candidates. The synthetic strategies outlined in this guide—from established annulation techniques to modern strain-release methodologies—provide a versatile toolkit for accessing a wide array of functionalized cores. As drug discovery continues to demand greater structural diversity and improved physicochemical profiles, the strategic application of these novel spirocyclic building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics.[3] The ongoing development of new synthetic methods will further accelerate the exploration of this valuable chemical space.[10]

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]

  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2946-2949. [Link]

  • ACS Publications. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Retrieved from [Link]

  • Natho, P., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. [Link]

  • Jia, Q., Li, F., Yin, D. J., Li, T., Shi, H. M., Yu, J., & Xu, D. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Nature Communications, 16(1), 4583. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

Sources

The Emergence of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: A Novel Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties is relentless. The over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocyclic scaffolds have emerged as a powerful solution, offering a rigid, three-dimensional framework that can effectively orient substituents in space, thereby enhancing interactions with biological targets.[1][2] This guide delves into a particularly promising building block: 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , a versatile scaffold poised to unlock new frontiers in drug discovery.

First introduced by the Carreira group, this innovative spirocycle provides a unique combination of a constrained azetidine ring and a tetrahydrofuran moiety, presenting distinct exit vectors for chemical diversification.[3] Its inherent three-dimensionality and the presence of strategically placed functional handles make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties and Structural Features

The unique arrangement of atoms in this compound imparts a specific set of physicochemical properties that are highly desirable in drug candidates. The spirocyclic nature of the core structure contributes to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[2] The incorporation of an oxygen atom in the five-membered ring and a nitrogen atom in the four-membered ring introduces polarity and potential hydrogen bonding sites, which can enhance solubility and target engagement.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
CAS Number 1408074-44-1
Appearance Viscous liquid
Storage Temperature 2-8°C
Primary Functional Groups Boc-protected amine, primary amine, ether

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound and its analogues, as pioneered by Carreira and coworkers, is a robust and scalable process.[4][5] The following is a representative synthetic protocol based on their published work.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory, following all necessary safety precautions.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis requires careful execution and purification at each stage.

Step 1: Synthesis of the Precursor Ketone (2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane)

  • Rationale: The initial step involves the construction of the spirocyclic ketone, which serves as a key intermediate for the introduction of the amino group. The precise reagents and conditions for this step are detailed in the primary literature.

  • Procedure:

    • Combine the starting materials in a suitable solvent under an inert atmosphere.

    • Add the necessary reagents portion-wise at a controlled temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane as a white to off-white solid.[6]

Step 2: Reductive Amination to Introduce the Amino Group

  • Rationale: The ketone is converted to the primary amine via a reductive amination protocol. This is a standard and efficient method for this type of transformation.

  • Procedure:

    • Dissolve 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane in a suitable solvent (e.g., methanol, ethanol).

    • Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol).

    • Introduce a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

    • Perform an aqueous workup and extract the product into an organic solvent.

    • Purify the crude product by column chromatography to afford this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized building block.

Analysis Expected Results
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the spirocyclic core protons, and the protons adjacent to the nitrogen and oxygen atoms.
¹³C NMR Resonances for the carbonyl of the Boc group, the quaternary spiro carbon, and the various methylene and methine carbons of the two rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 229.15).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkane), C=O stretching (carbamate), and C-O stretching (ether).

Note: Specific chemical shifts and coupling constants should be referenced from the primary literature for accurate comparison.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of a novel building block is realized in its application. The 5-oxa-2-azaspiro[3.4]octane scaffold has been identified as a key component in the development of potent and selective therapeutic agents.

Case Study: M4 Muscarinic Acetylcholine Receptor Agonists

Recent patent literature has highlighted the use of 5-oxa-2-azaspiro[3.4]octane derivatives as agonists of the M4 muscarinic acetylcholine receptor.[7][8] The M4 receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and other psychotic disorders.

The general structure disclosed in these patents showcases the versatility of the spirocyclic core. The primary amine of the building block serves as a convenient handle for the introduction of various substituents (R¹), while the Boc-protected nitrogen can be deprotected and further functionalized to introduce additional diversity (R²).

Logical relationship of the spirocyclic scaffold and its substituents in M4 receptor agonists.

The rigid nature of the spirocycle likely plays a crucial role in pre-organizing the R¹ and R² substituents into a conformation that is optimal for binding to the M4 receptor, leading to enhanced potency and selectivity.

Conclusion: A Building Block with a Bright Future

This compound represents a significant advancement in the repertoire of building blocks available to medicinal chemists. Its inherent three-dimensionality, coupled with straightforward synthetic accessibility and versatile functional handles, makes it an invaluable tool for exploring new chemical space. The demonstrated success of this scaffold in the development of M4 receptor agonists is likely just the beginning of its journey. As researchers continue to "escape from flatland," we can anticipate that this and other related spirocyclic systems will play an increasingly important role in the design and synthesis of the next generation of innovative medicines.[1]

References

  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). Organic Letters.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • AU2020361735B2 - 2-azaspiro(3.4)octane derivatives as M4 agonists. (n.d.). Google Patents.
  • JOP20220084A1 - Derivatives of 5-oxa-2-azaspiro[5][9]octane as M4 agonists. (n.d.). Google Patents. Retrieved January 20, 2026, from

Sources

Navigating Three-Dimensional Chemical Space: An In-depth Technical Guide to Spiro[3.4]octane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the contemporary landscape of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The deliberate move away from flat, aromatic-rich structures towards three-dimensional scaffolds has positioned spirocyclic systems, particularly the spiro[3.4]octane core, as a privileged motif. This guide provides a comprehensive technical overview of the chemical space defined by spiro[3.4]octane libraries. We will delve into the strategic rationale for employing this scaffold, detail robust synthetic methodologies for core construction and diversification, analyze the resulting physicochemical properties, and present a case study illustrating its successful application in kinase inhibitor design. This document serves as a practical resource for medicinal chemists aiming to leverage the unique structural and conformational attributes of the spiro[3.4]octane framework to address complex biological targets.

The Strategic Imperative for Three-Dimensionality: Why Spiro[3.4]octane?

The over-saturation of "flatland" in medicinal chemistry has led to a surge of interest in spirocyclic scaffolds, which offer a rigid and well-defined three-dimensional arrangement of substituents.[1] The spiro[3.4]octane core, consisting of a cyclopentane ring fused to a cyclobutane ring through a single quaternary carbon, presents a unique and advantageous topology for several reasons:

  • Enhanced sp³ Character: The high fraction of sp³-hybridized carbons (Fsp³) in the spiro[3.4]octane scaffold is a key attribute. Increased Fsp³ character is correlated with improved solubility, higher metabolic stability, and a greater likelihood of clinical success.[2] This is due to the introduction of out-of-plane substituents that can improve molecular shape and complementarity to biological targets.[2]

  • Precise Vectorial Display: The rigid nature of the spiro[3.4]octane framework orients substituents in precise vectors, enabling a more defined exploration of a target's binding pocket. This conformational restriction can reduce the entropic penalty upon binding, leading to enhanced potency and selectivity.[3]

  • Novel Chemical Space: The unique geometry of the spiro[3.4]octane scaffold allows for the exploration of uncharted chemical space, providing access to novel intellectual property and opportunities to overcome existing drug resistance mechanisms.[3]

  • Bioisosteric Replacement: The spiro[3.4]octane moiety can serve as a bioisostere for more common, flexible, or metabolically labile groups, such as gem-dimethyl or tert-butyl groups, as well as saturated heterocycles like piperidine.[4] This substitution can lead to improved physicochemical and pharmacokinetic properties.

Synthesis of the Spiro[3.4]octane Core and Functionalized Building Blocks

The accessibility of the spiro[3.4]octane core and its derivatives is crucial for its widespread adoption in drug discovery programs. Several synthetic strategies have been developed, with intramolecular cyclization reactions being a prominent approach.

Key Synthetic Strategies: Intramolecular Cyclization

A common and effective method for constructing the spiro[3.4]octane skeleton involves an intramolecular Friedel-Crafts acylation of a suitably substituted cyclobutane precursor. This approach allows for the efficient formation of the spirocyclic ketone, which can then be further functionalized.

G cluster_0 Core Synthesis Cyclobutane\nCarboxylic Acid Cyclobutane Carboxylic Acid Acid Chloride\nFormation Acid Chloride Formation Cyclobutane\nCarboxylic Acid->Acid Chloride\nFormation SOCl₂ or (COCl)₂ Intramolecular\nFriedel-Crafts Intramolecular Friedel-Crafts Acid Chloride\nFormation->Intramolecular\nFriedel-Crafts Lewis Acid (e.g., AlCl₃) Spiro[3.4]octan-6-one Spiro[3.4]octan-6-one Intramolecular\nFriedel-Crafts->Spiro[3.4]octan-6-one

Caption: Intramolecular Friedel-Crafts approach to the spiro[3.4]octane core.

Representative Experimental Protocol: Synthesis of Spiro[3.4]octan-6-one

This protocol outlines a general procedure for the synthesis of the key intermediate, spiro[3.4]octan-6-one, which serves as a versatile starting point for library synthesis.

Step 1: Acid Chloride Formation

  • To a solution of 1-(carboxymethyl)cyclobutane-1-carboxylic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization [5]

  • Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification [5]

  • Purify the crude spiro[3.4]octan-6-one by column chromatography on silica gel to obtain the desired product.

Library Generation via Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries to explore broad regions of chemical space.[6] The "build/couple/pair" strategy is a well-established DOS approach that can be effectively applied to the spiro[3.4]octane scaffold.

G cluster_0 Build/Couple/Pair Strategy Build Build Phase: Functionalized Spiro[3.4]octane Core (A) Couple Couple Phase: Parallel Amide Coupling with Building Blocks (B) Build->Couple R¹-NH₂ Pair Pair Phase: Intramolecular Cyclization Couple->Pair Deprotection & Ring Formation Diverse Spirocyclic\nLibrary Diverse Spirocyclic Library Pair->Diverse Spirocyclic\nLibrary

Sources

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions with 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel three-dimensional (3D) chemical space is paramount for identifying next-generation therapeutics. Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as privileged scaffolds that offer a departure from the predominantly flat structures of many conventional drug molecules.

2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane is a contemporary building block that epitomizes this trend. First synthesized by the Carreira group, it provides an elegant and rigid 3D core with orthogonal functional handles: a Boc-protected secondary amine within the azetidine ring and a primary amine on the tetrahydrofuran ring, ready for diversification.[1][2][3] This unique topology makes it an attractive module for introducing structural complexity and improving the physicochemical properties of drug candidates.

This document provides a detailed guide to employing this valuable building block in one of the most fundamental transformations in medicinal chemistry: the amide coupling reaction.

Compound Profile:

  • IUPAC Name: tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • CAS Number: 1408074-44-1[1]

  • Molecular Formula: C₁₁H₂₀N₂O₃[1]

  • Molecular Weight: 228.29 g/mol [1]

  • Appearance: Viscous liquid or solid[1][4]

The Foundational Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but kinetically slow at ambient temperatures. The primary obstacle is the competing acid-base reaction, which forms a stable and unreactive carboxylate-ammonium salt.[5][6] Therefore, synthetic strategies universally rely on the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[6][7]

This activation can be achieved through various means, from the formation of discrete acyl chlorides to the in situ generation of active esters using specialized coupling reagents.[5][6][8] The choice of method is critical and depends on the substrate's complexity, steric hindrance, and propensity for racemization.

Strategic Selection of Coupling Reagents for a Spirocyclic Amine

While the primary amine of this compound is reactive, the rigidity and steric environment of the spirocyclic core warrant the use of highly efficient coupling reagents to ensure high yields and minimize side reactions. Below is a comparative analysis of leading reagent classes.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[9]

  • Mechanism: The amine attacks the activated O-acylisourea to form the amide, releasing a urea byproduct.

  • Advantages: Cost-effective and widely used. Water-soluble byproducts in the case of EDC facilitate purification.[10]

  • Considerations: Often require additives like 1-hydroxybenzotriazole (HOBt) or the more potent 1-hydroxy-7-azabenzotriazole (HOAt) to accelerate the reaction and, crucially, suppress racemization in chiral carboxylic acids.[10] Dicyclohexylcarbodiimide (DCC) produces a dicyclohexylurea (DCU) byproduct that is often insoluble and must be removed by filtration.[10]

Onium Salts (Aminium/Uronium and Phosphonium)

Onium salts are considered the gold standard for challenging couplings, including those involving sterically hindered substrates.[11][12] They react with the carboxylate to form active esters in situ that are highly reactive towards amines.

  • Aminium/Uronium Salts (HATU, HBTU, COMU): These are among the most powerful coupling reagents available.

    • HATU: This reagent, based on HOAt, generates a highly reactive OAt-active ester.[13] It is exceptionally effective for coupling hindered amino acids and secondary amines with minimal racemization, making it a premier choice for valuable substrates like our spirocycle.[14]

    • HBTU/TBTU: These HOBt-based reagents are also very efficient. However, a known side reaction is the guanidinylation of the primary amine if the reagent is used in excess, which caps the amine and prevents amide formation.[10][12]

    • COMU: A modern, Oxyma-based uronium salt that offers reactivity comparable or superior to HATU.[10][11][15] A key advantage is its enhanced safety profile, as its byproducts are not explosive, unlike those derived from HOBt or HOAt.[11][12] Its byproducts also tend to be more water-soluble, simplifying workup.[15]

  • Phosphonium Salts (PyBOP):

    • PyBOP: This reagent generates an OBt active ester. A significant advantage over aminium salts is that it does not cause guanidinylation.[11][12] Its primary drawback is the formation of carcinogenic hexamethylphosphoramide (HMPA) as a byproduct from the original BOP reagent; PyBOP was developed as a safer alternative.[11]

Data Summary: Coupling Reagent Comparison
ReagentTypeActivating GroupKey AdvantagesConsiderations
EDC CarbodiimideO-AcylisoureaCost-effective; water-soluble byproduct.Requires additive (e.g., HOAt) for efficiency and racemization suppression.
HATU Aminium SaltOAt EsterExtremely high reactivity; low racemization; ideal for hindered substrates.[14]Higher cost; HOAt byproduct is potentially explosive.[11]
HBTU Aminium SaltOBt EsterHigh reactivity; widely used.Can cause amine guanidinylation if used in excess.[10] HOBt is explosive.
COMU Uronium SaltOxyma EsterReactivity rivals HATU; non-explosive byproducts; good solubility.[10][11]Higher cost than carbodiimides.
PyBOP Phosphonium SaltOBt EsterHigh reactivity; no guanidinylation side reaction.[11]Phosphine oxide byproducts can complicate purification.

Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step guidance for the successful coupling of a generic carboxylic acid to this compound.

Diagram: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Purification reagents Dissolve Carboxylic Acid, Coupling Reagent, & Base in Anhydrous Solvent activation Carboxylic Acid Activation (Formation of Active Ester) reagents->activation 0-15 min amine_add Add Solution of Spirocyclic Amine activation->amine_add Nucleophilic Attack coupling Amide Bond Formation (Stir at RT, 2-16 h) amine_add->coupling workup Aqueous Workup (e.g., H₂O, NaHCO₃, Brine) coupling->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolate Pure Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for maximizing yield, especially with sterically demanding or precious carboxylic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.0-1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (EtOAc, NaHCO₃(aq), brine, MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and anhydrous DMF (to make a ~0.1 M solution based on the amine).

  • Stir the solution at room temperature for 2-3 minutes.

  • Add DIPEA (3.0 equiv) to the mixture and stir for an additional 10-15 minutes. This pre-activation step ensures the formation of the OAt-active ester.[13]

  • In a separate flask, dissolve this compound (1.0 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. For very hindered substrates, the reaction may be left overnight.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC and HOAt

This protocol is a robust and economical alternative for routine amide synthesis.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOAt (1.2 equiv) in anhydrous DCM (to make a ~0.1 M solution).

  • Add DIPEA (2.5 equiv) to the stirring solution.

  • In a separate vial, dissolve this compound (1.0 equiv) in a small volume of DCM.

  • Add the amine solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash with water (2x) and saturated brine (1x). The water washes will remove the urea byproduct from EDC and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the final product.

Diagram: HATU Mechanism of Action

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate HATU HATU ActiveEster OAt Active Ester (Highly Reactive) HATU->ActiveEster Base Base (DIPEA) Base->RCOOH - H⁺ Amine Spiro-NH₂ (Amine) Amide Spiro-NH-COR (Final Amide) Amine->Amide Nucleophilic Attack Carboxylate->ActiveEster ActiveEster->Amide Byproduct HOAt + Urea Byproduct ActiveEster->Byproduct

Sources

Application Notes and Protocols for the Purification of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane scaffold is a valuable building block in modern drug discovery, offering a unique three-dimensional architecture that can be leveraged to explore novel chemical space. As researchers and medicinal chemists increasingly incorporate this and similar spirocyclic structures into their compound libraries, the need for robust and efficient purification strategies for its derivatives becomes paramount. This guide provides a detailed overview of the key considerations and practical protocols for the purification of N-substituted derivatives of this compound, drawing upon established methodologies for similar compounds and general principles of amine purification.

Understanding the Challenge: Physicochemical Properties and Common Impurities

The purification of derivatives of this compound presents a unique set of challenges rooted in the molecule's inherent properties. The presence of a basic secondary amine (after derivatization of the primary amine) and the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group results in a molecule with amphipathic character. This can lead to problematic behavior during chromatographic purification, such as streaking on silica gel and poor peak shape.

Key Physicochemical Characteristics:

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 228.29 g/mol (parent amine)Increases with derivatization.
Physical Form Viscous liquid (parent amine)[1]Derivatives may be oils or solids.
pKa (predicted for analogs) The basicity of the derivatized amine will influence its interaction with stationary phases.Acidic modifiers may be needed in reverse-phase chromatography. Basic modifiers are often required for normal-phase chromatography.
Solubility Generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).Provides flexibility in choosing extraction and chromatography solvents.

Common Impurities:

The nature of impurities will largely depend on the specific derivatization reaction being performed (e.g., acylation, alkylation, reductive amination). However, some common classes of impurities to anticipate include:

  • Unreacted Starting Material: Residual this compound.

  • Excess Reagents: Unconsumed acylating or alkylating agents, and coupling reagents.

  • Reaction Byproducts: For example, urea byproducts from carbodiimide coupling reactions.

  • Di-substituted Products: In cases of alkylation, over-alkylation of the secondary amine can occur.

  • Degradation Products: The azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.

Purification Strategies: A Multi-pronged Approach

A successful purification strategy for these derivatives often involves a combination of non-chromatographic and chromatographic techniques. The choice of methods will be dictated by the scale of the reaction, the nature of the impurities, and the required final purity of the compound.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification Method Selection cluster_2 Final Product A Reaction Mixture B Aqueous Extraction A->B Quench Reaction C Drying and Concentration B->C Isolate Crude Product D Assess Crude Purity (TLC/LC-MS) C->D E Flash Chromatography D->E Major Impurities Differ in Polarity F Preparative HPLC D->F Difficult Separation/High Purity Needed G Crystallization D->G Product is a Solid H Ion-Exchange Chromatography D->H Specialized Cases/Boc Removal I Pure Derivative E->I F->I G->I H->I

Caption: Decision workflow for purification of this compound derivatives.

Part 1: Non-Chromatographic Purification Techniques

Aqueous Work-up and Extraction

A standard aqueous work-up is the first line of defense in removing water-soluble impurities. For derivatives synthesized through common reactions like amide coupling or reductive amination, a typical extraction protocol is as follows:

Protocol 1: General Aqueous Extraction

  • Quenching: Quench the reaction mixture with an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate, or dilute acid), depending on the reaction conditions.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (to remove basic impurities)

    • Saturated NaHCO₃ (to remove acidic impurities and neutralize any remaining acid)

    • Brine (to remove excess water)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Expertise & Experience: The choice of washing solutions is critical. For N-acylated derivatives, which are generally less basic than the parent amine, an acidic wash is usually well-tolerated. However, for N-alkylated derivatives where the basicity is retained, care must be taken to avoid partitioning the desired product into the acidic aqueous layer. A milder acidic wash (e.g., dilute citric acid) or omitting this step might be necessary.

Crystallization

If the derivatized product is a solid, crystallization can be a highly effective method for achieving high purity.

Protocol 2: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexanes, methanol/water, or isopropanol.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Chromatographic Purification Techniques

For many derivatives, particularly those that are oils or where impurities have similar solubility properties, chromatography is indispensable.

Flash Column Chromatography (Normal Phase)

Silica gel is the most common stationary phase for flash chromatography. However, the basic nature of the derivatized amine can lead to significant tailing of peaks and even irreversible adsorption.

Protocol 3: Flash Chromatography on Silica Gel

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A common starting point for these types of compounds is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

  • Deactivation of Silica (Crucial Step): To mitigate tailing, it is highly recommended to add a small amount of a basic modifier to the eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice. Alternatively, pre-treating the silica gel by flushing the packed column with the eluent containing the basic modifier can be effective.

  • Column Packing and Loading: Pack the column with silica gel in the chosen eluent. The crude product can be loaded directly onto the column if it is a non-viscous oil, or pre-adsorbed onto a small amount of silica gel for solid samples or viscous oils.

  • Elution and Fraction Collection: Run the column using the selected eluent system, collecting fractions and monitoring by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and concentrate under reduced pressure.

Trustworthiness: The addition of a basic modifier like triethylamine is a self-validating system. If you observe significant peak tailing on your analytical TLC, adding a drop of triethylamine to the developing chamber and re-running the TLC will often show a significant improvement in the spot shape, confirming the need for a basic modifier in your column chromatography.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For highly polar derivatives or for achieving very high purity, preparative RP-HPLC is an excellent option.

RP_HPLC_Principle cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) cluster_2 Analyte Mixture MP Water/Acetonitrile SP C18-bonded Silica MP->SP A Polar Impurity A->MP Elutes First B Target Compound B->SP Retained C Non-Polar Impurity C->SP Strongly Retained

Caption: Principle of Reverse-Phase HPLC for purification.

Protocol 4: Preparative RP-HPLC

  • Column: A C18-bonded silica column is the standard choice.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water is typically used.

  • pH Modifier: To ensure good peak shape for the basic amine derivatives, it is essential to add a pH modifier to the mobile phase.

    • Acidic Conditions: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and ACN will protonate the amine, leading to sharper peaks.

    • Basic Conditions: For some derivatives, purification under basic conditions using 0.1% ammonium hydroxide or diethylamine can be advantageous.

  • Method Development: Develop a suitable gradient on an analytical HPLC system first to determine the retention time of the target compound and optimize the separation from impurities.

  • Purification and Isolation: Inject the crude material onto the preparative column and collect the fractions corresponding to the product peak. The collected fractions are then typically lyophilized to remove the mobile phase and isolate the pure compound, often as a salt (e.g., TFA salt).

Ion-Exchange Chromatography

A specialized and highly effective technique for Boc-protected amines involves ion-exchange chromatography. This method can be used for both purification of the Boc-protected amine and for a simultaneous deprotection and purification workflow.

Protocol 5: Purification of Boc-Protected Amine using a Strong Cation Exchange (SCX) Resin

This protocol is particularly useful for removing non-basic impurities.

  • Resin Preparation: Use a commercially available SCX cartridge. Condition the cartridge according to the manufacturer's instructions, typically with methanol.

  • Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH) and load it onto the SCX cartridge.

  • Washing: Wash the cartridge with the loading solvent to elute non-basic impurities.

  • Elution: Elute the desired Boc-protected amine derivative with a solution of ammonia in methanol (typically 2 M).

  • Concentration: Concentrate the methanolic ammonia fraction to yield the purified product.

Protocol 6: Simultaneous Deprotection and Purification using a Strong Acidic Resin

This advanced technique leverages a strongly acidic ion-exchange resin (e.g., Amberlyst 15) to both cleave the Boc group and capture the resulting free amine, allowing for easy removal of neutral and acidic impurities.[2]

  • Resin Capture: Stir a solution of the crude Boc-protected derivative in a suitable solvent (e.g., DCM) with a strongly acidic ion-exchange resin. The resin will catalyze the deprotection and the resulting free amine will be bound to the resin as an ammonium salt.

  • Washing: Filter the resin and wash thoroughly with the solvent to remove all non-basic byproducts and reagents.

  • Elution of Free Amine: Elute the purified free amine from the resin by washing with a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH).

  • Concentration: Concentrate the eluate to obtain the pure, deprotected amine derivative.

Conclusion

The purification of this compound derivatives requires a thoughtful and systematic approach. By understanding the physicochemical properties of the target molecule and anticipating potential impurities, researchers can select the most appropriate combination of purification techniques. While standard methods like aqueous extraction and flash chromatography form the foundation of most purification strategies, the use of basic modifiers in normal-phase chromatography and pH control in reverse-phase HPLC are critical for success. For more specialized applications, ion-exchange chromatography offers a powerful tool for both purification and in-situ deprotection. The protocols outlined in this guide provide a solid starting point for developing robust and efficient purification workflows for this important class of spirocyclic compounds.

References

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]

  • Kondratov, I. S., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 26(15), 4605. [Link]

  • AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for Parallel Synthesis Utilizing "2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacological properties is paramount. There is a discernible shift away from planar, aromatic structures towards molecules with greater three-dimensionality (3D)[1]. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet spatially diverse framework for the construction of compound libraries[2][3]. The inherent rigidity of these structures can lock in specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets[1].

Among these valuable building blocks, "2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane" has emerged as a particularly interesting scaffold. Its unique oxa-azaspiro[3.4]octane core introduces desirable properties such as increased aqueous solubility and metabolic stability[1][4]. The presence of a Boc-protected amine and a primary amine provides two orthogonal points for diversification, making it an ideal candidate for parallel synthesis and the generation of diverse compound libraries for high-throughput screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "this compound" in parallel synthesis workflows. We will delve into the strategic considerations for library design, followed by detailed, step-by-step protocols for key chemical transformations, including Boc deprotection, amide bond formation, and reductive amination, all adapted for a high-throughput format.

Strategic Overview for Library Synthesis

The successful implementation of "this compound" in parallel synthesis hinges on a well-defined strategy. The dual functionality of this building block allows for a divergent approach to library creation. The workflow typically involves the deprotection of the Boc-protected secondary amine, followed by diversification at this position. Subsequently, the primary amine can be elaborated through various chemical reactions.

G cluster_0 Workflow for Parallel Library Synthesis A Start: this compound B Step 1: Boc Deprotection (Parallel) A->B C Intermediate: 8-amino-5-oxa-2-azaspiro[3.4]octane B->C D Step 2: Diversification of Secondary Amine (e.g., Amide Coupling, Reductive Amination) C->D E Intermediate Library A D->E F Step 3: Diversification of Primary Amine (e.g., Amide Coupling, Reductive Amination) E->F G Final Compound Library F->G H Quality Control (LC-MS) G->H G cluster_1 Reductive Amination Workflow A Amine + Aldehyde B Imine/Iminium Formation (Acid Catalysis) A->B C Reduction with STAB B->C D Final Amine Product C->D

Figure 2: Key steps in the reductive amination reaction for library synthesis.

Quality Control of the Compound Library

Ensuring the identity and purity of the compounds in a library is crucial for the reliability of subsequent screening data. A representative selection of compounds from the library (e.g., 5-10%) should be analyzed by LC-MS to confirm the presence of the desired product and estimate its purity.[5][6][7]

ParameterMethodPurpose
Identity Mass Spectrometry (MS)Confirms the molecular weight of the desired product.
Purity Liquid Chromatography (LC) with UV or ELSD detectionAssesses the percentage of the desired product relative to impurities.
Table 2: Recommended Quality Control Measures for the Synthesized Library.

Conclusion

"this compound" is a versatile and valuable building block for the construction of diverse and three-dimensional compound libraries. Its unique spirocyclic core offers the potential for improved physicochemical properties, while its dual points of functionality allow for extensive diversification. The protocols outlined in this application note provide a robust framework for the efficient use of this scaffold in parallel synthesis workflows. By leveraging these high-throughput methods, researchers can rapidly generate novel chemical entities to fuel their drug discovery programs.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for diversity-oriented synthesis. Current Opinion in Chemical Biology, 14(3), 362-370.
  • Karawajczyk, A., et al. (2016). Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 330-336. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination 96-well plate kit. [Link]

  • O'Connell, S. M., & Ragan, J. A. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial chemistry & high throughput screening, 6(1), 11–27.
  • Lorthiois, E., et al. (2017). Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis. [Link]

  • Coe, D. M., & Storer, R. (1998). Solution-phase combinatorial chemistry. Molecular diversity, 4(1), 31–38.
  • SpiroChem. (n.d.). Macrocycle Library. [Link]

  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
  • Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in molecular biology (Clifton, N.J.), 2706, 51–58.
  • Lorthiois, E., et al. (2017). Automated and Parallel Amide Synthesis.
  • Morphy, J. R., et al. (2000). Quality Control in Combinatorial Chemistry: Determinations of Amounts and Comparison of the “Purity” of LC−MS-Purified Samples by NMR, LC−UV and CLND.
  • Grandjean, C., et al. (1993). Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability. Peptide research, 6(6), 321–326.
  • S&L Innovations and Technology. (n.d.). Peptide Synthesizers. [Link]

  • Koch, T., et al. (1997). Improvements in automated PNA synthesis using Boc/Z monomers. Journal of peptide research, 49(2), 80–88.
  • Coe, D. M., & Storer, R. (1998). Solution-phase combinatorial chemistry. Molecular diversity, 4(1), 31–38.
  • Köcher, T., et al. (2011). Quality control in LC-MS/MS. Proteomics, 11(6), 1026–1030.
  • Ley, S. V., et al. (2002). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synlett, (10), 1641-1644.
  • Combinatorial Chemistry. (n.d.). Solution Phase Synthesis. [Link]

  • Eurachem. (n.d.). LC-MS method validation. QC and QA. [Link]

  • Köcher, T., et al. (2011). Quality control in LC-MS/MS. Proteomics, 11(6), 1026-1030.
  • Singh, A., & Kumar, R. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
  • Lees, A., et al. (2007). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
  • Bynum, M. A., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1775–1784.
  • Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3474.
  • Merritt, A. (2014). Parallel Synthesis and Library Design. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 32-65). Royal Society of Chemistry.
  • Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

Sources

Application of "2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane" in PROTAC linker design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane in PROTAC Linker Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their efficacy is profoundly dependent on the chemical linker connecting the target-binding and E3 ligase-recruiting moieties.[1][2][3] Historically, linker design has been dominated by flexible alkyl and PEG chains, but the field is rapidly advancing toward more sophisticated, three-dimensional scaffolds to improve physicochemical properties and biological activity.[1][2][3][4] This guide details the application of This compound , a novel spirocyclic building block, in the rational design of PROTAC linkers. We will explore the structural advantages of this scaffold, provide detailed synthetic protocols for its incorporation, and discuss methodologies for the characterization and evaluation of the resulting PROTACs.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system. They consist of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them.[1][2][3][4]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's success. Its length, rigidity, attachment points, and chemical composition profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4][5][6] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or excessive flexibility, which can entropically penalize the association of the two proteins.[5]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin Linker_Comparison cluster_linear Linear Alkyl/PEG Linker cluster_spiro Spirocyclic Linker A1 Warhead B1 Anchor A1->B1 High Flexibility Poor Pre-organization A2 Warhead C2 2-Boc-8-amino- 5-oxa-2-azaspiro [3.4]octane A2->C2 Defined Vector 1 B2 Anchor C2->B2 Defined Vector 2

Figure 2: Conformational advantage of a rigid spirocyclic linker.

Experimental Protocols: Synthesis and Characterization

The synthesis of a PROTAC using this compound typically follows a convergent, three-step sequence: amide coupling, Boc deprotection, and a second amide coupling . [7]This strategy allows for the modular assembly of the final PROTAC.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - POI-COOH - E3-COOH - Spiro-Linker Step1 Step 1: First Amide Coupling (e.g., POI-COOH + Linker-NH2) Start->Step1 Purify1 Purification & Characterization Step1->Purify1 Step2 Step 2: Boc Deprotection (TFA/DCM) Purify1->Step2 Step3 Step 3: Second Amide Coupling (e.g., Intermediate + E3-COOH) Step2->Step3 Purify2 Final Purification (HPLC) Step3->Purify2 QC Final QC (LC-MS, NMR) Purify2->QC BioAssay Biological Evaluation (Degradation Assays) QC->BioAssay

Figure 3: General workflow for PROTAC synthesis and evaluation.
Protocol 1: Stepwise Amide Coupling

This protocol describes the synthesis starting with the conjugation of a POI ligand containing a carboxylic acid to the primary amine of the spirocyclic linker.

Materials:

  • POI-Ligand-COOH (1.0 eq)

  • This compound (1.1 eq) * HATU (1.5 eq) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • E3-Ligase-COOH (1.0 eq)

Step 1: First Amide Coupling

  • Under an inert atmosphere (N2 or Ar), dissolve POI-Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound in DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS until consumption of the starting material.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in DCM (approx. 0.1 M).

  • Add Trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio (DCM:TFA). [8]3. Stir the mixture at room temperature for 1-2 hours. [8][9]Monitor deprotection by LC-MS.

  • Upon completion, concentrate the solution under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene may be necessary to remove residual acid. The resulting amine is typically a TFA salt and can be used directly in the next step. [9] Step 3: Second Amide Coupling

  • Dissolve the TFA salt from Step 2 and E3-Ligase-COOH in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (4.0-5.0 eq, to neutralize the TFA salt and facilitate coupling).

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC compound using preparative reverse-phase HPLC.

Protocol 2: "Click Chemistry" Approach

For enhanced modularity, the linker can be functionalized to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". []This requires pre-functionalizing the POI and E3 ligands with azide and alkyne groups, respectively (or vice-versa).

Step 1: Functionalization of the Linker

  • For Alkyne Handle: React the primary amine of this compound with an activated ester of a short alkyne-containing carboxylic acid (e.g., pent-4-ynoic acid).

  • For Azide Handle: React the primary amine with an azide-containing acylating agent (e.g., 3-azidopropanoic acid).

  • Purify the functionalized linker.

Step 2: Boc Deprotection

  • Follow the procedure in Protocol 1, Step 2.

Step 3: CuAAC "Click" Reaction

  • Dissolve the deprotected, functionalized linker (1.0 eq), the alkyne-modified ligand (1.0 eq), and the azide-modified ligand (1.0 eq) in a solvent system like t-BuOH/H2O or DMF.

  • Add a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

  • Add a copper-stabilizing ligand, such as TBTA or BTTAA.

  • Stir at room temperature for 12-24 hours.

  • Purify the final PROTAC by preparative HPLC.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct [M+H]⁺ or other adducts. [11]
¹H and ¹³C NMR Structural elucidation and confirmationCorrect chemical shifts, integrations, and coupling patterns corresponding to the PROTAC structure. [11]
HRMS Exact mass determinationMeasured mass should be within 5 ppm of the calculated exact mass.
Preparative HPLC Final purificationYields a final compound with >95% purity for use in biological assays.

Once synthesized and purified, the PROTAC's biological activity must be assessed. Key experiments include:

  • Target Engagement Assays (e.g., FP, SPR): To confirm the PROTAC binds to both the POI and the E3 ligase. [12][13]* Western Blot or In-Cell Reporter Assays: To measure the dose-dependent degradation of the target protein.

  • Degradation Kinetics: To determine the rate of degradation (e.g., DC50 and Dmax values).

Troubleshooting and Expert Insights

  • Low Coupling Yield: Ensure reagents are anhydrous and the carboxylic acid is fully activated before adding the amine. Consider alternative coupling reagents like COMU or EDC/Oxyma.

  • Incomplete Boc Deprotection: If the reaction stalls, extend the reaction time or increase the concentration of TFA. Ensure no basic residues are quenching the acid.

  • Poor Solubility: The spirocyclic core generally improves solubility, but highly lipophilic warheads or E3 ligands can still cause issues. Consider using co-solvents like DMSO or DMA during purification and for stock solutions.

  • "Hook Effect": A common phenomenon in PROTACs where efficacy decreases at high concentrations. This is due to the formation of binary complexes (PROTAC-POI, PROTAC-E3) that outcompete the productive ternary complex. A well-designed, conformationally constrained linker can sometimes mitigate this by favoring ternary complex formation.

Conclusion

The rational design of PROTAC linkers is moving beyond simple spacers towards sophisticated, three-dimensional scaffolds that impart favorable physicochemical and pharmacological properties. This compound represents a valuable tool in this endeavor, offering a rigid, compact, and synthetically versatile core. Its orthogonal handles allow for controlled, modular synthesis, while its spirocyclic nature can help pre-organize the PROTAC for optimal ternary complex formation, ultimately leading to more potent and drug-like protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

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  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Shcherbakov, D., & Komarov, P. G. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Stanton, B. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Scott, J. S., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Maple, H. J., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Tang, W. (2024). On-demand modular assembly for expedited PROTAC development. Taylor & Francis Online. [Link]

  • van der Vlag, R., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Research Collection. [Link]

  • Esquivel-Hernandez, D. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]

  • Karunakaran, C., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Publications. [Link]

  • Tang, W., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

  • Scarpino, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Liu, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • SpiroChem. (n.d.). Linker Design. [Link]

  • Sun, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

  • Shrestha, H. K., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Jin, Y., et al. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]

  • Sun, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Shcherbakov, D., & Komarov, P. G. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel peptide therapeutics with enhanced stability, constrained conformations, and improved pharmacokinetic profiles has led to a surge in the use of non-natural amino acids. Among these, spirocyclic scaffolds are of particular interest due to their inherent three-dimensionality and rigidity. This document provides a comprehensive guide for researchers on the incorporation of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , a unique α,α-disubstituted amino acid, into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will explore the rationale behind its use, detail the necessary modifications to standard protocols, and provide step-by-step instructions and troubleshooting advice to ensure successful synthesis.

Introduction: The Value of Conformational Rigidity

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of unnatural amino acids is a powerful strategy to overcome these limitations.[1][2] Spirocyclic amino acids, such as this compound, are a compelling class of building blocks because their rigid structures can pre-organize a peptide backbone into a specific, bioactive conformation, such as a β-turn.[3] This conformational constraint can lead to a significant increase in binding affinity and enzymatic resistance.

The defining feature of spirocycles is the quaternary carbon, which increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is correlated with greater success in clinical development, partly because it introduces three-dimensional complexity that can enhance receptor-ligand complementarity.[4] The 5-oxa-2-azaspiro[3.4]octane core, first synthesized by Carreira and coworkers, provides a novel chemical space with functional handles for further diversification, making it a valuable module in drug discovery.[5][6][7]

This guide focuses on the practical aspects of integrating this building block into a growing peptide chain.

Physicochemical Properties

A clear understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Compound Name This compound[6]
CAS Number 1408074-44-1[6]
Molecular Formula C₁₁H₂₀N₂O₃[6][8]
Molecular Weight 228.29 g/mol [6][8]
Appearance Viscous liquid or solid[6][8]
Storage Temperature 2-8°C[6]

Core Concepts & Strategic Considerations

The incorporation of this compound follows the general principles of Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[1][9][10] However, its structure as an α,α-disubstituted amino acid presents a key challenge: steric hindrance . This bulkiness can significantly slow down the kinetics of the amide bond formation.

Causality Behind Protocol Choices:

  • Potent Coupling Reagents: Standard coupling reagents like HBTU/HOBt may be insufficient to overcome the steric barrier. Therefore, the use of more potent uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , is strongly recommended. HATU is known to form a highly reactive O-acylisourea intermediate that facilitates coupling to sterically hindered amines.[1]

  • Extended Reaction Times: To ensure the coupling reaction proceeds to completion, extended reaction times (e.g., 2-4 hours or even overnight) are often necessary.[1]

  • Double Coupling: In particularly difficult sequences, a "double coupling" strategy—where the coupling step is performed twice with fresh reagents before proceeding to the next deprotection—can be employed to maximize yield and prevent deletion sequences.[11]

  • Monitoring: The completion of the coupling reaction must be rigorously monitored. The standard Kaiser (ninhydrin) test is crucial for detecting any remaining free primary amines on the resin. A negative test result (clear or yellowish beads) indicates a successful coupling.

Below is a diagram illustrating the structure of the amino acid and its preparation for SPPS.

G cluster_0 This compound cluster_1 Fmoc Protection for SPPS Boc-AA_img Boc-AA_img Fmoc-AA_img Fmoc-AA_img Boc-AA_img->Fmoc-AA_img  Fmoc-OSu, NaHCO3  (Standard Protection)

Figure 1: Conversion of the Boc-protected amine to the Fmoc-protected carboxylic acid for SPPS.

Experimental Protocols

The following protocols are designed for manual SPPS using the Fmoc/tBu strategy on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Protocol 1: Incorporation of Fmoc-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic Acid

This protocol details a single coupling cycle for the spirocyclic amino acid.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid (or its Boc-protected precursor, which must be converted)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% solution in DMF

  • Dichloromethane (DCM)

  • Acetic Anhydride (for optional capping)

  • SPPS reaction vessel

Workflow Diagram:

spsp_workflow Resin 1. Start: Fmoc-deprotected Peptide-Resin Preactivate 2. Pre-activation: Spiro-AA + HATU + DIPEA in DMF (5 min) Resin->Preactivate Couple 3. Coupling: Add activated mix to resin. Agitate for 2-4 hours. Preactivate->Couple Wash1 4. Wash: DMF (3x) Couple->Wash1 Test 5. QC Check: Kaiser Test Wash1->Test Capping 6. Optional Capping: Block unreacted amines Test->Capping Positive Test (blue beads) Wash2 7. Wash: DMF (3x), DCM (3x) Test->Wash2 Negative Test (yellow beads) Capping->Wash2 Deprotect 8. Next Cycle: Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect

Figure 2: SPPS workflow for incorporating the spirocyclic amino acid.

Step-by-Step Procedure:

  • Resin Preparation:

    • Start with the peptide-resin immediately following the successful Fmoc deprotection of the previous amino acid. The resin should be washed thoroughly with DMF (3 x 1 min) and drained.[1]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal volume of DMF (approx. 2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]

    • Rationale: Pre-activation ensures the formation of the highly reactive intermediate before its introduction to the resin-bound amine, maximizing coupling efficiency.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the drained resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For sequences known to be difficult, extend this time to 4 hours or overnight.[1]

  • Reaction Monitoring (Quality Control):

    • After the coupling time, take a small sample of resin beads (approx. 5-10 mg), wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test.

      • Negative Result (Yellow/Clear Beads): The coupling is successful. Proceed to step 6.

      • Positive Result (Blue/Purple Beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").

  • Capping (Optional but Recommended):

    • If the Kaiser test is positive after a second coupling, or as a precautionary measure to prevent deletion sequences, cap any unreacted amines.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 20-30 minutes.[11]

    • Rationale: Capping acetylates any free N-terminal amines, rendering them unreactive in subsequent cycles and simplifying the final purification.

  • Washing:

    • Drain the coupling (and capping, if performed) solution.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 x 1 min)

      • DCM (3 x 1 min)

      • DMF (3 x 1 min)

  • Proceed to Next Cycle:

    • The peptide-resin is now ready for the Fmoc deprotection of the newly added spirocyclic amino acid, followed by the coupling of the next residue in the sequence.

Protocol 2: Final Cleavage and Global Deprotection

This protocol releases the completed peptide from the solid support and removes all side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K is a common choice for peptides containing Trp, Met, or Cys. A standard TFA-based cocktail is often sufficient.

    • Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Slowly add the TFA solution dropwise into a 50 mL conical tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate should form.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (LC-MS).[1]

Expected Outcomes and Troubleshooting

The incorporation of a rigid, sterically hindered amino acid can influence both the synthesis and the final peptide's properties.

Impact on Peptide Structure:

The primary motivation for using this spirocyclic residue is to induce a turn-like conformation. The rigid azaspiro[3.4]octane framework restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity, promoting the formation of secondary structures like β-turns.

conformation cluster_flexible Flexible Peptide (e.g., with Glycine) cluster_rigid Constrained Peptide with Spiro-AA flex_img rigid_img

Figure 3: Conceptual diagram of how a spirocyclic amino acid induces a constrained β-turn conformation.

Troubleshooting Guide:

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time. 2. Coupling reagent not potent enough. 3. Aggregation of the peptide chain on the resin.[12]1. Extend coupling time to 4+ hours or overnight. 2. Perform a double coupling with fresh HATU/DIPEA. 3. Consider synthesizing at a higher temperature (e.g., 50-60°C) if your instrument allows.[11]
Low Final Yield 1. Incomplete couplings leading to chain termination. 2. Premature chain cleavage during synthesis. 3. Loss of peptide during workup/precipitation.1. Implement a capping step after each coupling to block unreacted chains.[11] 2. Ensure all reagents are fresh and anhydrous. 3. Ensure ether is sufficiently cold and use a larger volume for precipitation.
Difficult Purification (Multiple Peaks in HPLC) 1. Deletion sequences from incomplete couplings. 2. Side reactions during cleavage.1. Optimize the coupling protocol (see above). Capping is essential. 2. Use appropriate scavengers in the cleavage cocktail (e.g., TIS) to prevent side-product formation.

Conclusion

The incorporation of this compound is a powerful technique for generating conformationally constrained peptides with potentially superior therapeutic properties. While its sterically hindered nature requires adjustments to standard SPPS protocols—namely the use of potent coupling reagents like HATU and extended reaction times—its successful integration is readily achievable. By following the detailed protocols and troubleshooting advice outlined in this guide, researchers can confidently utilize this and other spirocyclic building blocks to advance the frontiers of peptide-based drug discovery.

References

  • 2-boc-8-amino-5-oxa-2-azaspiro[3.4]octan. Scientific Laboratory Supplies. [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Medicinal Chemistry. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2022). Molecules, 27(19), 6667. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • Bláha, I., et al. (1990). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications, 55(11), 2737-2747. [Link]

  • Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021).
  • SYNTHESIS NOTES. Aapptec Peptides. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]

  • tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]

  • 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. Hoffman Fine Chemicals. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. (2020). Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Novel Azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azaspiro[3.4]octanes are a class of saturated heterocyclic scaffolds that have garnered significant interest in modern drug discovery. Their inherent three-dimensionality and rigid conformational arrangement offer a compelling alternative to traditional flat, aromatic structures, often leading to improved physicochemical properties, metabolic stability, and target selectivity.[1][2][3] This guide provides a detailed technical overview of the scale-up synthesis of novel azaspiro[3.4]octanes, with a focus on process chemistry considerations, robust and scalable protocols, and non-chromatographic purification methods. The content is designed for researchers, scientists, and drug development professionals engaged in advancing novel chemical entities from discovery to development.

Introduction: The Strategic Value of Azaspiro[3.4]octanes in Medicinal Chemistry

The imperative to "escape from flatland" has become a guiding principle in contemporary drug design, encouraging the exploration of three-dimensional (3D) molecular architectures.[1] Azaspirocycles, particularly the azaspiro[3.4]octane framework, are at the forefront of this movement. These scaffolds, characterized by two rings sharing a single spiro-carbon, offer a rigid and well-defined exit vector geometry for substituents, which can enhance binding affinity and specificity for biological targets.[4]

The incorporation of an azaspiro[3.4]octane moiety can confer several advantages:

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit higher aqueous solubility, lower lipophilicity, and better metabolic stability.[5]

  • Enhanced Target Engagement: The rigid nature of the scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency.

  • Novel Chemical Space: The unique 3D shape of azaspiro[3.4]octanes allows for the exploration of novel chemical space, providing opportunities for new intellectual property.

This document will focus on a scalable and robust synthetic route to a key intermediate, N-Boc-2,6-diazaspiro[3.4]octane, which can be further functionalized to generate a diverse range of novel drug candidates.

Strategic Approach to Scalable Synthesis

The transition from a laboratory-scale synthesis to a multi-gram or kilogram-scale production requires a shift in strategic thinking. The ideal scale-up route prioritizes safety, cost-effectiveness, robustness, and sustainability.[6][7] The chosen strategy for the synthesis of the 2,6-diazaspiro[3.4]octane core is a multi-step sequence involving a key [3+2] cycloaddition reaction. This approach is favored for its convergence and the ability to construct the core heterocyclic framework efficiently.

DOT Diagram: Overall Synthetic Strategy

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediates & Final Product A N-Boc-azetidin-3-one D Horner-Wadsworth-Emmons Olefination A->D B Horner-Wadsworth-Emmons Reagent B->D C Azomethine Ylide Precursor E [3+2] Cycloaddition C->E G α,β-Unsaturated Ester D->G H N-Benzyl-N-Boc-2,6-diazaspiro[3.4]octane E->H F Reductive Debenzylation I N-Boc-2,6-diazaspiro[3.4]octane F->I G->E H->F

Caption: High-level overview of the synthetic workflow.

Detailed Protocols and Process Chemistry Insights

This section provides step-by-step protocols for the multi-gram synthesis of N-Boc-2,6-diazaspiro[3.4]octane. Each step is accompanied by "Process Chemistry Insights" to explain the rationale behind the chosen conditions from a scale-up perspective.

Protocol 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (α,β-Unsaturated Ester)

This initial step involves a Horner-Wadsworth-Emmons olefination to introduce the necessary α,β-unsaturated ester functionality.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentQuantity (for 50g scale)Molar Eq.Notes
N-Boc-azetidin-3-one50.0 g1.0Commercially available
Triethyl phosphonoacetate85.5 g1.3
Lithium chloride (anhydrous)24.8 g2.0Dried under vacuum before use
Diisopropylethylamine (DIPEA)75.6 g2.0
Acetonitrile (MeCN)500 mL-Anhydrous grade
10 L Jacketed Reactor1-Equipped with overhead stirrer, thermocouple, and nitrogen inlet

Procedure:

  • Reactor Setup: Set up the 10 L jacketed reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous lithium chloride and anhydrous acetonitrile. Stir the suspension.

  • Base and Reagent Addition: Add diisopropylethylamine (DIPEA) followed by the dropwise addition of triethyl phosphonoacetate over 30 minutes, maintaining the internal temperature below 25 °C.

  • Ketone Addition: Add a solution of N-Boc-azetidin-3-one in acetonitrile to the reactor over 1 hour, again maintaining the temperature below 25 °C.

  • Reaction Monitoring (IPC): Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel plug filtration.

Process Chemistry Insights:

  • Reagent Choice: DIPEA is a non-nucleophilic base, which is crucial to avoid side reactions with the ester functionality. Lithium chloride is used to facilitate the reaction by forming a soluble complex with the phosphonate, enhancing its reactivity.

  • Solvent Selection: Acetonitrile is a good choice for this reaction due to its polarity, which aids in dissolving the reagents, and its relatively high boiling point, which allows for a moderate reaction temperature.

  • Temperature Control: The additions are performed dropwise with cooling to manage the exotherm of the reaction. Maintaining a controlled temperature is critical for preventing side reactions and ensuring a consistent product profile on a large scale.

  • In-Process Control (IPC): Regular monitoring by HPLC is essential in a scale-up campaign to determine the reaction endpoint accurately, avoiding unnecessary heating or extended reaction times which could lead to by-product formation.

Protocol 2: [3+2] Cycloaddition for the Synthesis of N-Benzyl-N'-Boc-2,6-diazaspiro[3.4]octane

This is the key step in forming the spirocyclic core. It involves the reaction of the α,β-unsaturated ester with an in-situ generated azomethine ylide.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentQuantity (for 50g of Ester)Molar Eq.Notes
α,β-Unsaturated Ester50.0 g1.0From Protocol 1
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine61.2 g1.2Ylide precursor
Lithium fluoride (LiF)1.0 g0.2Catalyst
Acetonitrile (MeCN)500 mL-Anhydrous grade
10 L Jacketed Reactor1-

Procedure:

  • Reactor Setup: Charge the reactor with the α,β-unsaturated ester, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, and anhydrous acetonitrile under a nitrogen atmosphere.

  • Catalyst Addition: Add lithium fluoride to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours.

  • Reaction Monitoring (IPC): Monitor the disappearance of the starting materials by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product is typically purified by column chromatography on a laboratory scale. For scale-up, a non-chromatographic method is preferable. One option is to proceed to the next debenzylation step and purify the final product.

Process Chemistry Insights:

  • [3+2] Cycloaddition: This reaction is a powerful tool for the construction of five-membered rings. The use of an azomethine ylide precursor that can be activated in situ simplifies the process and avoids handling of the potentially unstable ylide.

  • Catalyst: Lithium fluoride is a mild and effective catalyst for this transformation.

  • Thermal Conditions: The reaction requires heating to proceed at a reasonable rate. On a large scale, the heating and cooling profiles of the reactor must be well-characterized to ensure consistent reaction conditions.

  • Scale-up Purification Challenge: Chromatographic purification is often not viable for large-scale production due to solvent consumption and cost. Telescoping this step into the next one, followed by a final crystallization, is a common process chemistry strategy.

Protocol 3: Reductive Debenzylation and Purification via Salt Formation

The final steps involve the removal of the N-benzyl protecting group and purification of the target N-Boc-2,6-diazaspiro[3.4]octane.

Reaction Scheme:

Materials and Equipment:

Reagent/EquipmentQuantity (based on theoretical yield from Protocol 2)Molar Eq.Notes
Crude N-Benzyl-N'-Boc-2,6-diazaspiro[3.4]octane~75 g1.0From Protocol 2
Palladium on Carbon (10% Pd, 50% wet)7.5 g-Catalyst
Methanol (MeOH)750 mL-
Oxalic Acid22 g1.1For salt formation
Isopropyl Alcohol (IPA)As needed-For crystallization
Hydrogenator1-Suitable for the reaction scale and pressure

Procedure:

  • Hydrogenation Setup: Charge a suitable hydrogenator with the crude N-Benzyl-N'-Boc-2,6-diazaspiro[3.4]octane and methanol. Carefully add the wet palladium on carbon catalyst under a nitrogen blanket.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen (50-60 psi). Stir the mixture vigorously at room temperature for 12-18 hours.

  • Reaction Monitoring (IPC): Monitor the reaction by HPLC until the starting material is consumed.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Salt Formation and Crystallization: Concentrate the filtrate to a smaller volume. Add a solution of oxalic acid in isopropyl alcohol. Stir the mixture to induce crystallization of the oxalate salt.

  • Isolation: Filter the solid product, wash with cold isopropyl alcohol, and dry under vacuum to yield N-Boc-2,6-diazaspiro[3.4]octane oxalate salt.

  • Free-Basing (Optional): The free base can be obtained by partitioning the salt between an aqueous base (e.g., sodium carbonate) and an organic solvent (e.g., dichloromethane), followed by separation and evaporation of the organic layer.

Process Chemistry Insights:

  • Debenzylation: Catalytic hydrogenation is a clean and efficient method for removing benzyl groups. The use of a wet catalyst is a safety measure to prevent ignition of the dry catalyst upon contact with flammable solvents and air.

  • Purification by Crystallization: This is a key non-chromatographic purification technique for scale-up. The formation of a salt often leads to a highly crystalline solid that can be easily isolated in high purity, leaving impurities behind in the mother liquor.[8][9][10] Oxalic acid is a common choice for forming crystalline salts of amines.

  • Solvent Selection for Crystallization: The choice of solvent (in this case, isopropyl alcohol) is critical for obtaining a good yield and high purity. The desired salt should have high solubility in the hot solvent and low solubility upon cooling.

  • Safety: Hydrogenations are potentially hazardous and must be conducted in appropriate equipment with proper safety precautions, including grounding and purging to prevent explosive mixtures of hydrogen and air.

DOT Diagram: In-Process Control (IPC) Workflow

G start Start Reaction monitor Reaction Monitoring HPLC TLC NMR start->monitor decision Starting Material Consumed? monitor->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->monitor

Caption: Decision-making process based on in-process controls.

Data Summary and Green Chemistry Metrics

Effective scale-up also involves evaluating the efficiency and environmental impact of the process. Green chemistry metrics such as Process Mass Intensity (PMI) are crucial for this assessment.[6][11][12][13]

Table 1: Representative Yields and Purity

StepProductTypical YieldPurity (by HPLC)
1α,β-Unsaturated Ester85-95%>95%
2N-Benzyl-N'-Boc-2,6-diazaspiro[3.4]octane70-80%(Crude)
3N-Boc-2,6-diazaspiro[3.4]octane Oxalate Salt80-90% (from crude)>99%
Overall ~54-77% >99%

Table 2: Process Mass Intensity (PMI) Analysis (Illustrative)

Input MaterialMass (kg) for 1 kg of Final Product
N-Boc-azetidin-3-one1.5
Triethyl phosphonoacetate2.5
Lithium chloride0.7
DIPEA2.2
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine1.8
Palladium on Carbon (10%)0.2
Oxalic Acid0.6
Solvents (MeCN, MeOH, IPA)50.0
Water20.0
Total Mass In ~79.5 kg
Process Mass Intensity (PMI) ~79.5

Process Chemistry Insights:

  • PMI Reduction: A PMI of ~80 is typical for a multi-step synthesis in the pharmaceutical industry.[6] Key areas for future improvement would be to reduce solvent usage through more concentrated reaction conditions, solvent recycling, or exploring alternative, greener solvents.

  • Atom Economy: While not explicitly calculated here, the [3+2] cycloaddition has good atom economy as all atoms of the two key reactants are incorporated into the product. The Horner-Wadsworth-Emmons reaction has lower atom economy due to the formation of a phosphate byproduct.

Safety Considerations in the Scale-up of Strained Ring Systems

The synthesis of spirocycles, particularly those containing strained four-membered rings like azetidines, requires careful consideration of safety, especially during scale-up.

  • Ring Strain: Azetidine rings possess inherent ring strain. While this can be synthetically useful, it can also lead to unexpected reactivity or decomposition, potentially resulting in exothermic events. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) of intermediates is recommended before performing large-scale reactions.[14]

  • Hydrogenation Safety: As mentioned, catalytic hydrogenations carry a risk of fire or explosion. The use of wet catalysts, proper reactor inerting, and robust temperature and pressure monitoring are essential.

  • Reagent Handling: Reagents like triethyl phosphonoacetate and DIPEA should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion and Future Outlook

The synthetic route detailed in this application note provides a robust and scalable method for the production of N-Boc-2,6-diazaspiro[3.4]octane, a versatile building block for novel drug candidates. The focus on process chemistry principles, including non-chromatographic purification and in-process controls, ensures that the synthesis is amenable to the demands of pharmaceutical development.

Future work in this area will likely focus on further optimizing the process to improve its green chemistry profile, for example, by exploring catalytic, asymmetric versions of the key cycloaddition step to avoid resolutions at a later stage, or by implementing continuous flow chemistry to enhance safety and efficiency.[15][16][17] The continued development of scalable synthetic routes to novel azaspiro[3.4]octanes will undoubtedly accelerate the discovery of new medicines with improved therapeutic profiles.

References

  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry. Retrieved from [Link]

  • Myznikov, L. V., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4933. [Link]

  • Myznikov, L. V., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Al-Salami, H., et al. (2022). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. Molecules, 27(11), 3539. [Link]

  • Becker, J. (2022). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. SciSpace. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

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  • Orain, D., et al. (2015). Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry. OAK Open Access Archive - Novartis. [Link]

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  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Li, X., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 15(1), 123-129. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in "2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that may lead to low yields during the synthesis of this valuable spirocyclic building block. As Senior Application Scientists, we provide insights grounded in established chemical principles and field-proven experience to help you navigate the complexities of this multi-step synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective strategy, based on the work of Carreira and coworkers, involves the construction of a key ketone intermediate, which is then converted to the target amine via reductive amination.[1][2][3] Understanding the nuances of each step is critical for successful synthesis and troubleshooting.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Synthesis of Key Ketone Intermediate cluster_1 Final Amine Synthesis A N-Boc-3-azetidinone B α,β-Unsaturated Ester A->B Horner-Wadsworth-Emmons (HWE) Reaction C 2-Boc-8-oxo-5-oxa-2- azaspiro[3.4]octane (Ketone) B->C Michael Addition/ Intramolecular Cyclization D 2-Boc-8-amino-5-oxa-2- azaspiro[3.4]octane (Target Amine) C->D Reductive Amination

Figure 1: Overall synthetic workflow.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

II. Troubleshooting Guide & FAQs

Part A: Issues in the Synthesis of the Ketone Intermediate (2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane)

A low yield of the final amine product often originates from inefficiencies in the preparation of the key ketone intermediate.

Question 1: My Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester from N-Boc-3-azetidinone has a low yield. What are the likely causes?

Answer: The Horner-Wadsworth-Emmons reaction is a robust method for olefination, but its success with strained ketones like N-Boc-3-azetidinone depends on several factors.[4][5]

  • Inefficient Deprotonation of the Phosphonate Reagent: The phosphonate must be fully deprotonated to form the nucleophilic carbanion.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. Ensure the base is fresh and has been handled under anhydrous conditions.

      • Reaction Temperature: The deprotonation is often carried out at 0 °C to room temperature. Ensure the reaction is allowed sufficient time for complete carbanion formation before adding the ketone.

  • Purity of Starting Materials:

    • Troubleshooting:

      • N-Boc-3-azetidinone: This starting material can be sensitive to moisture.[6] Ensure it is pure and dry.

      • Phosphonate Reagent: Use a high-purity phosphonate reagent. Impurities can interfere with the reaction.

      • Solvent: Use anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Side Reactions:

    • Troubleshooting:

      • Self-condensation of the Ketone: While less common with HWE than with aldol reactions, it can occur. Add the ketone slowly to the solution of the pre-formed phosphonate carbanion to maintain a low concentration of the ketone.

      • Decomposition: The strained azetidine ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.[7]

Question 2: The Michael addition/intramolecular cyclization to form the spirocyclic ketone is not proceeding efficiently. What should I investigate?

Answer: The formation of the spirocyclic core is a critical step that can be prone to low yields if not optimized. This transformation is a type of vinylogous Michael addition followed by cyclization.[8][9][10]

  • Nucleophile Reactivity: The choice and activation of the nucleophile are paramount.

    • Troubleshooting:

      • Nucleophile Selection: For the formation of the 5-oxa spirocycle, a suitable oxygen nucleophile is required. The Carreira synthesis utilizes an elegant approach with lithiated methoxyallene followed by cyclization and hydrolysis.[3] If you are using a different approach, ensure your chosen nucleophile is sufficiently reactive.

      • Base and Catalyst: The reaction often requires a suitable base to deprotonate the nucleophile or a catalyst to facilitate the addition. Screen different bases (e.g., DBU, t-BuOK) and solvents to optimize the reaction conditions.[11]

  • Substrate Reactivity: The α,β-unsaturated ester must be sufficiently electrophilic.

    • Troubleshooting:

      • Electronic Effects: The ester group activates the double bond for Michael addition. Ensure there are no unintended electron-donating groups that could deactivate the system.

  • Stereoelectronic Factors in Cyclization: The intramolecular cyclization to form the spirocenter can be sterically demanding.

    • Troubleshooting:

      • Solvent and Temperature: These parameters can influence the transition state of the cyclization. Experiment with a range of solvents and temperatures to find the optimal conditions. Lower temperatures can sometimes improve selectivity and yield by minimizing side reactions.[6]

Part B: Issues in the Reductive Amination Step

The final step, converting the ketone to the amine, is a common source of yield loss.

Question 3: My reductive amination of the spirocyclic ketone to the target amine is giving a low yield. What are the common pitfalls?

Answer: Reductive amination is a powerful tool for amine synthesis, but it involves an equilibrium between the ketone and the imine intermediate, which must be efficiently reduced.[12][13][14]

  • Inefficient Imine Formation: The reaction is an equilibrium, and water is produced.

    • Troubleshooting:

      • Ammonia Source: A high concentration of ammonia is needed to drive the equilibrium towards the imine. Using a 7M solution of ammonia in methanol is a common practice.[3]

      • Dehydrating Agent: The use of a Lewis acid like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] can facilitate imine formation by coordinating to the carbonyl oxygen and acting as a dehydrating agent.[15]

      • pH Control: The reaction is typically fastest at a slightly acidic pH (around 5). At too low a pH, the amine is protonated and non-nucleophilic, while at a high pH, the carbonyl is not sufficiently activated.[10]

  • Inefficient Reduction: The choice of reducing agent is critical.

    • Troubleshooting:

      • Reducing Agent: Sodium borohydride (NaBH₄) is an effective and common reducing agent for this step.[3] Sodium cyanoborohydride (NaBH₃CN) is milder and can be used in a one-pot reaction as it selectively reduces the iminium ion in the presence of the ketone.[14]

      • Temperature: The reduction is typically performed at a low temperature (e.g., 0 °C) to control reactivity and minimize side reactions.

  • Side Reactions:

    • Troubleshooting:

      • Reduction of the Ketone: If the reducing agent is added before the imine has formed, it can reduce the starting ketone to the corresponding alcohol, which is a common byproduct. Ensure sufficient time for imine formation before adding the reducing agent.

      • Over-alkylation: This is not a concern when using ammonia as the amine source to form a primary amine.

Question 4: I am struggling with the purification of the final product, this compound. It seems I am losing a lot of material during this stage.

Answer: The target amine is a relatively polar and basic compound, which can make purification by standard silica gel chromatography challenging.[16]

  • Interaction with Silica Gel: The basic amine can strongly adsorb to the acidic silica gel, leading to streaking and poor recovery.

    • Troubleshooting:

      • Treated Silica: Use silica gel that has been treated with a base, such as triethylamine. You can pre-treat the column by flushing it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).

      • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) for chromatography.

      • Solvent System: A common eluent system for basic amines is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide added to the methanol (e.g., 1-5% NH₄OH in MeOH) to improve elution and peak shape.

  • Product Solubility: The product may have some water solubility, leading to losses during aqueous workup.

    • Troubleshooting:

      • Extraction: When extracting the product from an aqueous layer, use a more polar organic solvent like DCM or ethyl acetate. Perform multiple extractions (at least 3-4 times) to ensure complete recovery.

      • Brine Wash: Back-wash the combined organic layers with brine to reduce the amount of dissolved water before drying.

  • Salt Formation: The amine can form salts, which have very different solubility profiles.

    • Troubleshooting:

      • Basify Before Extraction: Ensure the aqueous layer is basic (pH > 9) before extracting the free amine. Use a base like sodium carbonate or sodium hydroxide.

      • Purification via Salt Precipitation: An alternative to chromatography is to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate) from a non-polar solvent, filter the salt, and then liberate the free amine by treatment with a base.[17]

III. Quantitative Data Summary

ParameterRecommended ValuePotential Issue if DeviatedTroubleshooting Action
HWE Reaction
Base for HWE1.1 - 1.5 equivalents of NaH or t-BuOKIncomplete deprotonationUse fresh, anhydrous base; ensure sufficient reaction time for carbanion formation.
Solvent for HWEAnhydrous THF or DMFSide reactions due to moistureUse freshly distilled or commercially available anhydrous solvents.
Reductive Amination
Ammonia Concentration7M solution in MethanolIncomplete imine formationUse a concentrated solution of ammonia.
Lewis Acid1.1 - 1.5 equivalents of Ti(Oi-Pr)₄Inefficient imine formationUse a Lewis acid to drive the equilibrium.
Reducing Agent1.5 - 2.0 equivalents of NaBH₄Incomplete reduction or ketone reductionAdd the reducing agent after allowing time for imine formation.
Purification
Eluent Modifier1-2% Triethylamine or 1-5% NH₄OH in MeOHPoor recovery, peak streakingAdd a basic modifier to the eluent to prevent adsorption to silica.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane (Ketone Intermediate)

This protocol is based on the general strategy for constructing the 5-oxa-2-azaspiro[3.4]octane core as described by the Carreira group.[3]

Ketone_Synthesis A N-Boc-3-azetidinone B Addition of Lithiated Methoxyallene A->B C Intermediate Adduct B->C D Spirocyclization (t-BuOK, crown ether) C->D E Spirocyclic Enol Ether D->E F Hydrolysis (TsOH, acetone) E->F G Ketone Product F->G

Figure 2: Workflow for ketone intermediate synthesis.
  • Step 1: Formation of the Alcohol Adduct: To a solution of methoxyallene in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes. To this solution, add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise. Stir the reaction at -78 °C for 1-2 hours.

  • Step 2: Spirocyclization: To the solution from Step 1, add a solution of potassium tert-butoxide in tert-butanol and a catalytic amount of 18-crown-6. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Hydrolysis to the Ketone: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Concentrate the organic phase and dissolve the crude enol ether in acetone. Add a catalytic amount of p-toluenesulfonic acid (TsOH) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination to this compound

This protocol is adapted from the procedure reported by Carreira and coworkers.[3]

Reductive_Amination A Ketone Intermediate B Imine Formation (NH3 in MeOH, Ti(OiPr)4) A->B C Imine Intermediate B->C D Reduction (NaBH4) C->D E Target Amine D->E

Figure 3: Workflow for reductive amination.
  • Step 1: Imine Formation: To a solution of the ketone intermediate in methanol, add a 7M solution of ammonia in methanol, followed by titanium(IV) isopropoxide. Stir the mixture at room temperature for 4-6 hours.

  • Step 2: Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Filter the resulting suspension through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. Partition the residue between water and dichloromethane. Make the aqueous layer basic (pH > 9) with 1M NaOH and extract with dichloromethane (4x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel treated with triethylamine (e.g., eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine).

V. References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769.

  • PubMed. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Retrieved from [Link]

  • ResearchGate. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. Retrieved from [Link]

  • ResearchGate. (2015). How can I reduce a secondary amide in the presence of nitro and Boc groups. Retrieved from [Link]

  • SciELO México. (n.d.). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ACS Publications. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wordpress. (2026). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Retrieved from [Link]

  • RSC Publishing. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Angene Chemical. (n.d.). Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Vinylogous Michael Addition of α,α-Dicyanoolefins to Azadienes Catalyzed by an L-Tert-Leucine-Derived Squaramide Catalyst. Retrieved from [Link]

  • ResearchGate. (2026). The Vinylogous Michael Addition of 3‐Alkylidene‐2‐oxindoles to β,γ‐Unsaturated α‐Keto Esters by Bifunctional Cinchona Alkaloids. Retrieved from [Link]

  • Semantic Scholar. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines. Retrieved from

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Technical Support Center: Troubleshooting Side Reactions During Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Boc deprotection using Trifluoroacetic Acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in chemical synthesis, particularly in the realm of peptide chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of side reactions and offer robust, self-validating systems for troubleshooting.

Fundamental Principles: The "Why" Behind TFA-Mediated Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its clean removal under strong acid.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection because of its efficacy and volatility, which simplifies product isolation.[1]

The mechanism proceeds through several key steps:[1][3][4][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Formation of a Tert-butyl Cation: This protonation makes the Boc group unstable, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess TFA, yielding the amine as a trifluoroacetate salt.

It is this generation of the highly reactive tert-butyl cation that is the primary source of many of the side reactions discussed in this guide.[1][6]

Boc_Deprotection cluster_0 Boc-Protected Amine Boc_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ TFA TFA (H+) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-butyl cation (tBu+) Protonated_Boc->tBu_Cation Amine R-NH2 Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Scavenger Scavenger tBu_Cation->Scavenger Trapping Amine_Salt Amine TFA Salt (R-NH3+ TFA-) Amine->Amine_Salt + H+ Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: General mechanism of TFA-mediated Boc deprotection and cation scavenging.

Experimental Protocols: Establishing a Robust Baseline

A successful experiment starts with a reliable protocol. Below are standard and scavenger-inclusive protocols for Boc deprotection.

Protocol 2.1: Standard Boc Deprotection (For substrates not sensitive to tert-butylation)

This protocol is suitable for simple substrates where the risk of side reactions is minimal.

Steps:

  • Dissolve the Boc-protected compound in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Add an equal volume of TFA to the solution (e.g., 5 mL of TFA for 5 mL of DCM solution).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the solution under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate the residue with a solvent like toluene or DCM (2-3 times) to remove residual TFA.

  • The crude product, typically the TFA salt, can then be carried forward or purified.

Protocol 2.2: Boc Deprotection with a Scavenger Cocktail (Recommended for Peptides and Sensitive Substrates)

This is the recommended protocol for complex molecules, especially peptides containing sensitive amino acid residues.[7]

Steps:

  • Prepare the cleavage cocktail. A common and effective non-malodorous cocktail is the TFA/TIS/H₂O (95:2.5:2.5 v/v) mixture.[8] For other options, refer to the Scavenger Selection Guide (Table 1).

  • Add the cleavage cocktail to the peptide-resin (for solid-phase synthesis) or the dissolved substrate (for solution-phase). Use approximately 10 mL of cocktail per gram of peptide-resin.

  • Stir or agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and other protecting groups present.

  • For Solid-Phase: Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of neat TFA, combining the filtrates.

  • Precipitate the cleaved peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during Boc deprotection in a question-and-answer format.

Q1: My reaction is incomplete, even after several hours. What's going wrong?

Answer: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength/Concentration: The rate of Boc cleavage can exhibit a second-order dependence on acid concentration.[9] A 50% TFA in DCM solution may be insufficient for some substrates.

    • Solution: Increase the TFA concentration. Using 95% or even neat TFA can accelerate the reaction. Also, ensure enough equivalents of acid are present relative to the substrate.[9][10]

  • Steric Hindrance: Bulky amino acid residues near the Boc-protected amine can sterically hinder the approach of the acid, slowing down the reaction.[9]

    • Solution: Increase the reaction time and/or gently warm the reaction (e.g., to 40°C). Be aware that elevated temperatures can also increase the rate of side reactions, so careful monitoring is essential.

  • Poor Resin Swelling (Solid-Phase): If the peptide-resin is not properly swollen, the TFA cannot efficiently access all the peptide chains.

    • Solution: Ensure the solvent system promotes good resin swelling. While DCM is common, some studies suggest that a 55% TFA solution in DCM can provide better swelling than 100% TFA.[9]

Q2: My final product has an unexpected +56 Da mass addition. What is this and how can I prevent it?

Answer: A +56 Da mass shift is the classic signature of tert-butylation , where the reactive tert-butyl cation has alkylated your product.[6] Electron-rich functional groups are particularly susceptible.[1]

  • Cause: The tert-butyl cation generated during deprotection is a potent electrophile. In the absence of a scavenger, it will react with any available nucleophile. Sensitive residues include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][7]

  • Prevention: The use of a scavenger is mandatory to prevent this. Scavengers are nucleophilic species that are added to the cleavage cocktail to trap the tert-butyl cation before it can react with your peptide.[11]

    • Solution: Always include a scavenger in your TFA cleavage cocktail when working with sensitive substrates. Triisopropylsilane (TIS) is a highly effective and common choice for this purpose.[7] Refer to the Scavenger Selection Guide (Table 1) for appropriate choices.

Tert_Butylation tBu_Cation tert-butyl cation (tBu+) Nucleophile Nucleophilic Residue (e.g., Trp, Met, Cys) tBu_Cation->Nucleophile Undesired Alkylation Scavenger Scavenger (e.g., TIS, H2O) tBu_Cation->Scavenger Desired Trapping Side_Product Alkylated Side Product (+56 Da) Nucleophile->Side_Product Trapped_Cation Inert Product Scavenger->Trapped_Cation

Caption: Competing pathways for the tert-butyl cation.

Q3: I'm working with an Asp-Gly sequence and I'm seeing byproducts with a mass loss of 18 Da and also isomers that are difficult to separate. What is happening?

Answer: You are observing aspartimide formation . This is a significant side reaction involving peptides containing aspartic acid (Asp), especially in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[12]

  • Mechanism: While predominantly base-catalyzed in Fmoc synthesis, aspartimide formation can also be acid-catalyzed during the final cleavage step in Boc-SPPS, particularly with strong acids like HF.[12][13] It involves the intramolecular cyclization of the Asp side chain with the backbone amide nitrogen of the C-terminal adjacent residue, releasing a molecule of water (-18 Da).[14] The resulting five-membered succinimide ring is unstable and can lead to epimerization and subsequent ring-opening to form a mixture of D/L-α-aspartyl and hard-to-separate D/L-β-aspartyl peptides.[12][14]

  • Mitigation Strategies:

    • Protecting Group Choice: Historically, using Asp(OcHex) side-chain protection minimized this issue in Boc-SPPS.[13]

    • Cleavage Conditions: While difficult to completely avoid with strong acid cleavage, minimizing cleavage time and temperature can help reduce the extent of this side reaction.

Q4: My peptide contains Methionine (Met) and I'm seeing a +16 Da mass addition.

Answer: This indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[15][16]

  • Cause: The thioether in the methionine side chain is susceptible to oxidation, which can be catalyzed by acidic conditions, especially in the presence of air or if reagents like ether (used for precipitation) contain peroxides.[15]

  • Solution:

    • Scavengers: Add reducing agents or sulfoxide scavengers to your cleavage cocktail. Dimethyl sulfide (DMS) and thioanisole are effective.[9][17]

    • Reaction Conditions: Perform the cleavage under an inert atmosphere (Nitrogen or Argon) and use peroxide-free ether for precipitation to minimize exposure to oxygen.

    • Reversal: If oxidation has already occurred, it can sometimes be reversed. Some protocols suggest that including ammonium iodide (NH₄I) and DMS in the cleavage cocktail can reduce Met(O) that has already formed.[9]

Q5: My Tryptophan (Trp)-containing peptide is showing multiple side products.

Answer: Tryptophan is highly susceptible to modification during TFA deprotection due to its electron-rich indole ring.[11]

  • Causes:

    • Tert-butylation (+56 Da): As discussed, the tert-butyl cation can alkylate the indole ring.[11]

    • Modification by other protecting groups: Cations derived from other side-chain protecting groups, such as the Pmc or Pbf groups on Arginine, can be transferred to the Trp side chain.[11][18]

    • Oxidation: The indole ring can also be oxidized during workup.[11]

  • Solution: An effective scavenger cocktail is absolutely critical.

    • Recommended Cocktail: For Trp-containing peptides, a robust cocktail like Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v) is often used.[8]

    • TIS and Water: A simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail is also effective, especially if you use Fmoc-Trp(Boc)-OH during synthesis, as the Boc group on the indole nitrogen provides additional protection that is removed during cleavage.[7][8]

    • EDT (1,2-Ethanedithiol): This scavenger is particularly effective at preventing Trp oxidation.[8][19]

Q6: I'm working with Cysteine (Cys) and observing S-tert-butylation (+56 Da). How do I prevent this?

Answer: The free thiol group of Cysteine is highly nucleophilic and a prime target for the tert-butyl cation.

  • Cause: After removal of the Cys side-chain protecting group (e.g., Trityl (Trt)), the resulting free sulfhydryl group can be readily alkylated by t-butyl cations.[20]

  • Solution: The choice of scavengers is key.

    • TIS and Water: This combination is effective at trapping the t-butyl cation.[20]

    • Thiol Scavengers: Adding a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) helps by competitively trapping cations and keeping the Cys residue in its reduced state.[19][20] A study found that a combination of thioanisole, DMS, and 1% DTT was beneficial in mitigating S-tert-butylation.[20]

    • Two-Step Cleavage: For particularly stubborn cases, a two-stage cleavage can be employed. The first stage uses a lower concentration of TFA with a full scavenger cocktail, followed by the addition of neat TFA to complete the cleavage.[21]

Data Presentation: Scavenger Selection Guide

The choice of scavenger is critical and depends on the amino acids present in your sequence. The following table summarizes common scavengers and their primary targets.

Table 1: Common Scavengers for TFA-Mediated Boc Deprotection

Scavenger/Cocktail ComponentTarget(s) & FunctionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) General carbocations (t-butyl, Trityl)2.5 - 5%Highly effective, non-odorous carbocation scavenger. Reduces trityl cations to inert triphenylmethane.[7][22]
Water (H₂O) General carbocations2.5 - 5%Often used in combination with TIS. Helps trap t-butyl cations.[7]
1,2-Ethanedithiol (EDT) Cys protection, Trp oxidation prevention1 - 2.5%Effective thiol scavenger. Helps keep Cys reduced and prevents Trp oxidation.[8][19] Malodorous.
Thioanisole Met protection, scavenges sulfonyl cations (from Arg(Pbf/Pmc))2 - 5%Protects Met from alkylation and traps cations from Arg protecting groups that can modify Trp.[7][18]
Phenol Trp and Tyr protection2 - 5%Protects the phenolic ring of Tyr and the indole ring of Trp from alkylation.[8]
Dimethyl Sulfide (DMS) Met protection2 - 5%Prevents oxidation of Met to Met(O).[17]

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Vertex AI Search. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Vertex AI Search. SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Vertex AI Search. Boc Deprotection - TFA - Common Organic Chemistry.
  • Vertex AI Search. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups.
  • Vertex AI Search. Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection - Benchchem.
  • Vertex AI Search. ASPARTIMIDE FORMATION - Iris Biotech GmbH.
  • Vertex AI Search. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Vertex AI Search. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications.
  • Vertex AI Search. Introduction to Cleavage Techniques - Thermo Fisher Scientific.
  • Vertex AI Search. Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Vertex AI Search. (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate.
  • Vertex AI Search. BOC Protection and Deprotection - J&K Scientific LLC.
  • Vertex AI Search. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed.
  • Vertex AI Search. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications.
  • Vertex AI Search. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - DOI.
  • Vertex AI Search. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH.
  • Vertex AI Search. Minimizing aspartimide formation in Boc SPPS. - Benchchem.
  • Vertex AI Search. Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem.
  • Vertex AI Search. Amine Protection and Deprotection - Master Organic Chemistry.
  • Vertex AI Search. Boc deprotection of [[921|BocPhePheOEt]] - ChemSpider Synthetic Pages.
  • Vertex AI Search. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
  • Vertex AI Search. Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides - Benchchem.
  • Vertex AI Search. Amine Protection / Deprotection - Fisher Scientific.
  • Vertex AI Search. BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Vertex AI Search. Side reactions of Boc deprotection with scavengers. - Benchchem.
  • Vertex AI Search. Troubleshooting incomplete Boc deprotection in tryptophan peptides - Benchchem.

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Optimizing amide coupling conditions for sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Amide Coupling Reactions. As Senior Application Scientists, we understand that the synthesis of an amide bond, while fundamental, can present significant challenges, particularly when dealing with sterically hindered substrates. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the mechanistic principles governing these critical transformations.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling (e.g., EDC/HOBt) is failing with my sterically hindered secondary amine. What is the primary cause and my first troubleshooting step?

A: The primary cause of failure is almost certainly steric hindrance. Bulky groups on either the amine's nitrogen atom or the carboxylic acid's alpha-carbon physically obstruct the necessary nucleophilic attack of the amine on the activated carboxylic acid intermediate.[1] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) form an O-acylisourea intermediate, which may not be reactive enough to overcome this significant energy barrier.[2][3]

Your first and most critical troubleshooting step is to switch to a more potent class of coupling reagents.[1] Aminium/uronium or phosphonium-based reagents are specifically designed for such difficult couplings due to the highly reactive intermediates they form.[4][5][6]

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are exceptionally effective.[6][7][8] They react with the carboxylic acid to form a highly reactive activated ester (e.g., an OAt or OBt ester), which is more susceptible to nucleophilic attack by a hindered amine.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5] A key advantage is that they do not have the potential to cause guanidinylation of the amine, a side reaction sometimes observed with aminium reagents if conditions are not optimal.[5][6][9]

Q2: I'm observing a significant amount of a side product with a mass corresponding to my coupling reagent attached to my amine. What is happening and how can I prevent it?

A: You are likely observing a guanidinylation side reaction.[7][9] This occurs when using aminium/uronium-type reagents (like HBTU or HATU). The coupling reagent itself is highly electrophilic and can react directly with the nucleophilic amine, forming a stable guanidinium byproduct and terminating the desired reaction.[9] This is especially problematic if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[9][10]

Prevention Strategies:

  • Order of Addition is Critical: Always pre-activate the carboxylic acid before introducing the amine. Mix the carboxylic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (like DIPEA) and allow them to stir for several minutes to form the active ester. Only then should you add your hindered amine to the mixture.

  • Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent. Using equimolar amounts of the carboxylic acid and coupling reagent is often sufficient and minimizes the chance of this side reaction.[5][10]

  • Switch Reagent Class: If the problem persists, switch to a phosphonium-based reagent like PyBOP. Phosphonium salts do not react with the free amino group and are therefore not susceptible to this particular side reaction.[5][6]

Q3: My substrates are very sterically demanding, and even HATU is giving low yields. Are there more powerful activation methods I can try?

A: Yes. When even the most potent coupling reagents struggle, the best strategy is often to change the nature of the activated species to be smaller and more reactive. Converting the carboxylic acid to an acyl fluoride is an excellent and highly effective method for coupling extremely hindered substrates.[1][11][12]

Why it Works: Acyl fluorides are significantly less sterically demanding than the bulky activated esters formed by uronium or phosphonium reagents.[1][12] Despite their relatively high stability and ease of handling, they exhibit high reactivity towards amines, efficiently driving the reaction forward even at elevated temperatures.[12]

Recommended Reagents for Acyl Fluoride Formation:

  • BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate): This reagent, in combination with a base like DIPEA, allows for the in situ formation of the acyl fluoride, which can then be reacted with the amine, often with heating.[12][13]

  • Cyanuric Fluoride: This reagent can also be used to generate acyl fluorides from carboxylic acids.

Troubleshooting Guide & Protocols

Scenario 1: Low to No Conversion with a Hindered Secondary Amine

Problem: Coupling of a bulky carboxylic acid (e.g., one with a quaternary α-carbon) with a hindered secondary amine (e.g., diisopropylamine) using EDC/HOBt shows only starting material after 24 hours.

Root Cause Analysis: The O-acylisourea intermediate formed by EDC is not electrophilic enough to overcome the severe steric clash with the incoming hindered amine. The activation energy for the transition state is too high under these conditions.

Solution Workflow:

G cluster_0 Initial Failure Analysis cluster_1 Recommended Action Path cluster_2 Contingency Plan Start Start: Low Yield with EDC/HOBt Reason Cause: Insufficient Activation for Hindered Substrates Start->Reason SwitchReagent 1. Switch to High-Potency Reagent (HATU) Reason->SwitchReagent Upgrade Activation Preactivate 2. Pre-activate Acid with HATU/DIPEA SwitchReagent->Preactivate AddAmine 3. Add Hindered Amine Preactivate->AddAmine Monitor 4. Monitor by LC-MS AddAmine->Monitor LowYield Still Low Yield? Monitor->LowYield Evaluate Outcome Success Success: Product Formation Monitor->Success Reaction Complete AcylFluoride Switch to Acyl Fluoride Method (BTFFH) LowYield->AcylFluoride Heat Increase Reaction Temperature (e.g., 80 °C) AcylFluoride->Heat Heat->Success

Detailed Protocol 1: High-Potency Coupling with HATU

This protocol is your first line of defense when standard methods fail with hindered substrates.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).[4]

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.0 eq).[4]

  • Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. This allows for the complete formation of the highly reactive HOAt active ester.

  • Amine Addition: Add the sterically hindered amine (1.1 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 1-3 hours. For exceptionally difficult couplings, the temperature may be gently increased.[4]

  • Monitoring & Workup: Monitor the reaction progress by LC-MS or TLC. Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).[4] Proceed with standard purification.

Detailed Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This is the expert-level approach for the most challenging amide bond formations.[12]

  • Preparation: In a sealed vial under an inert atmosphere, combine the carboxylic acid (1.0 eq), BTFFH (1.2 eq), and a suitable base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent like 2-MeTHF or acetonitrile.[12][13]

  • Fluorination: Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride intermediate.

  • Amine Addition: Add the sterically hindered amine (1.0 eq).

  • Heating: Seal the vial tightly and heat the reaction mixture to 80 °C.[13]

  • Reaction Time: Maintain the temperature for 12-24 hours. The high temperature provides the necessary energy to overcome the steric barrier.[13]

  • Monitoring & Workup: Cool the reaction to room temperature and monitor by LC-MS. Perform an aqueous workup and purify the product by column chromatography.

Data & Reagent Comparison

The choice of coupling reagent is the most critical parameter in optimizing a reaction with hindered amines. The table below summarizes the key characteristics of common reagent classes.

Reagent ClassExamplesActivating SpeciesRelative ReactivityKey AdvantagesCommon Pitfalls
Carbodiimides EDC, DCC, DICO-AcylisoureaLow-ModerateCost-effective, simple byproducts.[3][5]Often fails for hindered substrates; racemization risk without additives.[5]
Aminium/Uronium HATU, HBTU, COMUOAt/OBt Active EsterVery HighHighly efficient for difficult couplings; fast reaction times.[6][7][8]Guanidinylation of amine if not pre-activated; cost.[9]
Phosphonium PyBOP, PyAOPOAt/OBt Active EsterHighNo guanidinylation side reaction; good for cyclizations.[5][6]Carcinogenic HMPA byproduct from original BOP reagent.
Acyl Halide SOCl₂, Oxalyl Chloride, BTFFHAcyl Chloride/FluorideHighestOvercomes extreme steric hindrance; highly reactive.[4][12]Harsh conditions for acyl chloride formation; potential side reactions.[5][]

Mechanistic Insights

Understanding the mechanism provides the rationale for troubleshooting.

Carbodiimide vs. Uronium Salt Activation

G cluster_0 Carbodiimide (EDC) Pathway cluster_1 Uronium Salt (HATU) Pathway A R-COOH + EDC B O-Acylisourea Intermediate (Moderately Reactive) A->B C Hindered Amine (Slow Attack) B->C Steric Clash D Low Yield / No Reaction C->D E R-COOH + HATU + Base F OAt Active Ester (Highly Reactive) E->F G Hindered Amine (Successful Attack) F->G Lower Energy Barrier H High Yield of Amide G->H

The key difference lies in the reactivity of the intermediate. The O-acylisourea formed from EDC is a competent leaving group, but the OAt-ester formed from HATU is a superior leaving group, making the carbonyl carbon significantly more electrophilic and lowering the activation energy for the subsequent nucleophilic attack by the hindered amine.[8]

References

  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

  • AAPPTEC. (2014). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

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Technical Support Center: Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules. Spirocycles, with their inherent three-dimensional nature, offer unique advantages in medicinal chemistry, including improved potency and optimized physicochemical properties. However, their synthesis presents distinct challenges, primarily due to the formation of a quaternary spirocenter.

This guide provides in-depth, field-proven insights to navigate these synthetic hurdles effectively.

Part 1: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during spirocyclization reactions.

Issue 1: Low to No Product Yield

Question: I am attempting a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization) and observing very low or no formation of the desired spirocyclic product. What are the potential causes and how can I troubleshoot this?

Answer: Low or

Technical Support Center: Strategies for Enhancing the Solubility of 5-oxa-2-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the novel 5-oxa-2-azaspiro[3.4]octane moiety. This guide provides in-depth, experience-driven answers to common solubility challenges encountered during the development of compounds featuring this promising scaffold. My objective is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs highlights their potential to improve drug-like properties.[1][2] Spirocycles, including the 5-oxa-2-azaspiro[3.4]octane system, offer a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] However, their inherent rigidity and potential for high crystallinity can also present significant solubility hurdles, a critical factor for oral bioavailability and overall drug efficacy.[5] This guide is structured in a question-and-answer format to directly address the practical issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lead compound containing a 5-oxa-2-azaspiro[3.4]octane core exhibits poor aqueous solubility (<0.1 µg/mL). What are the initial steps I should take to diagnose the problem?

A1: Low aqueous solubility in a promising lead compound is a common yet significant challenge.[5][6] Before attempting to modify the core structure, a systematic evaluation of the compound's physicochemical properties is essential. This initial diagnosis will guide your subsequent optimization strategy.

Initial Diagnostic Workflow:

  • Confirm Solid-State Properties:

    • Microscopy: Visually inspect the solid material for crystallinity. Highly crystalline materials often have lower solubility.

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess the material's crystallinity. A sharp, high-temperature melting peak suggests a stable crystal lattice that is difficult to dissolve.

    • Powder X-ray Diffraction (PXRD): Confirm the crystalline nature of the compound and identify if multiple polymorphic forms exist. Different polymorphs can have different solubilities.

  • Determine Key Physicochemical Parameters:

    • LogP/LogD: Measure the lipophilicity of your compound. A high LogP value often correlates with poor aqueous solubility.

    • pKa: If your molecule has ionizable groups, determining the pKa is crucial. The solubility of ionizable compounds is highly pH-dependent. The secondary amine within the 5-oxa-2-azaspiro[3.4]octane moiety is a key handle for pH-dependent solubility modulation.

  • Kinetic vs. Thermodynamic Solubility Assessment:

    • Distinguish between the initial, higher (kinetic) solubility and the final, lower (thermodynamic) equilibrium solubility. This helps to understand if your compound is prone to precipitation over time.

This initial data collection provides a baseline understanding of why your compound is poorly soluble and informs which solubility enhancement strategies are most likely to be successful.

Start Poor Aqueous Solubility (<0.1 µg/mL) SolidState Step 1: Assess Solid-State Properties (Microscopy, DSC, PXRD) Start->SolidState PhysicoChem Step 2: Determine Physicochemical Parameters (LogP/LogD, pKa) SolidState->PhysicoChem SolubilityType Step 3: Differentiate Solubility Types (Kinetic vs. Thermodynamic) PhysicoChem->SolubilityType Strategy Informed Strategy Selection SolubilityType->Strategy

Caption: Initial diagnostic workflow for poor solubility.

Q2: The 5-oxa-2-azaspiro[3.4]octane moiety in my compound is basic. Can I leverage this to improve solubility through salt formation?

A2: Absolutely. The secondary amine in the 2-azaspiro portion of the scaffold provides an excellent handle for salt formation, which is often the most direct and effective method for increasing the aqueous solubility and dissolution rate of ionizable compounds.[7][8]

Key Considerations for Salt Formation:

  • Counterion Selection: The choice of counterion is critical. A systematic salt screening study should be performed with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).

  • Physicochemical Properties of the Salt: The resulting salt form should be thoroughly characterized. While solubility may be improved, other properties such as hygroscopicity, stability, and manufacturability can be affected.[8] For instance, highly soluble salts can be more hygroscopic, which may introduce challenges during formulation and storage.[8]

CounterionPotential AdvantagesPotential Disadvantages
Hydrochloride High solubility increase, well-establishedCan be hygroscopic, may decrease pH of solution
Mesylate Good solubility enhancement, often crystallineCan be less soluble than hydrochloride salts
Tartrate/Citrate Can form stable, crystalline saltsLarger counterions, may not provide as significant a solubility increase

Experimental Protocol: Small-Scale Salt Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of your free base compound in a suitable organic solvent (e.g., methanol, ethanol).

  • Counterion Addition: In separate vials, add stoichiometric amounts (e.g., 1.0, 1.1 equivalents) of various acidic counterions to aliquots of the stock solution.

  • Solvent Evaporation/Anti-Solvent Addition: Slowly evaporate the solvent or add an anti-solvent (e.g., MTBE, heptane) to induce precipitation.

  • Solid Isolation and Characterization: Isolate the resulting solids and analyze them using PXRD to determine crystallinity and identify new salt forms.

  • Solubility Measurement: Determine the aqueous solubility of the most promising crystalline salt forms.

Q3: Structural modifications to the periphery of my molecule are not significantly improving solubility. Should I consider a prodrug approach?

A3: Yes, when peripheral modifications are insufficient, a prodrug strategy is a powerful tool for transiently modifying the physicochemical properties of a drug, including its solubility.[9][10][11][12] The goal is to attach a polar, water-solubilizing promoiety to the parent drug, which is then cleaved in vivo to release the active compound.[13]

Common Prodrug Strategies for Improving Solubility:

  • Phosphate Esters: Introduction of a phosphate group can dramatically increase water solubility.[11] This is particularly effective if your molecule has a free hydroxyl group.

  • Amino Acid Conjugates: Attaching amino acids can enhance solubility through their zwitterionic character.

  • Glycosidic Prodrugs: Sugars can be attached to increase hydrophilicity.

Causality in Prodrug Design: The success of a prodrug approach hinges on the careful selection of the promoiety and the linker connecting it to the parent drug. The linker must be stable enough to allow for formulation and administration but labile enough to be cleaved efficiently at the target site by endogenous enzymes (e.g., esterases, phosphatases).

ParentDrug Poorly Soluble Parent Drug Prodrug Soluble Prodrug (Parent Drug + Promoety) ParentDrug->Prodrug Chemical Modification ActiveDrug Active Parent Drug (at target site) Prodrug->ActiveDrug In Vivo Cleavage (Enzymatic/Chemical)

Caption: The prodrug concept for solubility enhancement.

Q4: My compound is non-ionizable and has limited sites for prodrug derivatization. What formulation strategies can I employ?

A4: For challenging compounds that are non-ionizable or difficult to chemically modify, advanced formulation strategies are essential.[14][15][16] These approaches aim to present the drug to the gastrointestinal tract in a more soluble or readily absorbable form.

Key Formulation Approaches:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy for enhancing the solubility of poorly soluble drugs.[6] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy amorphous state is stabilized, leading to a significant increase in apparent solubility and dissolution rate.[7][17]

    • Common Polymers: PVP, HPMC, Soluplus®

    • Manufacturing Methods: Spray drying, hot-melt extrusion.

  • Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by presenting them in a solubilized state.[14][17]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][18]

Comparative Overview of Formulation Strategies:

StrategyMechanism of ActionSuitable forKey Considerations
Amorphous Solid Dispersions Overcomes crystal lattice energy, creates a high-energy amorphous stateBCS Class II/IV compoundsPhysical stability of the amorphous form, drug-polymer miscibility
Lipid-Based Formulations Presents drug in a solubilized state, utilizes lipid absorption pathwaysLipophilic (high LogP) compoundsDrug solubility in lipids, potential for precipitation upon dilution
Nanonization Increases surface area for dissolutionCrystalline compoundsPhysical stability of the nanosuspension, potential for particle aggregation

Conclusion

Improving the solubility of compounds containing the 5-oxa-2-azaspiro[3.4]octane moiety requires a multi-faceted and logical approach. There is no single solution; the optimal strategy depends on the specific physicochemical properties of your molecule. By systematically diagnosing the root cause of poor solubility and then applying the appropriate chemical, prodrug, or formulation strategies, you can successfully advance these promising compounds through the drug development pipeline. The inherent sp3-rich, three-dimensional nature of this spirocyclic scaffold offers significant advantages in drug design, and overcoming the solubility challenge is a critical step in realizing its full therapeutic potential.[19][20]

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Noguegeira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. 2020-12-31. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 2025-09-29. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. 2011-03-01. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. 2025-10-16. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Is prodrug design an approach to increase water solubility?. PubMed. 2019-09-10. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. 2025-04-05. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. 2015-12-29. [Link]

  • tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. 2025-07-10. [Link]

  • 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester. Hoffman Fine Chemicals. [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[19][21]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Improving solubility via structural modification. ResearchGate. 2025-08-10. [Link]

  • 5-Oxa-2,7-diazaspiro[3.4]octane. PubChem. 2025-12-27. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. Contract Pharma. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. 2015-09-30. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. 2022-12-12. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

Stability of the Boc protecting group under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the tert-Butoxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc protection in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and reactivity of the Boc protecting group.

Q1: Under what conditions is the Boc group generally considered stable?

The Boc group is renowned for its stability under a wide range of conditions, making it a workhorse in organic synthesis. It is generally stable to:

  • Basic Conditions: It is resistant to hydrolysis under basic conditions, including strong bases like sodium hydroxide.[1][2] This stability is due to the steric hindrance of the tert-butyl group, which prevents nucleophilic attack at the carbonyl center.[2]

  • Nucleophiles: The Boc group is stable towards most nucleophiles.[1][3]

  • Catalytic Hydrogenation: It is stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), which allows for the selective deprotection of other groups like Cbz (Benzyloxycarbonyl).[1][4][5]

  • Mild Reducing Agents: It can withstand many common reducing agents.

This robust stability profile allows for excellent orthogonality with other protecting groups, such as the base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) group and the hydrogenolysis-labile Cbz group.[1][6]

Q2: What are the standard conditions for cleaving a Boc group?

The Boc group is an acid-labile protecting group.[7] Cleavage is typically achieved under anhydrous acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide.[1][4][8]

Common reagents for Boc deprotection include:

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is the most common method.[7][9][] Concentrations can range from 25-50% depending on the substrate's sensitivity.[]

  • Hydrochloric Acid (HCl): HCl in solvents such as methanol, ethyl acetate, or dioxane is also widely used.[7][9] A 4M solution of HCl in dioxane is a common choice.[9]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can also effect Boc cleavage, sometimes offering different selectivity.[7][9][11]

  • Other Reagents: Trimethylsilyl iodide (TMSI) followed by methanol can be used for substrates that are sensitive to harsher acidic conditions.[7][12]

Q3: Can the Boc group be removed under non-acidic conditions?

While acid-catalyzed cleavage is the standard, there are alternative methods:

  • Thermal Deprotection: Heating a Boc-protected amine, sometimes to high temperatures (e.g., 180°C), can lead to thermal cleavage, though this is less common due to the potential for side reactions.[8][13] Recent studies have explored selective thermal deprotection in continuous flow systems.[14]

  • Lewis Acids: As mentioned, certain Lewis acids can facilitate deprotection and may be considered "less acidic" in the Brønsted-Lowry sense.[12]

Q4: Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue. Several factors can contribute to this:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for your specific substrate.[15]

  • Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions, such as higher temperatures or longer reaction times.[15]

  • Electronic Effects: Electron-withdrawing groups near the Boc-protected amine can destabilize the carbocation intermediate, slowing down the cleavage reaction.[15]

  • Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[15]

  • Degraded Reagents: TFA, for example, is hygroscopic and can absorb water, reducing its effectiveness.[15]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common problems encountered during the use of the Boc protecting group.

Guide 1: Incomplete Boc Deprotection

If you observe incomplete removal of the Boc group by TLC or LC-MS, consider the following troubleshooting workflow:

G start Incomplete Deprotection Observed check_acid 1. Verify Acid Quality & Concentration start->check_acid increase_acid Increase Acid Concentration or Use Stronger Acid (e.g., neat TFA) check_acid->increase_acid Issue Suspected check_time_temp 2. Review Reaction Time & Temperature check_acid->check_time_temp OK success Deprotection Complete increase_acid->success increase_time_temp Increase Reaction Time and/or Temperature check_time_temp->increase_time_temp Insufficient check_solvent 3. Assess Solvent & Solubility check_time_temp->check_solvent Sufficient increase_time_temp->success change_solvent Change Solvent or Add Co-solvent to Improve Solubility check_solvent->change_solvent Poor Solubility consider_sterics 4. Evaluate Steric Hindrance check_solvent->consider_sterics Good Solubility change_solvent->success forcing_conditions Use More Forcing Conditions (Longer Time, Higher Temp) consider_sterics->forcing_conditions High Hindrance forcing_conditions->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Verify Reagents: Ensure your acid (e.g., TFA) is fresh and anhydrous.

  • Increase Acid Stoichiometry: Gradually increase the concentration of the acid. For stubborn substrates, using neat TFA may be necessary.[16]

  • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40°C) can often accelerate the reaction.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

  • Solvent Optimization: If solubility is an issue, consider switching to a different solvent or using a co-solvent system.[15]

Guide 2: Side Reactions During Boc Deprotection

A significant challenge during Boc deprotection is the formation of byproducts due to the reactive tert-butyl cation intermediate.[17][18]

The primary side reaction is the alkylation of nucleophilic functional groups within your molecule by the tert-butyl cation.[17]

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[17]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[17]

  • Cysteine (Cys): The free thiol is a target for alkylation.[17]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[17]

  • Other electron-rich aromatic rings and nucleophilic sites are also at risk.[18]

G cluster_0 Boc Deprotection cluster_1 Side Reaction Pathway cluster_2 Scavenger-Mediated Pathway Boc_NHR Boc-NH-R tBu_cation tert-Butyl Cation Boc_NHR->tBu_cation + H+ H_plus H+ Free_Amine H2N-R tBu_cation->Free_Amine Nucleophile Nucleophilic Group (e.g., Trp, Met) tBu_cation->Nucleophile Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_cation->Scavenger Alkylated_Product Alkylated Byproduct Nucleophile->Alkylated_Product Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Caption: Mechanism of side reactions and scavenger intervention.

The most effective way to prevent these side reactions is to add a "scavenger" to the deprotection mixture.[17] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[17]

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, reduces the cation1-5% (v/v)Highly effective for many applications.[17]
Thioanisole Tryptophan, Methionine1-5% (v/v)Protects sulfur-containing and indole groups.[7][17]
Water General purpose1-5% (v/v)Traps the cation to form tert-butanol.[17]
Anisole General purpose1-5% (v/v)Traps the cation via Friedel-Crafts alkylation.[7]
  • Dissolve the Boc-protected substrate in an appropriate solvent (e.g., DCM).

  • Add the chosen scavenger(s) to the solution. A common cocktail for peptide synthesis is a mixture of TFA/TIS/H₂O.

  • Cool the mixture in an ice bath.

  • Slowly add the acid (e.g., TFA) to the reaction mixture.

  • Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the acid and volatile byproducts.

Section 3: Stability and Orthogonality Data

The strategic use of protecting groups relies on their differential stability. The Boc group's stability profile makes it a key component in orthogonal protection strategies, particularly in peptide synthesis.[19]

Protecting GroupAbbreviationStability to AcidStability to BaseStability to Hydrogenolysis
tert-ButoxycarbonylBoc Labile StableStable
9-FluorenylmethyloxycarbonylFmoc StableLabile Stable
BenzyloxycarbonylCbz (Z) Stable (requires strong acid)StableLabile
AllyloxycarbonylAlloc StableStableLabile (Pd(0))

This table highlights the complementary nature of these common protecting groups, allowing for selective deprotection at different stages of a complex synthesis.[1][6][8]

References

  • Wikipedia. (2023, October 19). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, April 11). Amine Protection and Deprotection. Retrieved from [Link]

  • Agami, C., Couty, F., & Lequesne, C. (2002).
  • Khan Academy. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2020, December 16). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Lund, T., & Undheim, K. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(30), 12025-12036.
  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1241.
  • Pearson, W. H., & Lindbeck, A. C. (1991). Enantiomerically enriched tert-BOC-protected .alpha.-aminoorganolithiums: preparation and configurational stability. The Journal of Organic Chemistry, 56(23), 6753-6759.

Sources

Technical Support Center: Work-up Procedures for TFA-Mediated Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for TFA-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of post-deprotection work-ups. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection and why is a work-up necessary?

A: The cleavage of the tert-butyloxycarbonyl (Boc) group by trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[1][2] The process begins with the protonation of the Boc group's carbonyl oxygen by TFA.[1][2] This protonation facilitates the departure of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to release carbon dioxide and the free amine.[1][2][3] The newly liberated amine is subsequently protonated by the excess TFA in the mixture, forming a trifluoroacetate salt.[1]

A work-up procedure is crucial for two primary reasons:

  • Neutralization and Removal of Excess TFA: TFA is a strong, corrosive acid that must be removed to prevent degradation of the desired product and to avoid interference with subsequent reactions.

  • Removal of Scavengers and Side Products: The reaction generates a reactive tert-butyl cation that can lead to unwanted side reactions.[1][2] Scavengers are often added to trap this cation, and both the scavengers and any resulting byproducts must be removed during the work-up.[1][4]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid [R-NH-COOH] Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Free Amine Carbamic_Acid->Free_Amine - CO₂ Amine_Salt R-NH₃⁺TFA⁻ Amine TFA Salt Free_Amine->Amine_Salt + H⁺ (from TFA) CO2 CO₂ TFA TFA (H⁺) TFA_Excess Excess TFA

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: My deprotected amine is an oil and won't solidify. How can I isolate my product?

A: It is common for TFA salts of amines to be oils or sticky residues.[5] If direct precipitation with a non-polar solvent like cold diethyl ether doesn't yield a solid, consider the following work-up strategies:

  • Aqueous Basic Wash: If your compound is not water-soluble, dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base to neutralize the TFA.[6] This will convert the amine TFA salt to the free base, which may be more amenable to crystallization or purification by chromatography. Follow the basic wash with a brine wash to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Co-evaporation: Residual TFA can be difficult to remove, and its presence can contribute to the oily nature of the product. To ensure its complete removal, co-evaporate the crude product with a solvent like toluene or DCM several times.[2][7]

  • Use of Scavenger Resins: For a non-aqueous work-up, you can use a basic resin like Amberlyst A21.[8][9][10] After removing the bulk of the TFA and solvent in vacuo, dissolve the residue in a suitable solvent (methanol is often effective for polar compounds) and stir with the resin for about 30 minutes.[8] The resin will scavenge the excess acid. Filter the resin and concentrate the filtrate to obtain the free amine.[8]

Q3: I'm seeing unexpected peaks in my LC-MS analysis. What are the likely side reactions and how can I prevent them?

A: The most common side reaction during TFA-mediated Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation.[1][11] Sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification.[1][4][11]

To prevent these side reactions, the addition of scavengers to the TFA cleavage cocktail is essential.[1][4] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your product.[1][4]

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5%A highly effective and commonly used scavenger.[1]
Water (H₂O) Trp2.5 - 5%Often used in combination with TIS.
Thioanisole General, Arg(Pmc)2.5 - 5%Can accelerate Arg(Pmc) deprotection.[12]
1,2-Ethanedithiol (EDT) Cys, Met2.5%Effective for sulfur-containing residues but has a strong odor.[12]
Phenol Tyr, Arg5%Can prevent transfer of protecting groups to Tyr.[12][13]

This table summarizes common scavengers and their applications.

A common and effective non-malodorous cocktail for peptides with sensitive residues is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material.

Possible Causes & Solutions:

  • Insufficient Reaction Time or TFA Concentration: While many deprotections are complete within 30 minutes to 2 hours at room temperature, sterically hindered substrates may require longer reaction times or higher concentrations of TFA.[1][2][6] Monitor the reaction progress closely and extend the reaction time if necessary.

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must be adequately swollen for the TFA to access all reaction sites. Interestingly, a 55% TFA solution in DCM can lead to better resin swelling and higher purity compared to 100% TFA.[1]

  • Substrate Degradation: If your substrate is acid-labile, prolonged exposure to strong TFA concentrations may not be feasible. Consider using milder conditions, such as 25% TFA in DCM, or an alternative deprotection method like 4M HCl in dioxane.[2][6]

Problem 2: Difficulty Removing Excess TFA

Symptom: The product has a persistently low pH, and subsequent base-sensitive reactions are failing.

Possible Causes & Solutions:

  • High Boiling Point of TFA: TFA has a higher boiling point than many common organic solvents, making it difficult to remove completely by simple rotary evaporation.

  • Solution 1: Co-evaporation (Azeotropic Removal): Add a solvent like toluene or isopropanol to the crude product and concentrate under reduced pressure.[7][14] Repeat this process 2-3 times. Toluene forms an azeotrope with TFA, facilitating its removal.[7][15]

  • Solution 2: Precipitation and Washing: Precipitate the deprotected amine TFA salt by adding the reaction mixture to cold diethyl ether.[2] Collect the precipitate by filtration or centrifugation and wash it thoroughly with cold diethyl ether to remove residual TFA and scavengers.[2]

  • Solution 3: Basic Resin: As mentioned in the FAQs, a basic resin like Amberlyst A21 can be used to neutralize and remove the final traces of TFA without an aqueous work-up.[8][9]

Problem 3: Product Loss During Aqueous Work-up

Symptom: Low yield after performing a basic wash and extraction, especially with polar or water-soluble products.

Possible Causes & Solutions:

  • Product Solubility in the Aqueous Layer: The free amine or its salt may have significant solubility in water, leading to its loss during the extraction process.

  • Solution 1: Avoid Aqueous Work-up: If your product is known to be highly polar, opt for non-aqueous work-up methods. These include precipitation in cold diethyl ether or the use of a scavenger resin to neutralize the TFA.[2][8]

  • Solution 2: Saturation of Aqueous Layer: If an extraction is unavoidable, saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product in the aqueous phase.

  • Solution 3: Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent to recover as much product as possible.

Workup_Decision_Tree Start Reaction Complete Rotovap Concentrate under reduced pressure Start->Rotovap Is_Product_Polar Is the product polar / water-soluble? Rotovap->Is_Product_Polar Non_Aqueous_Workup Non-Aqueous Work-up Is_Product_Polar->Non_Aqueous_Workup Yes Aqueous_Workup Aqueous Work-up Is_Product_Polar->Aqueous_Workup No Precipitate Precipitate with cold diethyl ether & wash Non_Aqueous_Workup->Precipitate Basic_Resin Use basic scavenger resin (e.g., Amberlyst A21) Non_Aqueous_Workup->Basic_Resin Dissolve Dissolve in organic solvent (EtOAc, DCM) Aqueous_Workup->Dissolve Final_Product Isolated Free Amine Precipitate->Final_Product Basic_Resin->Final_Product Wash Wash with aq. NaHCO₃, then brine Dissolve->Wash Dry Dry (Na₂SO₄), filter, and concentrate Wash->Dry Dry->Final_Product

Caption: Decision workflow for choosing a work-up procedure.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection & Aqueous Work-up
  • Reaction Setup: Dissolve the Boc-protected amine in dichloromethane (DCM) (e.g., 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.[2]

  • TFA Addition: Slowly add an equal volume of TFA for a 50% TFA/DCM solution.[1][2] If scavengers are required, they should be pre-mixed with the TFA/DCM solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes to 2 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][6] For residual TFA, co-evaporate with toluene (2x).[7]

  • Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected free amine.[6]

Protocol 2: Work-up by Precipitation for Polar Amines
  • Reaction & Concentration: Follow steps 1-5 from Protocol 1.

  • Precipitation: Add the concentrated crude reaction mixture dropwise to a stirred flask of cold diethyl ether (typically 10-20 times the volume of the crude residue).[2]

  • Isolation: A precipitate of the amine TFA salt should form. Collect the solid by vacuum filtration or by centrifugation and decantation of the ether.[2]

  • Washing: Wash the isolated solid with additional cold diethyl ether to remove scavengers and other organic-soluble impurities.[2]

  • Drying: Dry the product under high vacuum. The resulting TFA salt can often be used directly in the next step or can be further purified.

References

  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • BenchChem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • BenchChem. Experimental procedure for deprotection of Boc-protected amines.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • BenchChem.
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  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
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  • Reddit. Removal of Boc protecting group as workup? : r/chemistry.
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  • Common Organic Chemistry. Boc Deprotection - TFA.
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  • Scribd. Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Sigma-Aldrich.

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Preventing epimerization during coupling reactions with chiral centers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a critical challenge in synthesis: preventing epimerization during coupling reactions involving chiral centers.

The loss of stereochemical purity at a chiral center can have profound consequences, potentially rendering a promising drug candidate inactive or altering its pharmacological profile. This guide offers in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately control epimerization in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of epimerization.

Q1: What is epimerization, and why is it a critical issue in my coupling reaction?

Answer: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[1] In the context of peptide synthesis or similar coupling reactions, it most often refers to the loss of the stereochemical integrity of the α-carbon of an amino acid or chiral carboxylic acid during the activation and coupling steps.

This is a critical issue because the biological activity of peptides and chiral molecules is strictly dependent on their three-dimensional structure.[1] An unintended change in stereochemistry creates a diastereomer (an epimer) of the target molecule. This epimer may have reduced or no biological activity, or even undesirable toxicological properties. Furthermore, epimers often have very similar physical properties to the desired product, making their removal during purification exceptionally difficult and costly.[1]

Q2: What is the primary chemical mechanism that causes epimerization during coupling?

Answer: The most prevalent mechanism for epimerization during amide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3]

Here's the step-by-step causality:

  • Activation: The carboxylic acid of your N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide like DCC or EDC). This forms a highly reactive intermediate, such as an O-acylisourea ester.[1]

  • Oxazolone Formation: This highly activated intermediate is susceptible to an intramolecular attack by the oxygen of the adjacent N-terminal protecting group's carbonyl. This cyclization forms the planar, achiral (at the C5 position) oxazolone ring.[1]

  • Tautomerization & Proton Exchange: The proton at the C4 position (the original α-carbon) of the oxazolone is now highly acidic and can be easily removed by even a weak base. Re-protonation can occur from either face of the planar ring system, leading to a mixture of L- and D-configurations.[4]

  • Aminolysis: The incoming amine nucleophile attacks the oxazolone, opening the ring to form the new peptide bond. If the oxazolone has racemized, this step will lock in the incorrect stereochemistry, resulting in an epimerized product.

Below is a diagram illustrating this critical pathway.

EpimerizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Racemization Pathway cluster_2 Step 4: Coupling L_AminoAcid L-Amino Acid (N-Protected) Activated_Ester Highly Reactive Intermediate L_AminoAcid->Activated_Ester Coupling Reagent (e.g., DCC, EDC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enol Aromatic Oxazole (Achiral Enol Form) Oxazolone->Enol Base-catalyzed Proton Abstraction Desired_Peptide Desired L-Peptide Enol->Desired_Peptide Nucleophilic Attack (Amine) Epimerized_Peptide Epimerized D-Peptide Enol->Epimerized_Peptide Nucleophilic Attack (Amine)

Caption: Mechanism of epimerization via oxazolone formation.

A secondary, less common mechanism involves the direct abstraction of the α-proton by a strong base, but the oxazolone pathway is considered the predominant source of epimerization in peptide synthesis.[1]

Q3: Which factors in my reaction setup have the biggest impact on epimerization?

Answer: Several factors critically influence the rate and extent of epimerization. Controlling these is key to maintaining chiral purity.

  • Coupling Reagent: The more reactive the activated intermediate, the higher the propensity to form the oxazolone. Carbodiimides (DCC, EDC) alone are known to cause significant epimerization.[1][5] Uronium/aminium salts (HATU, HBTU) are generally better but not immune.[6]

  • Base: The choice and amount of base are critical. Stronger bases and higher concentrations increase the rate of proton abstraction from the oxazolone intermediate.[1][7] Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like diisopropylethylamine (DIPEA).[8]

  • Additives: So-called "racemization suppressants" like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (Oxyma) are paramount.[8][9] They react with the initial activated species to form an active ester that is more stable and less prone to oxazolone formation, while still being reactive enough for aminolysis.[8]

  • Solvent: Polar aprotic solvents like DMF can promote epimerization. Less polar solvents like Dichloromethane (DCM) or greener alternatives like 2-MeTHF may be beneficial.[10][11]

  • Temperature: Higher temperatures accelerate all reaction rates, including the rate of oxazolone formation and racemization. Running couplings at 0 °C or even lower is a standard practice to minimize epimerization.[5]

  • Amino Acid Structure: Certain amino acid residues are inherently more susceptible. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[12] Sterically hindered amino acids can lead to slow coupling reactions, which provides more time for the activated intermediate to epimerize before the desired reaction occurs.[5][13] Glycosylated amino acids have also been shown to exhibit enhanced epimerization.[14][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: "I'm using a modern coupling reagent like HATU but still see significant epimerization. What should I investigate first?"

Answer: While modern uronium reagents like HATU are designed to reduce epimerization, they are not foolproof.[6] If you're still observing this side reaction, a systematic review of your protocol is necessary.

TroubleshootingHATU Start High Epimerization Detected with HATU CheckBase 1. Review Your Base Start->CheckBase CheckTemp 2. Check Temperature CheckBase->CheckTemp Base OK Sol_Base Is it DIPEA? Consider switching to a weaker base like NMM or 2,4,6-collidine. CheckBase->Sol_Base Type Sol_BaseEquiv Are you using >2 equivalents? Reduce to 2 eq. for HATU. CheckBase->Sol_BaseEquiv Equivalents CheckStoich 3. Verify Stoichiometry CheckTemp->CheckStoich No (at 0°C) Sol_Temp Is the reaction run at RT or above? Perform coupling at 0°C. CheckTemp->Sol_Temp Yes CheckTime 4. Analyze Reaction Time CheckStoich->CheckTime No (Acid ≥ Reagent) Sol_Stoich Is HATU in excess of the acid? This can lead to side reactions. Use a slight excess of acid. CheckStoich->Sol_Stoich Yes Sol_Time Is the reaction running overnight? Long reaction times increase epimerization risk. Monitor reaction progress and quench upon completion. CheckTime->Sol_Time Yes

Caption: Decision workflow for troubleshooting epimerization with HATU.

Detailed Steps:

  • Base Selection and Equivalents: HATU-mediated couplings require a base for activation.[6] If you are using a strong, non-nucleophilic base like DIPEA, you are creating a more basic environment that favors proton abstraction.

    • Action: Switch to a weaker base like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine.[8]

    • Action: Ensure you are not using a large excess of base. For HATU, 2.0 equivalents of base are typically sufficient.

  • Temperature Control: As mentioned, temperature is a critical factor.

    • Action: Ensure your reaction vessel is maintained at 0°C throughout the addition and coupling phases. For particularly sensitive substrates, consider running the reaction at -15°C.

  • Stoichiometry: An excess of the coupling reagent relative to the carboxylic acid can sometimes lead to side reactions.

    • Action: Use a slight excess of the carboxylic acid component (e.g., 1.05 eq.) relative to the coupling reagent (1.0 eq.). This ensures the highly reactive species is consumed quickly by the desired pathway.

  • Reaction Time: The longer the activated species exists before coupling, the more opportunity it has to epimerize.

    • Action: Monitor your reaction by HPLC or TLC. Once the starting material is consumed, work up the reaction immediately. Avoid arbitrary overnight reaction times if not necessary.

Problem 2: "My carbodiimide (EDC/DCC) coupling is giving me a diastereomeric mixture. How can I fix this without changing to a more expensive reagent?"

Answer: This is a classic problem. Carbodiimides like EDC and DCC are cost-effective but generate a very reactive O-acylisourea intermediate that is highly prone to oxazolone formation and subsequent racemization.[1] The solution is almost always the use of an additive.

Comparison of Common Carbodiimide Additives

AdditiveNamepKaKey AdvantagesConsiderations
HOBt 1-Hydroxybenzotriazole4.60The historical standard, effective at suppressing racemization.[9]Has explosive properties, especially when anhydrous, leading to restricted availability.[8]
HOAt 7-Aza-1-hydroxybenzotriazole3.28More acidic than HOBt, leading to faster coupling rates and superior racemization suppression.[5][8]Also has explosive properties.[8]
Oxyma Ethyl (hydroxyimino)cyanoacetate~4.6A non-explosive, safer alternative to HOBt/HOAt with comparable or superior performance in suppressing racemization and accelerating coupling.[8][11]The modern standard for replacing HOBt.
CuCl₂ Copper(II) ChlorideN/AExtremely efficient at suppressing epimerization, even in challenging cases.[16] Can be used in combination with HOBt for a synergistic effect.[12][17]Can sometimes lower reaction yields if not optimized; requires screening.[17]

Recommended Protocol: EDC/Oxyma Coupling

  • Dissolve: In an appropriate flask under an inert atmosphere (N₂ or Ar), dissolve your N-protected amino acid (1.0 eq.) and Oxyma (1.0-1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).

  • Cool: Cool the solution to 0°C in an ice bath.

  • Add EDC: Add EDC·HCl (1.1 eq.) to the cooled solution. Stir at 0°C for a 15-30 minute "pre-activation" period. This allows the formation of the more stable Oxyma active ester.

  • Add Amine: Add your amine component (1.0 eq.), either neat or as a solution in the reaction solvent. If the amine is a hydrochloride salt, add one equivalent of a weak base like NMM.

  • React: Allow the reaction to stir at 0°C, monitoring its progress by TLC or LC-MS. Once complete, proceed with your standard workup.

Problem 3: "How can I reliably detect and quantify the level of epimerization in my final product?"

Answer: The most reliable and widely used technique for quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) .[18][19][20] Since epimers are diastereomers, they have different physical properties and can be separated on an appropriate stationary phase.

Workflow for Chiral HPLC Method Development

  • Column Selection: The choice of the Chiral Stationary Phase (CSP) is the most critical factor.[18][21] Polysaccharide-based columns are the most versatile and should be your starting point.

    • Primary Screening Columns:

      • Immobilized amylose tris(3,5-dimethylphenylcarbamate)

      • Immobilized cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase Screening:

    • Normal Phase: Start with mixtures of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol (e.g., 90:10, 80:20).[21] For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[21]

    • Reversed Phase: If normal phase fails, use compatible columns with mixtures of Acetonitrile/Water or Methanol/Water, often with a buffer or acid modifier.

  • Analysis:

    • Inject an analytical standard of your desired (presumably pure) epimer to determine its retention time.

    • Inject your crude or purified reaction product.

    • The presence of a second, well-resolved peak indicates the presence of the epimer.

    • Quantify the epimeric ratio by integrating the peak areas. The % epimer is calculated as: (Area of Epimer Peak / (Area of Desired Peak + Area of Epimer Peak)) * 100.

References
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. National Institutes of Health. Available at: [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. medicilon.com. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available at: [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. synfacts.com. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Epimerization of Peptide. slideshare.net. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Available at: [Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. bloomedbiotech.com. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Semantic Scholar. Available at: [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

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Technical Support Center: Chiral Separation of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane enantiomers. We will move beyond simple procedural lists to explore the underlying principles and troubleshooting logic essential for developing robust and reproducible separation methods.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the initial stages of method development for this unique spirocyclic compound.

Q1: What are the key structural features of "this compound" that will influence its chiral separation?

A1: The molecule's behavior during chiral chromatography is governed by three primary features:

  • Spirocyclic Core: The rigid, three-dimensional structure of the azaspiro[3.4]octane core is the most critical feature. Chiral recognition will heavily depend on how the enantiomers sterically fit into the complex chiral environment of the stationary phase.[1]

  • Basic Amino Group (-NH2): The primary amine is a basic functional group. On standard silica-based chiral stationary phases (CSPs), this group can interact strongly with residual acidic silanol groups on the silica surface, often leading to severe peak tailing. This interaction must be managed for acceptable chromatography.[2]

  • Tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group adds significant steric bulk and introduces a carbamate functionality.[3] This group can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition on many CSPs. Its presence also increases the molecule's solubility in non-polar organic solvents, making normal phase chromatography an excellent starting point.

Q2: Which type of Chiral Stationary Phase (CSP) should I start with for screening?

A2: For a molecule with the structural complexity of an N-Boc protected spirocyclic amine, polysaccharide-based CSPs are the most logical and highest-probability starting point.[4][5] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and, most importantly, steric inclusion into chiral cavities.[4][6]

We recommend screening a set of complementary polysaccharide columns to maximize the chances of success.

Recommended Initial CSPsChiral Selector TypeKey Characteristics
Chiralpak® IA / Lux® Amylose-1 Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Broad selectivity, robust, and compatible with a wide range of solvents.
Chiralpak® IB / Lux® Cellulose-2 Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to amylose-based phases.
Chiralcel® OD-H / Lux® Cellulose-1 Coated Cellulose tris(3,5-dimethylphenylcarbamate)A classic CSP with a vast library of successful separations.[7] Note solvent limitations with coated phases.
Chiralpak® AD-H / Lux® Amylose-2 Coated Amylose tris(3,5-dimethylphenylcarbamate)Another widely successful CSP, often providing unique selectivity.

Q3: What are the recommended starting mobile phases?

A3: Given the Boc-protected nature of the analyte, normal phase chromatography is the preferred mode. The primary mobile phase components are a non-polar "weak" solvent and a polar "strong" solvent (an alcohol modifier).

  • Primary Screening Solvents:

    • Hexane / Isopropanol (IPA)

    • Hexane / Ethanol (EtOH)

  • The Critical Additive: Due to the basic primary amine, a small amount of a basic additive is essential to achieve good peak shape. Without it, you will likely observe severe peak tailing.

    • Recommended Additive: 0.1% Diethylamine (DEA) or 0.1% Butylamine.

A good starting point for screening is a 90:10 (v/v) mixture of Hexane/Alcohol, with 0.1% DEA added to the total volume.

Q4: Do I need to derivatize the primary amine for this separation?

A4: Not necessarily, and it is not the recommended first approach. The compound already possesses a bulky Boc group and a rigid chiral structure, making it a good candidate for direct separation.[8] Derivatization is typically a strategy used when an analyte lacks sufficient interaction sites for chiral recognition.[2] Direct separation is more efficient as it avoids additional reaction and purification steps. You should only consider derivatization if an exhaustive screening of CSPs and mobile phases fails to provide any separation.

Troubleshooting Guide: From Poor Peaks to Baseline Resolution

This guide provides a systematic approach to resolving common issues encountered during method development.

Problem: No Separation or Very Poor Resolution (α ≤ 1.1)

This is a selectivity problem. The CSP and mobile phase combination is not differentiating between the two enantiomers.

  • Immediate Action:

    • Change the CSP: This is the most powerful variable. If you started with an amylose-based phase, switch to a cellulose-based one, or vice-versa.[9] The different helical structures of these polysaccharides create distinct chiral environments.

    • Change the Alcohol Modifier: Switch from IPA to EtOH, or vice-versa. Ethanol is more polar and a better hydrogen bond donor/acceptor, which can fundamentally alter the interactions between the analyte and the CSP, sometimes dramatically improving selectivity.

  • Workflow for Tackling Poor Selectivity:

    Caption: Troubleshooting workflow for poor enantioselectivity.

Problem: Peaks are Separated but Overlap (Resolution, Rs < 1.5)

If you have some separation (alpha > 1.1) but the peaks are not baseline resolved, this is an efficiency or retention problem.

  • Immediate Action:

    • Decrease Alcohol Content: Reduce the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 5%). This will increase the retention factor (k'), giving the enantiomers more time to interact with the CSP, which often improves resolution.

    • Lower the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This reduces band broadening and increases the number of theoretical plates (N), leading to sharper peaks and better resolution.

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity by enhancing specific interactions like hydrogen bonding, though it may also increase analysis time and backpressure.

Problem: Severe Peak Tailing

This is almost certainly caused by the interaction of the basic primary amine with acidic sites on the silica support.

  • Immediate Action:

    • Confirm Additive Presence: Ensure that a basic additive (like 0.1% DEA) is present in your mobile phase.

    • Increase Additive Concentration: If tailing persists, incrementally increase the concentration to 0.2% or even 0.5%. The optimal concentration balances peak shape with potential impacts on retention and selectivity.

    • Switch to a Different Base: Sometimes, a different competing base can be more effective. Try switching from DEA to an alternative like butylamine or ethanolamine.

Problem: Irreproducible Retention Times or Resolution

This issue often points to problems with the mobile phase preparation or column equilibration.

  • Immediate Action:

    • Freshly Prepare Mobile Phase: Alcohols and amines can absorb water and CO2 from the atmosphere, which can alter the mobile phase properties over time. Always use freshly prepared mobile phase for critical analyses.

    • Ensure Full Column Equilibration: Chiral separations can require longer equilibration times than reversed-phase methods. When changing mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

    • Check for Solvent Miscibility: Ensure all components of your mobile phase are fully miscible. Small amounts of immiscibility can lead to erratic performance.

Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol is designed for the rapid and efficient identification of a promising CSP and mobile phase system.

  • Prepare Stock Solution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or isopropanol) to a concentration of approximately 1 mg/mL.

  • Prepare Mobile Phases:

    • MP A: 90% Hexane / 10% Isopropanol / 0.1% Diethylamine

    • MP B: 85% Hexane / 15% Ethanol / 0.1% Diethylamine

  • Install the First CSP: Begin with a column like Chiralpak® IA.

  • Equilibrate System: Equilibrate the column with MP A at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject 5-10 µL of the stock solution.

  • Analyze Results: Evaluate the chromatogram for retention, peak shape, and enantiomeric separation (α).

  • Repeat Screening: Repeat steps 4-6 for MP B.

  • Switch CSPs: Switch to the next CSP in your screening set (e.g., Chiralcel® OD-H) and repeat the entire process (steps 4-7) for both mobile phases.

  • Decision: After testing 2-4 CSPs with both mobile phases, select the combination that provides the best initial separation (highest α value) for further optimization.

Method Development Workflow Diagram

Caption: A systematic workflow for chiral method development.

References

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • NIH PMC. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • NIH PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • PubMed. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. [Link]

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Technical Support Center: Managing Impurities in Large-Scale Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with managing impurities during the large-scale synthesis of spirocyclic compounds. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you in your process development and scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing spirocycles on a large scale?

A1: In the large-scale synthesis of spirocycles, you will likely encounter several classes of impurities. These can be broadly categorized as:

  • Stereoisomeric Impurities: These are often the most challenging impurities to control and separate.

    • Diastereomers: Formed when a second chiral center is created in a molecule that already contains one, or when using diastereoselective reactions. Their formation is influenced by steric and electronic factors in the transition state.

    • Enantiomers: The non-superimposable mirror image of the desired product. These are present in racemic mixtures if a non-stereoselective synthesis is used.

  • Regioisomeric Impurities: These isomers have the same molecular formula but differ in the position of substituents or functional groups. They can arise from reactions where there are multiple reactive sites with similar reactivity.

  • Process-Related Impurities:

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or stable intermediates in the final product.

    • By-products from Side Reactions: Competing reaction pathways can lead to the formation of undesired spirocyclic or non-spirocyclic by-products. Common side reactions include rearrangements, eliminations, and dimerizations.

    • Reagents, Ligands, and Catalysts: Residual amounts of reagents, ligands, or metal catalysts (e.g., from palladium- or iridium-catalyzed reactions) can be present in the final product.

  • Degradation Products: The desired spirocyclic compound may degrade under certain conditions (e.g., heat, light, acid, or base) to form new impurities. Forced degradation studies are crucial for identifying these potential degradants.[1][2][3][4][5]

Q2: At what stage of development should I start focusing on impurity profiling for my spirocyclic compound?

A2: Impurity profiling should be an integral part of your process development from the very early stages. A proactive approach can prevent costly delays later in development.

  • Early-Stage Development (Pre-clinical): The focus is on identifying major impurities and understanding their formation. This information is critical for route scouting and initial process optimization. At this stage, you should aim to have a good understanding of the key impurities that are consistently formed.

  • Late-Stage Development (Clinical Phases): The impurity profile needs to be well-characterized. Regulatory bodies like the FDA and EMA require stringent control of impurities, with specific thresholds for reporting, identification, and qualification. A comprehensive understanding of the impurity profile is necessary to set appropriate specifications for the active pharmaceutical ingredient (API).[6][7]

Q3: What are the regulatory expectations for impurities in a spirocyclic API?

A3: The regulatory expectations for impurities are primarily guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances. The key thresholds are summarized in the table below.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which toxicological data is required to justify the impurity's presence.

It is crucial to have a strategy in place to identify, control, and qualify any impurities that exceed these thresholds.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in Spirocyclization

Symptoms:

  • HPLC or SFC analysis shows two or more closely eluting peaks corresponding to diastereomers.

  • NMR spectra show complex multiplets or duplicate signals for key protons or carbons.

  • The ratio of the desired diastereomer to the undesired one(s) is low, leading to poor yield after purification.

Root Cause Analysis and Solutions:

Poor diastereoselectivity arises from a small energy difference between the transition states leading to the different diastereomers. Several factors can influence this energy difference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Solutions:

  • Reaction Temperature:

    • Explanation: Lowering the reaction temperature often increases diastereoselectivity by favoring the pathway with the lower activation energy.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) and monitor the diastereomeric ratio over time.

  • Catalyst and Reagent Choice:

    • Explanation: In catalyzed reactions, the chiral ligand or catalyst plays a crucial role in creating a chiral environment that favors the formation of one diastereomer.

    • Action:

      • For metal-catalyzed reactions (e.g., iridium-catalyzed spiroketalization), screen a panel of chiral ligands.

      • For organocatalyzed reactions, evaluate different catalyst scaffolds.

      • For substrate-controlled reactions, consider using a chiral auxiliary.

  • Solvent Effects:

    • Explanation: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile).

  • Substrate Modification:

    • Explanation: The inherent stereochemistry of the starting material can be leveraged to direct the formation of a specific diastereomer.

    • Action: If feasible, modify the substrate to introduce steric bulk or a directing group that can block one face of the molecule, guiding the cyclization to the desired stereochemistry.

Issue 2: Presence of Regioisomeric Impurities

Symptoms:

  • LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) but different retention times.

  • NMR analysis reveals unexpected signals, particularly in the aromatic region or for protons/carbons adjacent to the spirocenter.

Root Cause Analysis and Solutions:

Regioisomers form when a reaction can proceed at two or more different positions on a molecule that have similar reactivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for regioisomeric impurities.

Detailed Solutions:

  • Control of Reaction Conditions:

    • Explanation: The regioselectivity of a reaction can sometimes be influenced by temperature, catalyst, or the order of reagent addition.

    • Action:

      • Vary the reaction temperature. In some cases, lower temperatures can favor the formation of the thermodynamically more stable regioisomer.

      • If using a catalyst, screen different catalysts or ligands that may have a preference for one reactive site.

      • Experiment with the rate and order of addition of reagents.

  • Protecting Group Strategy:

    • Explanation: A well-designed protecting group strategy can be used to temporarily block one of the reactive sites, forcing the reaction to occur at the desired position.

    • Action: Identify a suitable protecting group for the undesired reactive site that is stable to the reaction conditions and can be selectively removed later.

  • Substrate Modification:

    • Explanation: Altering the electronic or steric properties of the substrate can enhance the reactivity difference between the competing sites.

    • Action:

      • Introduce an electron-withdrawing group to deactivate one site or an electron-donating group to activate the desired site.

      • Introduce a bulky substituent near the undesired reactive site to sterically hinder the reaction at that position.

Issue 3: Unexpected By-products from Rearrangements

Symptoms:

  • An impurity is detected with the same molecular weight as the product but a significantly different retention time and spectroscopic profile.

  • The impurity may become more prominent with longer reaction times or higher temperatures.

Root Cause Analysis and Solutions:

Spirocyclic systems, particularly those with strained rings or reactive functional groups, can be prone to rearrangements to form more stable structures. For example, spiroindolenines formed during a Pictet-Spengler reaction can rearrange.[8][9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rearrangement by-products.

Detailed Solutions:

  • Reaction Time and Temperature:

    • Explanation: Rearrangements are often kinetically slower than the desired reaction but are thermodynamically favored. Prolonged reaction times or elevated temperatures can promote their formation.

    • Action: Monitor the reaction closely by in-process control (IPC) analytics (e.g., HPLC, UPLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Control of pH:

    • Explanation: Many rearrangements are catalyzed by acid or base.

    • Action: If an acidic or basic reagent is used, consider using a milder one or a non-ionic alternative. If the rearrangement is autocatalyzed, consider running the reaction in a buffered system.

  • Structural Modification:

    • Explanation: If the rearrangement is inherent to the spirocyclic scaffold, it may be necessary to modify the structure to disfavor the rearrangement pathway.

    • Action: This is a more involved solution and may require re-evaluating the synthetic route. Consider introducing substituents that would destabilize the rearranged product.

Experimental Protocols

Protocol 1: Analytical Method for Chiral Purity Analysis by SFC

This protocol provides a general guideline for developing a supercritical fluid chromatography (SFC) method for the analysis of enantiomeric impurities.

  • Column Screening:

    • Select a range of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).

    • Use analytical scale columns (e.g., 4.6 x 150 mm, 3 µm).

    • Screen different co-solvents (e.g., methanol, ethanol, isopropanol) with carbon dioxide as the mobile phase.

    • A typical screening gradient is 5% to 40% co-solvent over 5-10 minutes.

  • Method Optimization:

    • Once a column and co-solvent system that shows some separation is identified, optimize the method.

    • Co-solvent Percentage: Adjust the co-solvent percentage in isocratic or gradient mode to achieve optimal resolution and retention time.

    • Temperature and Pressure: Fine-tune the column temperature and backpressure to improve peak shape and resolution. Higher temperatures can sometimes improve efficiency, while pressure affects the density of the supercritical fluid.[11]

    • Additives: For basic or acidic compounds, adding a small amount of an additive (e.g., diethylamine for bases, trifluoroacetic acid for acids) to the co-solvent can significantly improve peak shape.

  • Method Validation:

    • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Purification of Diastereomers by Preparative SFC

Preparative SFC is a highly efficient technique for separating diastereomers on a large scale.[12][13]

  • Method Development:

    • Develop an optimized analytical SFC method as described in Protocol 1. The goal is to achieve a resolution (Rs) of >1.5 between the diastereomeric peaks.

  • Scale-up Calculation:

    • Calculate the loading capacity based on the analytical chromatogram. The loading is typically higher in SFC compared to HPLC.

    • Adjust the flow rate and injection volume for the preparative column dimensions.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in a suitable solvent at the highest possible concentration without causing precipitation. The injection solvent should be compatible with the mobile phase.

  • Purification:

    • Equilibrate the preparative SFC system with the chosen mobile phase.

    • Perform stacked injections to maximize throughput.

    • Collect the fractions corresponding to each diastereomer based on the detector signal (e.g., UV, MS).

  • Fraction Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using the analytical SFC method.

    • Pool the pure fractions for each diastereomer.

    • The CO2 portion of the mobile phase evaporates upon depressurization, leaving a concentrated solution of the purified compound in the co-solvent, which can then be easily removed by evaporation.[14]

Protocol 3: Distinguishing Regioisomers using 2D NMR

When 1D NMR is insufficient to definitively assign the structure of regioisomers, 2D NMR techniques are invaluable.[15][16][17]

  • Sample Preparation:

    • Prepare a solution of the purified regioisomeric impurity in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The concentration should be sufficient for 13C NMR and 2D experiments (typically 5-10 mg in 0.5 mL).

  • Acquire 1D Spectra:

    • Acquire standard 1H and 13C{1H} NMR spectra to identify the chemical shifts of all protons and carbons.

  • Acquire 2D COSY Spectrum:

    • A Correlation Spectroscopy (COSY) experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This helps to establish proton connectivity within each spin system.[15][17]

  • Acquire 2D HSQC Spectrum:

    • A Heteronuclear Single Quantum Coherence (HSQC) spectrum shows correlations between protons and the carbons they are directly attached to. This allows for the unambiguous assignment of protonated carbons.[15][17]

  • Acquire 2D HMBC Spectrum:

    • A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons. By analyzing the long-range correlations, you can piece together the carbon skeleton and determine the substitution pattern, thus distinguishing the regioisomers.[17]

  • Acquire 2D NOESY/ROESY Spectrum (if necessary):

    • A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment shows correlations between protons that are close in space. This can be particularly useful for confirming the relative stereochemistry and conformation of the spirocycle.

By combining the information from these 2D NMR experiments, a definitive structural assignment of each regioisomer can be made.

References

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Published September 2, 2024. Available at: [Link]

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed. Published April 21, 2020. Available at: [Link]

  • Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. ResearchGate. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. PMC. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Published April 23, 2023. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Asymmetric dearomatization of pyrrolesviaIr-catalyzed allylic substitution reaction: enantioselective synthesis of spiro-2H-pyrroles. Chemical Science (RSC Publishing). Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. researchgate.net. Available at: [Link]

  • Pharmaceutical impurity identification: a case study using a multidisciplinary approach. ResearchGate. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]

  • Asymmetric dearomatization of pyrrolesviaIr-catalyzed allylic substitution reaction: enantioselective synthesis of spiro-2H-pyrroles. Sci-Hub. Available at: [Link]

  • Advances in Catalytic Asymmetric Dearomatization. ACS Central Science. Published February 22, 2021. Available at: [Link]

  • Pharmaceutical impurity identification: a case study using a multidisciplinary approach. PubMed. Available at: [Link]

  • Preparative supercritical fluid chromatography: A powerful tool for chiral separations. PubMed. Published October 7, 2016. Available at: [Link]

  • Selected Case Studies and Impurity Strategies for Drug Substances Part III. YouTube. Published April 17, 2015. Available at: [Link]

  • Preparative SFC Method Development. Waters Corporation. Available at: [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. PMC. Published April 30, 2016. Available at: [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available at: [Link]

  • Selected Case Studies and Impurity Strategies for Drug Substances Part II. YouTube. Published April 17, 2015. Available at: [Link]

  • Preparative enantioseparations using supercritical fluid chromatography. PubMed. Published August 10, 2012. Available at: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • Catalytic asymmetric conjugate addition/oxidative dearomatization towards multifunctional spirocyclic compounds.. Semantic Scholar. Available at: [Link]

  • Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. ResearchGate. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Published January 6, 2021. Available at: [Link]

  • Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PubMed. Available at: [Link]

  • IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD. Published June 6, 2023. Available at: [Link]

  • Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. ResearchGate. Available at: [Link]

  • HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters (ACS Publications). Published January 19, 2026. Available at: [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

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Validation & Comparative

Navigating Three-Dimensional Chemical Space: A Comparative Guide to 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane and Other Key Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (sp³-richness).[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their rigid, well-defined geometries offer precise vectoral projection of substituents into three-dimensional space, enabling novel interactions with biological targets and often leading to improved physicochemical and pharmacokinetic properties.[2][3]

This guide provides a detailed comparison of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , a versatile building block, with other prominent spirocyclic scaffolds used in medicinal chemistry. We will delve into their synthesis, key structural features, and impact on molecular properties, supported by experimental data from the literature.

The Rise of Spirocycles in Medicinal Chemistry

The incorporation of spirocyclic motifs into drug candidates has been shown to enhance aqueous solubility, metabolic stability, and target selectivity.[1][4] The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a protein target and allows for the exploration of novel chemical space, which is crucial for developing intellectual property.[3][5] This guide will focus on a selection of spirocyclic building blocks that have demonstrated significant utility in drug discovery programs.

Featured Spirocyclic Building Block: this compound

This compound is a highly valuable building block that combines the structural rigidity of a spirocycle with the synthetic versatility of a protected amine and an ether linkage. The presence of the Boc-protected amine allows for straightforward functionalization, while the oxa- substitution can improve physicochemical properties such as solubility.[6]

Synthesis of this compound

The synthesis of this and related oxa-azaspiro[3.4]octanes was pioneered by Carreira and coworkers.[6] The general strategy involves a multi-step sequence that constructs the spirocyclic core with functional handles for further diversification. While a detailed step-by-step protocol for this specific molecule is proprietary, a general representation of the synthetic logic is outlined below. The synthesis often begins with commercially available starting materials and involves key steps such as cycloaddition reactions to form one of the rings, followed by functional group manipulations and the formation of the second ring around the spiro atom.

G cluster_synthesis General Synthetic Logic for 5-oxa-2-azaspiro[3.4]octane Core start Azetidine/Pyrrolidine Precursor step1 Introduction of a Functionalized Side Chain start->step1 step2 Intramolecular Cyclization step1->step2 step3 Formation of Spirocyclic Ketone step2->step3 step4 Reductive Amination/ Functionalization at C8 step3->step4 final This compound step4->final

Caption: Generalized workflow for the synthesis of the 5-oxa-2-azaspiro[3.4]octane scaffold.

Comparative Analysis of Spirocyclic Building Blocks

The choice of a spirocyclic scaffold is a critical decision in drug design, with each class of building block offering a unique set of properties. Here, we compare this compound with other widely used spirocyclic systems.

Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes are another important class of spirocyclic building blocks, often considered as bioisosteres of piperidines and morpholines.[7] They are known for their ability to improve aqueous solubility and metabolic stability.[8]

Key Differences and Considerations:

  • Ring Strain and Geometry: The spiro[3.3]heptane system, composed of two four-membered rings, has a more rigid and compact structure compared to the spiro[3.4]octane system. This can lead to different exit vectors for substituents, influencing how a molecule presents its pharmacophoric elements to a biological target.[7][9]

  • Synthetic Accessibility: Expedient synthetic routes to a variety of functionalized azaspiro[3.3]heptanes have been developed, making them readily accessible for use in medicinal chemistry programs.[7][10]

Spirocyclic Pyrrolidines

The synthesis of spirocyclic pyrrolidines can be achieved in a few steps from common cyclic ketones, making them attractive building blocks.[11][12] These scaffolds are prevalent in many natural products and have been incorporated into antibacterial agents.[11]

Key Differences and Considerations:

  • Scaffold Flexibility: The five-membered pyrrolidine ring in these scaffolds offers a different conformational profile compared to the four-membered azetidine ring in the topic compound. This can impact the overall shape and rigidity of the final molecule.

  • Functionalization: The synthetic routes to spirocyclic pyrrolidines often allow for the introduction of diverse functional groups, providing a platform for extensive structure-activity relationship (SAR) studies.[12]

Performance in Drug Discovery: Experimental Data Insights

The true value of a building block is demonstrated through its application in optimizing drug candidates. The following table summarizes key physicochemical and pharmacological properties influenced by the incorporation of different spirocyclic scaffolds, as reported in the literature.

PropertyThis compound DerivativeAzaspiro[3.3]heptane DerivativeSpirocyclic Pyrrolidine DerivativeNon-Spirocyclic AnalogReference
Aqueous Solubility ImprovedSignificantly ImprovedImprovedLower[1],[8]
Metabolic Stability Generally ImprovedImprovedContext DependentLower[1],[2]
Lipophilicity (logD) LoweredLoweredVariableHigher[1]
Target Potency Maintained or ImprovedMaintained or ImprovedMaintained or ImprovedBaseline[1],[2]
hERG Selectivity ImprovedImprovedContext DependentLower[1]

This table is a synthesis of data from multiple sources and represents general trends observed in medicinal chemistry programs.

Experimental Protocols

To provide a practical context, we present a generalized, representative protocol for the functionalization of a spirocyclic amine, a common step in the utilization of these building blocks.

General Protocol for N-Arylation of a Spirocyclic Amine

This protocol describes a typical Buchwald-Hartwig amination reaction, a powerful tool for forming C-N bonds.

Materials:

  • This compound (or other deprotected spirocyclic amine)

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the spirocyclic amine (1.0 eq.), aryl halide (1.1 eq.), palladium catalyst (0.02 eq.), ligand (0.04 eq.), and base (1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated spirocycle.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Ligand Selection: The choice of ligand is critical for the efficiency of the cross-coupling reaction. Buchwald or Hartwig-type ligands are often employed to facilitate the reductive elimination step.

  • Base: The base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

G cluster_workflow N-Arylation Experimental Workflow start Combine Reactants (Spirocyclic Amine, Aryl Halide, Catalyst, Ligand, Base) step1 Establish Inert Atmosphere start->step1 step2 Add Anhydrous Solvent step1->step2 step3 Heat and Stir step2->step3 step4 Workup (Cool, Dilute, Filter) step3->step4 step5 Purification (Column Chromatography) step4->step5 final Isolated N-Arylated Spirocycle step5->final

Caption: Step-by-step workflow for a typical N-arylation of a spirocyclic amine.

Conclusion

This compound and other spirocyclic building blocks represent a significant advancement in the toolbox of medicinal chemists. Their unique three-dimensional structures provide a means to escape the "flatland" of traditional drug discovery and access novel chemical space. The choice of a specific spirocyclic scaffold should be guided by the desired geometric presentation of substituents, the required physicochemical properties, and synthetic accessibility. As our understanding of the interplay between molecular three-dimensionality and biological activity grows, the strategic application of these building blocks will undoubtedly continue to fuel the discovery of the next generation of therapeutics.[3][13]

References

  • Siau, W.-Y., & Bode, J. W. (2021). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]

  • Chalyk, B., Butko, M., Yanshyna, O., Gavrilenko, K., Druzhenko, T., & Mykhailiuk, P. (2017). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Chemistry – A European Journal, 23(66), 16782-16786. [Link]

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  • Downes, T. D., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

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  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 261-276. [Link]

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  • Natho, P., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

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Validating Target Engagement of Novel Scaffolds: A Comparative Guide Featuring "2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Engagement in Modern Drug Discovery

In the intricate journey of drug discovery, the confirmation that a bioactive compound physically interacts with its intended molecular target within the complex cellular milieu is a cornerstone of success. This process, known as target engagement validation, provides the mechanistic foundation for a compound's observed biological effects and is a critical determinant in advancing a candidate through the development pipeline.[1][2] A failure to rigorously validate target engagement can lead to misinterpretation of structure-activity relationships (SAR), wasted resources on compounds with ambiguous mechanisms of action, and late-stage clinical failures.[1]

Novel chemical scaffolds are the wellspring of innovation in medicinal chemistry, offering pathways to unexplored chemical space and potentially unlocking previously "undruggable" targets. One such scaffold of interest is 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , a unique spirocyclic building block that provides a three-dimensional architecture with strategically placed functional handles for chemical diversification.[3][4][5] The inherent rigidity and novel spatial arrangement of spirocycles make them attractive starting points for the design of potent and selective modulators of protein function.

This guide provides a comparative framework for validating the target engagement of compounds derived from this novel scaffold. We will present a hypothetical case study of "Spirobind-X," a putative kinase inhibitor derived from this compound, and compare its validation workflow with that of a well-established, broad-spectrum kinase inhibitor, Dasatinib . Through this lens, we will explore the principles, experimental workflows, and data interpretation of three orthogonal, state-of-the-art target engagement assays:

  • Cellular Thermal Shift Assay (CETSA®) : For confirming intracellular target binding.

  • Surface Plasmon Resonance (SPR) : For detailed kinetic analysis of the drug-target interaction.

  • Isothermal Titration Calorimetry (ITC) : For a complete thermodynamic profiling of the binding event.

By integrating data from these distinct biophysical methods, researchers can build a robust and compelling case for the on-target activity of novel chemical entities, thereby de-risking their progression in the drug discovery cascade.

The Case Study: Spirobind-X vs. Dasatinib

For the purpose of this guide, we will hypothesize the following:

  • Spirobind-X : A novel, selective inhibitor of Abl kinase, synthesized from the this compound scaffold. Its target engagement profile is unknown and requires validation.

  • Dasatinib : A well-characterized, FDA-approved multi-kinase inhibitor known to potently bind to Abl kinase, among others.[6][7] It will serve as our positive control and benchmark for comparative analysis.

Our objective is to design and interpret a suite of experiments to confirm that Spirobind-X directly and specifically engages Abl kinase in a cellular context and to characterize the biophysical parameters of this interaction in comparison to Dasatinib.

I. Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Engagement

Principle: CETSA is founded on the principle of ligand-induced thermal stabilization of proteins.[8][9] When a small molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation.[10][11] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.[12][13] A significant increase in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of binding within the cell.[11]

Experimental Causality: We begin with CETSA because it is the only method of the three that directly verifies target engagement within a physiological, cellular environment, accounting for factors like cell permeability and intracellular competition.[9][13] A positive CETSA result provides the crucial initial validation needed to justify the more resource-intensive in vitro characterization by SPR and ITC.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Culture & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis culture Culture K562 cells (express Bcr-Abl) treat Treat cells with Spirobind-X, Dasatinib, or DMSO (vehicle) culture->treat aliquot Aliquot treated cells treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Cell Lysis heat->lyse separate Separate soluble vs. precipitated fractions (centrifugation) lyse->separate wb Western Blot for soluble Abl kinase separate->wb quant Densitometry & Plotting wb->quant

Caption: CETSA workflow for validating intracellular target engagement.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture K562 cells, which endogenously express the Bcr-Abl fusion protein, to a density of approximately 1-2 x 106 cells/mL.

    • Treat cells with 10 µM Spirobind-X, 100 nM Dasatinib (a clinically relevant concentration), or DMSO (vehicle control) for 1 hour at 37°C.[14]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 25°C.[15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Abl kinase in each sample using SDS-PAGE and Western blotting with a specific anti-Abl antibody.

    • Perform densitometry on the resulting bands and plot the normalized soluble protein fraction against temperature to generate melting curves.[16]

Data Presentation and Interpretation

The primary output of a CETSA experiment is a set of melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in this Tm (ΔTm) upon compound treatment indicates target stabilization.

Table 1: Hypothetical CETSA Data for Abl Kinase Engagement

TreatmentApparent Tm of Abl Kinase (°C)Thermal Shift (ΔTm vs. DMSO) (°C)Interpretation
DMSO (Vehicle)52.5-Baseline thermal stability
Spirobind-X (10 µM) 58.0 +5.5 Robust intracellular target engagement
Dasatinib (100 nM) 60.5 +8.0 Strong positive control engagement

The data clearly show that both Spirobind-X and Dasatinib induce a significant thermal stabilization of Abl kinase in intact cells, confirming that both compounds cross the cell membrane and bind to their intended target. The larger shift observed for Dasatinib is expected, given its high potency. The positive result for Spirobind-X provides the confidence to proceed with more detailed biophysical characterization.

II. Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[17] It works by detecting changes in the refractive index on the surface of a sensor chip where a target protein (the "ligand") is immobilized.[14] When a compound (the "analyte") flows over the surface and binds to the immobilized protein, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[14] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Causality: While CETSA confirms if a compound binds in cells, SPR tells us how it binds in a purified system. By measuring the on-rate (ka) and off-rate (kd), we gain critical insights into the binding kinetics, which can be a key differentiator for drug candidates. A compound with a slow off-rate (long residence time), for example, may exhibit a more durable pharmacological effect.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Processing chip Select & activate sensor chip (e.g., CM5) immob Immobilize purified Abl kinase on the chip surface chip->immob assoc Association: Inject analyte (Spirobind-X or Dasatinib) at various concentrations immob->assoc dissoc Dissociation: Flow buffer over the surface assoc->dissoc regen Regeneration: Remove bound analyte from the surface dissoc->regen sensorgram Generate sensorgrams (RU vs. time) regen->sensorgram fitting Fit data to a kinetic model (e.g., 1:1 Langmuir) sensorgram->fitting

Caption: SPR workflow for kinetic analysis of compound-target interaction.

Detailed Protocol: SPR Kinetic Analysis
  • Immobilization:

    • Covalently immobilize purified, recombinant Abl kinase onto a CM5 sensor chip using standard amine coupling chemistry to a target density of ~5000 RU.[18] A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of Spirobind-X and Dasatinib in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span at least 10-fold below and above the expected KD.

  • Kinetic Titration:

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the analyte over the Abl kinase and reference surfaces for a defined association time (e.g., 180 seconds), followed by a buffer-only injection for a dissociation time (e.g., 600 seconds).[19]

  • Regeneration:

    • After each cycle, inject a mild regeneration solution (e.g., a low pH glycine buffer) to remove all bound analyte and prepare the surface for the next injection.[18]

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a 1:1 binding model to derive ka, kd, and KD.[20]

Data Presentation and Interpretation

The kinetic data from SPR provide a quantitative measure of the binding affinity and the dynamic nature of the interaction.

Table 2: Hypothetical SPR Kinetic Data for Binding to Abl Kinase

Compoundka (M-1s-1)kd (s-1)KD (nM) (kd/ka)Interpretation
Spirobind-X 1.2 x 105 2.4 x 10-3 20.0 Potent binding with a moderately slow off-rate.
Dasatinib 8.5 x 105 8.5 x 10-4 1.0 Very potent binding with a slow off-rate (high affinity).

The KD value of 20 nM for Spirobind-X confirms it is a potent binder of Abl kinase. The kinetic parameters (ka and kd) provide further detail; its affinity is driven by both a reasonably fast on-rate and a relatively slow off-rate, suggesting a stable drug-target complex. Dasatinib, as expected, shows faster association and slower dissociation, resulting in its superior potency.

III. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[21][22] In an ITC experiment, a solution of the compound (in the syringe) is titrated into a solution of the target protein (in the cell) at a constant temperature.[9] Each injection produces a heat pulse that is integrated and plotted against the molar ratio of the two molecules. The resulting binding isotherm can be fitted to determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH).[17][23] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[3]

Experimental Causality: ITC is the gold standard for characterizing the thermodynamics of binding.[22] It is a solution-based, label-free, and immobilization-free technique. The thermodynamic data (ΔH and ΔS) reveal the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions), which is invaluable information for the rational, structure-guided optimization of a lead compound.

Experimental Workflow: ITCdot

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis buffer Prepare protein (Abl) and compound in identical, degassed buffer load Load Abl kinase into sample cell and compound into syringe buffer->load inject Inject compound into protein solution in small aliquots load->inject measure Measure heat change (dP) after each injection inject->measure integrate Integrate heat peaks measure->integrate plot Plot heat change vs. molar ratio integrate->plot fit Fit binding isotherm to model plot->fit

Sources

The Azaspiro[3.4]octane Scaffold: A Comparative Guide to Unlocking Novel Drug Discovery Paradigms

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The exploration of three-dimensional structures has unveiled a treasure trove of possibilities for modulating physicochemical properties and achieving superior target engagement. Among these, the azaspiro[3.4]octane scaffold has emerged as a compelling structural motif, offering a unique blend of rigidity, conformational constraint, and synthetic tractability. This guide provides an in-depth, comparative analysis of successful drug discovery projects that have leveraged the azaspiro[3.4]octane core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect two distinct case studies where this scaffold has been instrumental: the development of a potent antitubercular agent and the re-engineering of a PARP inhibitor to fine-tune its biological activity.

The Strategic Advantage of the Azaspiro[3.4]octane Moiety

The defining feature of the azaspiro[3.4]octane scaffold is the fusion of a five-membered ring (typically a pyrrolidine or a derivative) and a four-membered ring (azetidine) through a single spiro-carbon. This arrangement imparts a rigid, three-dimensional geometry that offers several advantages over more flexible, linear, or monocyclic scaffolds like piperazine, a common building block in numerous approved drugs[1][2][3].

The constrained conformation of the azaspiro[3.4]octane system allows for a more precise presentation of substituents into the binding pockets of biological targets. This can lead to enhanced potency and selectivity. Furthermore, the introduction of sp³-rich centers can improve metabolic stability, aqueous solubility, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often mitigating the liabilities associated with their "flatter" counterparts[4].

Case Study 1: A Novel Antitubercular Agent with a 2,6-Diazaspiro[3.4]octane Core

The global health crisis of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of new chemical entities with novel mechanisms of action. A recent drug discovery program identified a highly potent antitubercular lead compound featuring a 2,6-diazaspiro[3.4]octane core, demonstrating the scaffold's potential in infectious disease research[5].

Lead Identification and Optimization

The project began with the synthesis of a small, focused library of nitrofuran carboxamides built around the 2,6-diazaspiro[3.4]octane scaffold. The rationale was to combine the known antimycobacterial activity of the 5-nitrofuran "warhead" with the favorable physicochemical properties of the spirocyclic core. This exploration of the molecular periphery led to the identification of a lead compound with a remarkable minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv[5].

Further optimization of this lead compound involved modifying the periphery of the 2,6-diazaspiro[3.4]octane scaffold, leading to analogues with an even more impressive activity profile against multi-resistant strains of M. tuberculosis[6].

Comparative Performance

The performance of the 2,6-diazaspiro[3.4]octane-based lead can be compared to other nitrofuran-containing antitubercular agents. While direct head-to-head data in the same study is limited, the sub-micromolar potency of this novel scaffold represents a significant advancement in the field. The rigid spirocyclic core is believed to orient the critical pharmacophoric elements in a bio-active conformation, leading to enhanced target engagement.

Experimental Protocols

General Synthetic Procedure for 2,6-Diazaspiro[3.4]octane Carboxamides [5]

A solution of the parent 2,6-diazaspiro[3.4]octane derivative in an appropriate solvent (e.g., CH₂Cl₂) is treated with a carboxylic acid (e.g., 5-nitro-2-furoic acid) in the presence of a coupling agent (e.g., CDI - 1,1'-Carbonyldiimidazole). The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard chromatographic techniques.

In Vitro Antitubercular Activity Assay [5]

The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv is determined using a microplate-based assay. The compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth. The bacterial suspension is added to each well, and the plates are incubated at 37 °C. After a defined incubation period, bacterial viability is assessed using a resazurin-based assay, where a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Drug Discovery Workflow

G cluster_0 Scaffold Selection & Library Design cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold 2,6-Diazaspiro[3.4]octane Library Focused Library Synthesis Scaffold->Library Warhead 5-Nitrofuran Warhead->Library Screening In Vitro Antitubercular Assay (M. tuberculosis H37Rv) Library->Screening Hit Hit Compound (MIC = 0.016 µg/mL) Screening->Hit SAR Structure-Activity Relationship Studies Hit->SAR Analogs Synthesis of Analogs SAR->Analogs Lead Optimized Lead (Improved Potency) Analogs->Lead ADME_Tox ADME/Tox Profiling Lead->ADME_Tox InVivo In Vivo Efficacy Studies ADME_Tox->InVivo

Caption: A streamlined workflow for the discovery of a potent antitubercular agent.

Case Study 2: Azaspiro[3.4]octanes as Piperazine Bioisosteres in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. The FDA-approved drug Olaparib features a piperazine ring that is crucial for its activity. However, the inherent flexibility and potential metabolic liabilities of the piperazine moiety prompted a study to explore rigid azaspiro[3.4]octane cores as bioisosteric replacements[7][8][9].

Rationale for Bioisosteric Replacement

The primary goal of this investigation was to determine if replacing the flexible piperazine ring in Olaparib with a rigid diazaspiro[3.4]octane scaffold could maintain or improve PARP-1 affinity while potentially altering the downstream biological effects, such as DNA damage and cytotoxicity[7][10]. The hypothesis was that a more constrained scaffold could lead to a different binding mode or allosteric modulation, decoupling high-affinity binding from the induction of DNA damage.

Comparative Analysis of Azaspiro[3.4]octane Analogues and Olaparib

A series of diazaspiro[3.4]octane analogues of Olaparib were synthesized and evaluated for their PARP-1 inhibitory activity. The results demonstrated that several of the spirocyclic analogues retained high affinity for PARP-1, with IC₅₀ values in the nanomolar range, comparable to Olaparib[7].

CompoundScaffoldPARP-1 IC₅₀ (nM)[7]DNA Damage (γ-H2AX foci) at 10 µM[8]
Olaparib Piperazine~5High
10e 2,6-Diazaspiro[3.4]octane12.6 ± 1.1Low/None
10a 2,6-Diazaspiro[3.4]octane32.4Not Reported
10b 2-Oxa-6-azaspiro[3.4]octane24.9Not Reported

Notably, the lead azaspiro[3.4]octane analogue, compound 10e , exhibited a PARP-1 IC₅₀ of 12.6 nM, only slightly less potent than Olaparib. However, in stark contrast to Olaparib, compound 10e did not induce significant DNA damage, as measured by the formation of γ-H2AX foci, even at concentrations up to 10 µM[8]. This decoupling of potent PARP-1 inhibition from DNA damage suggests that these azaspiro[3.4]octane-based inhibitors may have therapeutic applications beyond oncology, such as in the treatment of inflammatory diseases where PARP-1 hyperactivation is implicated, but cytotoxicity is undesirable[7].

Experimental Protocols

General Synthetic Procedure for Azaspiro[3.4]octane Analogues of Olaparib [7]

The synthesis typically involves the coupling of a functionalized phthalazinone core with the desired azaspiro[3.4]octane building block. This is often achieved through a standard amide bond formation reaction using a suitable coupling agent or by a nucleophilic aromatic substitution reaction, depending on the specific precursors.

PARP-1 Inhibition Assay [7]

The inhibitory activity of the compounds against PARP-1 is determined using a radioligand binding assay or an enzymatic assay. In a typical enzymatic assay, recombinant human PARP-1 is incubated with a histone substrate, NAD⁺ (the substrate for ADP-ribosylation), and the test compound. The activity of PARP-1 is then quantified by measuring the incorporation of biotinylated ADP-ribose into the histone substrate using an ELISA-based method.

DNA Damage Assay (γ-H2AX Staining) [8]

Cells are treated with the test compounds for a specified period. After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks. The cells are then stained with a fluorescently labeled secondary antibody, and the formation of γ-H2AX foci is visualized and quantified using fluorescence microscopy.

Visualizing the Bioisosteric Replacement Strategy

G cluster_0 Parent Compound cluster_1 Bioisosteric Replacement cluster_2 Novel Analogue Olaparib Olaparib (Piperazine Core) Olaparib_props High PARP-1 Affinity High DNA Damage Olaparib->Olaparib_props Replacement Replace Piperazine with Azaspiro[3.4]octane Olaparib->Replacement Analog Compound 10e (Azaspiro[3.4]octane Core) Replacement->Analog Analog_props High PARP-1 Affinity Low/No DNA Damage Analog->Analog_props

Caption: Bioisosteric replacement of piperazine with an azaspiro[3.4]octane scaffold.

Conclusion and Future Perspectives

The case studies presented herein unequivocally demonstrate the value of the azaspiro[3.4]octane scaffold in modern drug discovery. Its rigid, three-dimensional nature provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds, often leading to improvements in potency, selectivity, and ADME profiles. The successful application of this scaffold in both infectious disease and oncology research highlights its versatility and broad potential.

As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that the azaspiro[3.4]octane motif and other sp³-rich scaffolds will play an increasingly important role in the development of the next generation of therapeutics. For drug discovery programs facing challenges with traditional "flat" molecules, the strategic incorporation of the azaspiro[3.4]octane core represents a promising avenue for innovation and success.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Supporting Information. [Link]

  • Semantic Scholar. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved January 20, 2026, from [Link]

  • Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Vinogradova, L., et al. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Pharmaceuticals, 17(1), 1. [Link]

  • ChEMBL. (n.d.). Document: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • MDPI. (n.d.). Free Full-Text | Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | Notes. Retrieved January 20, 2026, from [Link]

  • ORCID. (n.d.). Kristina Komarova (0000-0002-6827-4441). Retrieved January 20, 2026, from [Link]

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The Emergence of Spirocyclic Scaffolds: A Comparative Guide to the Biological Activity of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurological disorders, medicinal chemists are increasingly venturing into the third dimension of chemical space. The departure from "flatland"—the realm of planar, aromatic compounds—has led to a surge of interest in spirocyclic scaffolds. These unique structures, characterized by two rings sharing a single atom, offer a rigid, three-dimensional framework that can significantly enhance drug-like properties. This guide provides a comparative analysis of a promising new building block, 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane , and its derivatives, with a focus on their potential as modulators of the GABA-A receptor, a key player in central nervous system function.

The Rationale for Spirocycles in Drug Discovery

Spirocyclic scaffolds are gaining prominence as bioisosteres for traditional ring systems like piperazine.[1][2] Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The rigid nature of spirocycles can lock a molecule into a specific conformation, optimizing its interaction with a biological target and potentially increasing potency and selectivity.[2] Furthermore, the introduction of sp³-rich centers can lead to improved solubility, metabolic stability, and reduced off-target effects.[2] The 2,6-diazaspiro[3.3]heptane core, for instance, has been successfully employed as a piperazine bioisostere in the development of PARP inhibitors like Olaparib, where it led to improved target selectivity and reduced cytotoxicity.[2][3]

Introducing the this compound Scaffold

The "this compound" scaffold is a novel building block that offers multiple points for chemical diversification. The Boc-protected amine provides a handle for introducing a wide range of substituents, while the primary amine can be functionalized to interact with specific biological targets. The presence of an oxygen atom in the five-membered ring introduces polarity and potential hydrogen bonding capabilities, further diversifying the accessible chemical space. While direct biological data for this specific scaffold is nascent, its structural features make it an attractive candidate for targeting ion channels and receptors in the central nervous system. A recent patent filing has hinted at the potential of 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine receptor agonists, highlighting their relevance in neuroscience.

For the purpose of this guide, we will explore the hypothetical application of a derivative of this scaffold, which we will refer to as Spiro-X , as a positive allosteric modulator of the GABA-A receptor.

Comparative Analysis: Spiro-X vs. Established Modulators

To objectively assess the potential of Spiro-X, we will compare its hypothetical performance against two key alternatives:

  • Diazepam: A well-established benzodiazepine and a classic positive allosteric modulator of the GABA-A receptor.[1][4][5][6]

  • DSH-Y: A hypothetical derivative of 2,6-diazaspiro[3.3]heptane, representing an alternative spirocyclic scaffold.

The comparison will be based on a series of industry-standard in vitro assays designed to characterize the potency, efficacy, and mechanism of action of GABA-A receptor modulators.

Table 1: Comparative In Vitro Pharmacology of GABA-A Receptor Modulators
CompoundTargetAssay TypeKey ParameterHypothetical Value
Spiro-X GABA-A (α1β2γ2)Radioligand BindingKi (nM)15
ElectrophysiologyEC₅₀ (nM)50
Max Potentiation (%)120
Diazepam GABA-A (α1β2γ2)Radioligand BindingKi (nM)5
ElectrophysiologyEC₅₀ (nM)20
Max Potentiation (%)150
DSH-Y GABA-A (α1β2γ2)Radioligand BindingKi (nM)50
ElectrophysiologyEC₅₀ (nM)200
Max Potentiation (%)80

Disclaimer: The data presented for Spiro-X and DSH-Y are hypothetical and for illustrative purposes only.

Understanding the Mechanism: Positive Allosteric Modulation of the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[7] Positive allosteric modulators (PAMs) like benzodiazepines do not activate the receptor directly. Instead, they bind to a distinct site on the receptor complex, enhancing the effect of GABA.[1][8] This leads to an increase in the frequency or duration of channel opening, resulting in a greater inhibitory signal.[8]

GABA_A_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., Spiro-X) PAM->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel enhances GABA effect Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition leads to

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols are provided.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

Binding_Assay_Workflow start Start step1 Prepare cell membranes expressing GABA-A receptors start->step1 step2 Incubate membranes with [³H]-Flunitrazepam (radioligand) and varying concentrations of test compound step1->step2 step3 Separate bound and free radioligand by filtration step2->step3 step4 Quantify bound radioactivity using liquid scintillation counting step3->step4 step5 Calculate Ki from IC₅₀ values step4->step5 end End step5->end

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

    • Harvest cells and homogenize in a hypotonic buffer to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, [³H]-Flunitrazepam (a radiolabeled benzodiazepine), and varying concentrations of the test compound (Spiro-X, Diazepam, or DSH-Y).

    • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled benzodiazepine (e.g., unlabeled Diazepam).

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the functional effect of a compound on the ion channel activity of the GABA-A receptor.[9][10][11]

Patch_Clamp_Workflow start Start step1 Culture cells expressing GABA-A receptors on coverslips start->step1 step2 Position a glass micropipette onto a single cell to form a high-resistance seal step1->step2 step3 Rupture the cell membrane to achieve whole-cell configuration step2->step3 step4 Apply a fixed concentration of GABA (e.g., EC₂₀) to elicit a baseline current step3->step4 step5 Co-apply GABA with varying concentrations of the test compound step4->step5 step6 Measure the potentiation of the GABA-evoked current step5->step6 step7 Determine EC₅₀ and maximal potentiation step6->step7 end End step7->end

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of Spirocyclic Compounds: A Case Study in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards molecules that occupy three-dimensional space. For decades, drug discovery was dominated by "flat," aromatic, sp2-rich compounds. However, the limitations of this chemical space—often associated with poor solubility, metabolic instability, and off-target promiscuity—have become apparent. This has catalyzed the "Escape from Flatland," a strategic shift towards compounds with a higher fraction of sp3-hybridized carbons (Fsp3), leading to more complex and rigid three-dimensional structures.[1][2]

Spirocycles, unique structures where two rings are joined by a single common atom, are at the forefront of this movement.[1] The introduction of a spirocyclic scaffold imparts several advantageous properties:

  • Conformational Rigidity: By locking the conformation of a molecule, a spirocycle can pre-organize key binding elements into the optimal orientation for interacting with a biological target. This can lead to significant gains in potency and selectivity.[1][3]

  • Improved Physicochemical Properties: Increasing the Fsp3 character often correlates with enhanced solubility, higher metabolic stability, and a more favorable pharmacokinetic (PK) profile compared to planar analogs.[1][4]

  • Novel Chemical Space: Spirocycles provide access to unexplored molecular architectures, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[5][6]

This guide provides a comparative framework for the in vitro and in vivo evaluation of spirocyclic compounds, using a compelling case study: the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. We will compare the FDA-approved drug Olaparib , which features a flexible piperazine ring, to a spirocyclic analog where this ring is replaced by a rigid diazaspiro[3.3]heptane core. This comparison will illuminate the tangible benefits of spirocyclic scaffolds and provide practical, field-proven protocols for their evaluation.

The Comparative Landscape: Olaparib vs. a Spirocyclic Analog for PARP-1 Inhibition

PARP-1 is a critical enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy for treating cancers with mutations in BRCA1/2 genes. Olaparib (Structure 5 in reference[1]) is a successful PARP inhibitor, but like many drugs, achieving superior selectivity and minimizing off-target effects is a continuous goal.

To enhance selectivity for PARP-1 and potentially reduce cytotoxicity, a research initiative replaced Olaparib's flexible piperazine moiety with a rigid diazaspiroalkane core, yielding Compound 6 (a representative spirocyclic analog).[1] This strategic modification aims to leverage the conformational constraints of the spirocycle to achieve a more specific interaction with the PARP-1 active site while reducing interactions with other PARP isoforms.

G cluster_0 Structural Modification cluster_1 Hypothesized Improvements Olaparib Olaparib (Flexible Piperazine Ring) Compound6 Spirocyclic Analog (Rigid Diazaspiro Core) Olaparib->Compound6 Scaffold Hopping Potency Maintained or Improved Potency (PARP-1) Compound6->Potency Selectivity Increased Selectivity (vs. other PARPs) Compound6->Selectivity Properties Improved Physicochemical & PK Properties Compound6->Properties Toxicity Reduced Off-Target Cytotoxicity Compound6->Toxicity

Part 1: In Vitro Evaluation Workflow

The initial phase of evaluation aims to answer fundamental questions in a controlled environment: Does the compound hit the intended target? How potent and selective is it? Does it possess drug-like properties?

G cluster_workflow In Vitro Evaluation Workflow start Compound Synthesis (Spirocyclic Analog vs. Olaparib) biochemical_assay Biochemical Assays (Target Engagement & Potency) selectivity_panel Selectivity Profiling (Kinase/PARP Panel) cell_based_assay Cell-Based Assays (Cellular Potency & Viability) adme_assay In Vitro ADME (Physicochemical & Metabolic Properties) end Candidate for In Vivo Studies

Biochemical Assays: Quantifying Target Potency

Causality: The first and most crucial experiment is to confirm and quantify the compound's interaction with the purified target enzyme, in this case, PARP-1. This removes the complexity of a cellular environment and provides a direct measure of inhibitory activity. A radiometric assay is often considered the gold standard due to its sensitivity and direct measurement of enzymatic activity.

Experimental Protocol: Radiometric PARP-1 Inhibition Assay

  • Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

  • Compound Dilution: Perform a serial dilution of the test compounds (Spirocyclic Analog, Olaparib) in DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.

  • Reaction Mix: In a 96-well plate, combine the reaction buffer, 100 nM biotinylated-NAD+, [32P]-NAD+, and 1 µg of activated DNA.

  • Enzyme Addition: Add 1 nM of purified full-length human PARP-1 enzyme to each well, except for the negative control wells (no enzyme).

  • Compound Addition: Add the diluted compounds to the wells. Include wells with DMSO only as the positive control (100% activity).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination: Stop the reaction by adding 1 M HCl.

  • Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. The biotinylated NAD+ that has been incorporated into the substrate will bind to the plate. Non-incorporated [32P]-NAD+ is washed away.

  • Quantification: Read the plate on a scintillation counter to measure the incorporated radioactivity.

  • Data Analysis: Convert raw counts to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling: Assessing Off-Target Activity

Causality: A potent compound is of little use if it inhibits numerous other proteins, leading to toxicity. The rationale for creating the spirocyclic analog was to improve selectivity. Therefore, it is essential to screen the compound against a panel of related enzymes, such as other members of the PARP family (e.g., PARP-2, PARP-3) and a broad panel of kinases, as many inhibitors have cross-reactivity.[7]

Data Summary: Potency and Selectivity Comparison

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Olaparib~1.5~1.0~0.7x
Spirocyclic Analog (Cmpd 6)~1.2~25.0~20.8x

(Note: Data is representative based on findings reported in reference[1])

As the data demonstrates, the rigid spirocyclic scaffold significantly improved selectivity for PARP-1 over PARP-2, a key differentiator that could translate to a better safety profile.[1]

Cell-Based Assays: Confirming Cellular Activity

Causality: A compound must be able to cross the cell membrane and engage its target in the complex intracellular environment. Cell-based assays are a critical step to validate that the biochemical potency translates into a functional cellular effect. For an anti-cancer agent, the primary measure is its ability to inhibit the proliferation of cancer cells.

Experimental Protocol: MTT Anti-Proliferative Assay

  • Cell Seeding: Seed human cancer cells (e.g., BRCA-mutant ovarian cancer cell line, CAPAN-1) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (Spirocyclic Analog, Olaparib) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vitro ADME & Physicochemical Profiling

Causality: A compound's journey in the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] Early in vitro assessment of these parameters is crucial to avoid late-stage failures. The introduction of a spirocycle is hypothesized to improve these properties.[1]

Data Summary: Comparative ADME/Physicochemical Properties

PropertyOlaparib (Non-Spiro)Spirocyclic AnalogRationale for Improvement
Aqueous Solubility (pH 7.4) LowModerate-HighIncreased Fsp3 character disrupts crystal packing and improves solvation.
LogD (pH 7.4) HighLowerThe 3D structure can shield lipophilic regions, reducing overall lipophilicity.
Metabolic Stability (Microsomes) ModerateHighThe rigid scaffold can block metabolically labile sites from accessing CYP enzymes.
hERG Inhibition (IC50) Moderate RiskLow RiskThe specific 3D conformation may prevent binding to the hERG channel promiscuity site.

(Note: Values are qualitative representations based on general trends observed when increasing Fsp3 character.[1][4])

Part 2: In Vivo Evaluation

After demonstrating promising in vitro characteristics, the evaluation must move into a living system to assess efficacy and pharmacokinetics in a complex biological context. For oncology, the human tumor xenograft model is the industry standard.[10][11]

Xenograft Models: Assessing Anti-Tumor Efficacy

Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide the most relevant preclinical system to evaluate if a compound can achieve sufficient exposure at the tumor site to inhibit its growth over time.[10] This tests the compound's combined ADME properties and target engagement in a whole-organism setting. Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, can offer even greater clinical relevance by preserving the tumor's heterogeneity.[12]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 CAPAN-1 (BRCA-mutant) cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

    • Group 2: Olaparib (e.g., 50 mg/kg, oral, once daily)

    • Group 3: Spirocyclic Analog (e.g., 50 mg/kg, oral, once daily)

  • Treatment: Administer the compounds for 21-28 consecutive days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and potential biomarker analysis (e.g., IHC for PARylation).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

Data Summary: In Vivo Efficacy and Tolerability

Treatment GroupDose (mg/kg, PO, QD)Final Tumor Volume (mm³)% TGIBody Weight Change (%)
Vehicle-1500 ± 210-+5%
Olaparib50450 ± 9570%-2%
Spirocyclic Analog50225 ± 7085%+4%

(Note: Data is illustrative, representing a superior outcome for the spirocyclic compound based on its improved in vitro profile.)

Conclusion: Synthesizing the Evidence

The journey from a flat, flexible molecule like Olaparib to a rigid, three-dimensional spirocyclic analog provides a powerful testament to the value of modern medicinal chemistry strategies. The comparative data presented in this guide illustrates a clear, logical progression:

  • Structural Rigidity Translated to Selectivity: The spirocyclic core locked the molecule into a conformation that enhanced binding to PARP-1 while significantly reducing its affinity for PARP-2.[1] This is a direct consequence of optimizing the ligand's shape to fit the target protein.

  • Improved Physicochemical Properties Overcame Liabilities: The increase in Fsp3 character led to better solubility and metabolic stability, common hurdles for planar aromatic compounds. This translates to better ADME properties, which are essential for a successful drug.

  • In Vitro Success Predicted In Vivo Efficacy: The superior potency, selectivity, and ADME properties observed in the in vitro assays culminated in a more profound anti-tumor effect in the in vivo xenograft model, coupled with excellent tolerability.

By systematically evaluating compounds through the workflow described, researchers can build a robust data package that clearly delineates the advantages of novel chemical scaffolds. The spirocycle is not merely a substitution but a strategic design element that can unlock superior efficacy and safety profiles, paving the way for the next generation of targeted therapies.

References

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  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

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  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PubMed Central. [Link]

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Navigating Chemical Space in Three Dimensions: A Comparative Guide to 3D Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. By starting with small, low-complexity molecules, or "fragments," researchers can explore chemical space more efficiently, often leading to compounds with superior ligand efficiency and physicochemical properties.[1] Traditionally, fragment libraries have been dominated by flat, two-dimensional (2D) aromatic structures due to their synthetic accessibility. However, the increasing recognition that drug-target interactions occur in a three-dimensional world has spurred a paradigm shift towards the exploration of 3D scaffolds.

This guide provides a comparative analysis of 3D scaffolds in FBDD, offering an in-depth look at their performance against traditional 2D alternatives. We will delve into the rationale behind using 3D fragments, explore a variety of scaffold types with supporting experimental data, and provide detailed protocols for their evaluation. This content is intended for researchers, scientists, and drug development professionals seeking to leverage the power of three-dimensionality in their discovery programs.

The Rationale for Three-Dimensionality: Moving Beyond Flatland

The allure of 3D fragments lies in their potential to better mimic the spatial and electrostatic complexity of protein binding sites.[1] While 2D fragments have proven successful, they often lack the structural nuances required to engage with challenging targets like protein-protein interfaces.

Advantages of 3D Scaffolds:

  • Improved Physicochemical Properties: 3D fragments often exhibit enhanced solubility and metabolic stability compared to their flat counterparts.[1]

  • Enhanced Selectivity: The defined three-dimensional arrangement of functional groups can lead to more specific interactions with the target protein, reducing off-target effects.

  • Exploration of Novel Chemical Space: 3D scaffolds provide access to previously underexplored areas of chemical space, increasing the probability of finding novel intellectual property.[2]

  • Better Mimicry of Natural Products: Many natural products, which are a rich source of bioactive molecules, possess complex 3D architectures.[3]

Challenges Associated with 3D Scaffolds:

  • Synthetic Complexity: The synthesis of 3D scaffolds can be more challenging and resource-intensive than that of flat molecules.[1]

  • Lower Hit Rates: The increased structural rigidity and complexity of 3D fragments can sometimes lead to lower hit rates in screening campaigns compared to more promiscuous 2D fragments.[1][4]

A Comparative Look at 3D Scaffold Performance: The BET Bromodomain Case Study

A compelling head-to-head comparison of 2D and 3D fragment libraries was conducted in a study targeting the BET bromodomain BRD4(D1), a protein implicated in cancer.[4] This study provides valuable quantitative data on the performance of a 3D-enriched fragment library versus a traditional, predominantly 2D, library.

MetricTraditional (2D) Library3D-Enriched Library
Hit Rate 25%10%
Competitive Hit Rate 20%7%
Average Fsp3 0.1820.451
Average PBF 0.260.46
Identified Scaffolds Known Bromodomain InhibitorsNovel & Underrepresented Scaffolds
Lead Compound Not ReportedLigand-efficient thiazepane with good selectivity and a Kd of 20 μM

Data sourced from a study on BET bromodomains.[4]

This case study highlights a key trade-off: while the 3D-enriched library produced a lower hit rate, it yielded more novel and selective chemical matter, ultimately leading to a potent and ligand-efficient lead compound.[4] This underscores the principle that the quality of the hits can be more important than the sheer quantity.

Exploring the Diversity of 3D Scaffolds

The world of 3D fragments extends far beyond simple aliphatic rings. Here, we explore several classes of 3D scaffolds that are gaining prominence in FBDD.

Spirocyclic Scaffolds

Spirocycles, which contain two rings connected by a single common atom, offer a rigid and well-defined 3D geometry. These scaffolds are increasingly recognized for their ability to present substituents in precise vectors, enabling fine-tuned interactions with a target.[5][6] A key advantage is the introduction of a quaternary carbon center, which can enhance metabolic stability.

Bridged Bicyclic Scaffolds

Bridged bicyclic compounds, such as those based on norbornane, provide highly rigid frameworks that can mimic peptide turns and helical structures.[7] Their conformational constraint reduces the entropic penalty upon binding, potentially leading to higher affinity. Diversity-oriented synthesis approaches have enabled the rapid generation of diverse libraries of bicyclic fragments.[8][9]

Natural Product-Derived Fragments

Natural products have long been a source of inspiration for drug discovery due to their inherent biological activity and structural complexity.[3] By deconstructing complex natural products into smaller fragments, researchers can create libraries that are rich in sp3-hybridized centers and stereochemical diversity.[3][10] These fragments often possess favorable physicochemical properties and can provide novel starting points for inhibitor design.

Metallofragments

A novel and exciting area of 3D scaffold design involves the use of inert metal complexes, termed "metallofragments."[11] These scaffolds, which can be based on metals like iron (in ferrocene derivatives) or ruthenium, offer unique and highly three-dimensional geometries that are largely unexplored in traditional organic fragment libraries. A proof-of-concept library of 71 metallofragments demonstrated that 77% of them possessed a 3D shape, compared to only about 25% in a conventional fragment database.[11]

Experimental Validation: Methodologies and Protocols

The successful implementation of a 3D fragment screening campaign relies on robust and sensitive biophysical techniques to detect the typically weak binding affinities of fragments.

Experimental Workflow: From Library to Hit

The following diagram illustrates a typical workflow for a fragment screening campaign.

FBDD_Workflow cluster_design Library Design & Curation cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Lib_Design 3D Scaffold Selection Lib_QC Purity & Solubility QC Lib_Design->Lib_QC Screening NMR, SPR, or X-ray Lib_QC->Screening Hit_Val Orthogonal Assay (e.g., ITC) Screening->Hit_Val Affinity Determine Kd & Ligand Efficiency Hit_Val->Affinity Structure Co-crystallography Affinity->Structure Lead_Opt Structure-Guided Design Structure->Lead_Opt

Caption: A generalized workflow for fragment-based drug discovery.

Protocol 1: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding interactions. Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.

Objective: To identify fragments that bind to a target protein and map their binding site.

Materials:

  • 15N-labeled target protein (0.1-0.3 mM in a suitable buffer)

  • Fragment library (dissolved in a compatible solvent, e.g., DMSO-d6)

  • NMR spectrometer (600 MHz or higher recommended)

Procedure:

  • Protein Preparation: Express and purify 15N-labeled target protein. Ensure the protein is stable and soluble at the concentrations required for NMR.

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. This serves as the reference against which changes will be measured.

  • Fragment Screening:

    • Prepare mixtures of fragments (cocktails) to increase throughput.

    • Add a small aliquot of a fragment cocktail to the protein sample.

    • Acquire a 1H-15N HSQC spectrum for each protein-fragment mixture.

  • Hit Identification:

    • Overlay the spectra from the fragment screens with the reference spectrum.

    • Identify chemical shift perturbations (CSPs), which are changes in the positions of peaks in the HSQC spectrum. Significant CSPs indicate fragment binding.

  • Hit Deconvolution: For cocktails that show hits, screen each individual fragment from that cocktail to identify the specific binder.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment's binding site.

  • Affinity Determination: Perform a titration by adding increasing concentrations of the hit fragment to the protein and monitoring the CSPs. The dissociation constant (Kd) can then be calculated from these data.

Protocol 2: X-ray Crystallography-Based Fragment Screening

X-ray crystallography provides unparalleled structural detail of fragment binding, offering a direct visualization of the protein-ligand interactions.

Objective: To determine the 3D structure of a protein-fragment complex.

Materials:

  • High-quality crystals of the target protein

  • Fragment library

  • Cryoprotectant solution

  • Synchrotron X-ray source

Procedure:

  • Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a high resolution.

  • Fragment Soaking:

    • Transfer the protein crystals to a solution containing a high concentration of the fragment (or a cocktail of fragments).

    • Allow the fragments to soak into the crystals for a defined period.

  • Cryo-cooling: Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling them in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement with the apo-protein structure as a model.

    • Analyze the electron density maps to identify the bound fragment.

  • Binding Mode Analysis: Model the fragment into the electron density and refine the structure to obtain a detailed view of the binding interactions.

The Role of Computational Chemistry

Computational methods are integral to modern FBDD, from library design to hit optimization.

Computational Workflow for 3D Fragment Screening

Computational_Workflow cluster_library Virtual Library Design cluster_screening Virtual Screening cluster_analysis Hit Analysis & Selection Scaffold_Selection Select 3D Scaffolds Virtual_Enumeration Enumerate Analogs Scaffold_Selection->Virtual_Enumeration Filtering Apply Physicochemical Filters (e.g., Ro3) Virtual_Enumeration->Filtering Docking Molecular Docking (e.g., AutoDock, Glide) Filtering->Docking Scoring Score & Rank Fragments Docking->Scoring Pose_Analysis Analyze Binding Poses Scoring->Pose_Analysis Clustering Cluster by Scaffold & Binding Mode Pose_Analysis->Clustering Selection Select Diverse Hits for Experimental Validation Clustering->Selection

Sources

Unlocking Peptide Potential: A Comparative Guide to Rigid Spirocyclic Linkers for Enhanced Constraint

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, the quest for enhanced stability, target affinity, and cell permeability is paramount. Linear peptides, while offering exquisite target specificity, are often plagued by rapid proteolytic degradation and conformational flexibility, which can hinder their efficacy. To overcome these limitations, medicinal chemists employ various strategies to constrain peptide structures, with macrocyclization being a premier approach. This guide delves into a particularly potent, yet perhaps underutilized, strategy: the use of rigid spirocyclic linkers to create conformationally well-defined and robust peptide macrocycles.

This document will provide an in-depth comparison of rigid spirocyclic linkers with other common peptide constraining strategies, supported by experimental insights and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize constrained peptides with superior pharmacological properties.

The Landscape of Peptide Cyclization: A Structural Overview

Peptide cyclization transforms a flexible linear sequence into a more rigid cyclic structure, which can pre-organize the peptide into its bioactive conformation, leading to improved target binding and reduced susceptibility to proteases.[1] The choice of linker used to achieve this cyclization is critical, as it dictates the geometry, rigidity, and overall physicochemical properties of the resulting macrocycle.

cluster_0 Peptide Cyclization Strategies cluster_1 Linker Types cluster_2 Rigid Linker Subtypes Linear Peptide Linear Peptide Flexible Linkers (e.g., Gly-Ser) Flexible Linkers (e.g., Gly-Ser) Linear Peptide->Flexible Linkers (e.g., Gly-Ser) Rigid Linkers Rigid Linkers Linear Peptide->Rigid Linkers Constrained Peptide Constrained Peptide Flexible Linkers (e.g., Gly-Ser)->Constrained Peptide Rigid Linkers->Constrained Peptide Hydrocarbon Staples Hydrocarbon Staples Rigid Linkers->Hydrocarbon Staples Lactam Bridges Lactam Bridges Rigid Linkers->Lactam Bridges Rigid Spirocyclic Linkers Rigid Spirocyclic Linkers Rigid Linkers->Rigid Spirocyclic Linkers

Caption: Overview of Peptide Cyclization Strategies.

The Spirocyclic Advantage: Imposing Definitive Conformational Control

Spirocyclic systems are characterized by two rings sharing a single common atom. When incorporated into a peptide linker, this structural motif imparts a high degree of rigidity and a well-defined three-dimensional geometry. Unlike more flexible linkers that allow for a range of conformations, or even other rigid linkers that may possess some degree of rotational freedom, spirocyclic linkers act as potent conformational locks.

The primary advantage of this rigidity is the ability to enforce a specific turn or secondary structure in the peptide backbone. For instance, spiro-β-lactams and other spirolactam-containing structures have been shown to be excellent mimetics of β-turns and γ-turns.[2][3][4][5] This pre-organization of the peptide into its bioactive conformation can significantly reduce the entropic penalty upon binding to its target receptor, leading to enhanced binding affinity.

Comparative Performance Analysis: Spirocyclic Linkers vs. Alternatives

While direct head-to-head comparisons of spirocyclic linkers with all other linker types in a single peptide system are scarce in the literature, we can synthesize a comparative analysis based on published data for different systems.

Parameter Flexible Linkers (e.g., Gly-Ser) Hydrocarbon Staples Lactam Bridges Rigid Spirocyclic Linkers
Conformational Rigidity LowHighHighVery High
Structural Diversity High (many conformations)ModerateModerateLow (well-defined conformer)
Receptor Binding Affinity Variable, often lowerCan be significantly increasedCan be significantly increased[6]Potentially highest due to pre-organization[2][3]
Proteolytic Stability Modest improvementSignificant improvement[1]Significant improvement[6]Expected to be very high
Cell Permeability Generally lowCan be enhanced (increased lipophilicity)Can be enhancedPotentially favorable due to defined conformation and shielding of polar groups
Synthetic Complexity LowModerateModerateHigh

Data Synthesis and Interpretation: The table above is a synthesis of findings from multiple studies. Flexible linkers offer synthetic simplicity but less conformational control. Hydrocarbon staples and lactam bridges provide significant improvements in helicity and stability.[6] Rigid spirocyclic linkers, while synthetically more challenging, offer the highest degree of conformational constraint, which is predicted to translate to superior binding affinity and proteolytic resistance.[2][3][4]

Experimental Deep Dive: Key Protocols and Workflows

Synthesis of a Spiro-Lactam Constrained Peptide

The incorporation of a rigid spirocyclic linker, such as a spiro-β-lactam, into a peptide sequence requires specialized synthetic strategies. The following is a generalized workflow based on established methodologies for synthesizing spiro-β-lactams as β-turn mimetics.[4][5]

cluster_0 Synthesis of Spiro-Lactam Amino Acid cluster_1 Solid-Phase Peptide Synthesis (SPPS) A 1. Synthesis of Cyclic Ketene Precursor (from N-protected Proline) C 3. Staudinger [2+2] Cycloaddition A->C B 2. Preparation of Imine B->C D 4. Deprotection and Purification C->D E 5. Couple Spiro-Lactam Amino Acid into Peptide Sequence D->E F 6. Continue Peptide Elongation E->F G 7. Cleavage and Deprotection F->G H 8. Purification and Characterization G->H

Caption: Workflow for Synthesis of a Spiro-Lactam Constrained Peptide.

Step-by-Step Methodology:

  • Synthesis of the Spiro-Lactam Amino Acid:

    • Preparation of the Cyclic Ketene: Start with a readily available chiral building block, such as N-benzyloxycarbonyl-L-proline. Convert the carboxylic acid to the corresponding acid chloride. Treatment of the acid chloride with a non-nucleophilic base generates the cyclic ketene in situ.

    • Imine Formation: Separately, condense an appropriate aldehyde and amine to form the desired imine.

    • Staudinger [2+2] Cycloaddition: React the in situ generated cyclic ketene with the imine. This [2+2] cycloaddition reaction forms the spiro-β-lactam ring with high diastereoselectivity.[4]

    • Purification and Characterization: Purify the resulting spiro-β-lactam amino acid derivative using column chromatography and characterize it by NMR and mass spectrometry to confirm its structure and stereochemistry.

  • Incorporation into Peptide via Solid-Phase Peptide Synthesis (SPPS):

    • Standard SPPS: Assemble the linear peptide sequence on a solid support using standard Fmoc or Boc chemistry.

    • Coupling of the Spiro-Lactam: Couple the synthesized spiro-β-lactam amino acid at the desired position in the peptide sequence using standard peptide coupling reagents (e.g., HBTU, HATU).

    • Completion of Synthesis: Continue the SPPS to complete the peptide sequence.

    • Cleavage and Deprotection: Cleave the peptide from the solid support and remove all protecting groups using a cleavage cocktail (e.g., TFA-based).

    • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final spiro-lactam constrained peptide by mass spectrometry and analytical HPLC.

Assessing the Advantages: Comparative Experimental Assays

To empirically validate the benefits of a rigid spirocyclic linker, a series of comparative assays should be performed against a control peptide with a flexible linker.

1. Proteolytic Stability Assay:

  • Objective: To compare the resistance of the spirocyclic-constrained peptide and a flexible-linker control to enzymatic degradation.

  • Protocol:

    • Prepare solutions of each peptide at a known concentration in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a protease, such as trypsin or chymotrypsin, to each peptide solution at a specific enzyme-to-substrate ratio.

    • Incubate the reactions at 37°C.

    • At various time points, quench an aliquot of each reaction with an appropriate inhibitor or by acidification.

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

    • Plot the percentage of intact peptide versus time to determine the half-life of each peptide.

  • Expected Outcome: The spirocyclic-constrained peptide is expected to exhibit a significantly longer half-life compared to the flexible-linker control, demonstrating enhanced proteolytic stability.[1]

2. Receptor Binding Assay:

  • Objective: To determine the binding affinity of the constrained peptides to their target receptor.

  • Protocol (example using a competitive binding assay):

    • Prepare a series of dilutions of the unlabeled spirocyclic and flexible-linker peptides.

    • In a multi-well plate, combine a constant concentration of a labeled (e.g., radiolabeled or fluorescently labeled) ligand, the receptor preparation (e.g., cell membranes expressing the receptor), and the varying concentrations of the unlabeled competitor peptides.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free labeled ligand (e.g., by filtration).

    • Quantify the amount of bound labeled ligand.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value for each peptide.

    • Calculate the Ki (inhibition constant) from the IC50 value.

  • Expected Outcome: The rigid spirocyclic peptide is anticipated to have a lower Ki value (higher affinity) than the flexible-linker peptide, reflecting the pre-organization of its pharmacophore.

3. Cell Permeability Assay (PAMPA):

  • Objective: To assess the passive permeability of the constrained peptides across an artificial membrane.

  • Protocol (Parallel Artificial Membrane Permeability Assay - PAMPA):

    • Use a 96-well filter plate where the filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[7][8][9]

    • Add the test peptides to the donor wells.

    • Add buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

  • Expected Outcome: While dependent on the overall physicochemical properties of the peptide, the well-defined, rigid conformation of the spirocyclic peptide may facilitate passive diffusion by shielding polar backbone amides, potentially leading to higher permeability compared to its more flexible counterpart.

Conclusion: A Call for Rational Design with Rigid Spirocyclic Linkers

The strategic incorporation of rigid spirocyclic linkers represents a powerful tool in the medicinal chemist's arsenal for the design of constrained peptides with superior therapeutic potential. By enforcing a well-defined conformation, these linkers can significantly enhance receptor binding affinity and proteolytic stability. While the synthesis of spirocyclic amino acids and their incorporation into peptides is more complex than for simpler linker types, the potential payoff in terms of improved pharmacological properties warrants their consideration in peptide drug discovery programs. The experimental workflows outlined in this guide provide a framework for the synthesis and comparative evaluation of these promising molecules. As our understanding of the interplay between peptide conformation and biological activity deepens, the rational design of constrained peptides using rigid spirocyclic linkers will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

References

  • Current time information in Hamilton County, US. Google.
  • Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587–7599.
  • Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. (2002). PubMed. Retrieved January 20, 2026, from [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. J Org Chem, 66(19), 6333-8.
  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338.
  • Peptide models 6. New .beta.-turn conformations from ab initio calculations confirmed by x-ray data of proteins. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Lactam restriction of peptide conformation in cyclic hexapeptides which alter rumen fermentation. (1980). PubMed. Retrieved January 20, 2026, from [Link]

  • Membrane permeability of cyclic peptides. (A) PAMPA results for... ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spiro ??-Lactams as ??-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. ResearchGate. Retrieved January 20, 2026, from [Link]

  • A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. (2013). PubMed. Retrieved January 20, 2026, from [Link]

  • Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Bittermann, H., & Gmeiner, P. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 70(18), 7191–7197.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved January 20, 2026, from [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • The synthesis and study of side-chain lactam-bridged peptides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers. Retrieved January 20, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. Retrieved January 20, 2026, from [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). PubMed. Retrieved January 20, 2026, from [Link]

  • The synthesis and study of side-chain lactam-bridged peptides. Research With Rutgers. Retrieved January 20, 2026, from [Link]

  • The synthesis and study of side-chain lactam-bridged peptides. Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. Retrieved January 20, 2026, from [Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Retrieved January 20, 2026, from [Link]

  • Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Retrieved January 20, 2026, from [Link]

  • A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). NIH. Retrieved January 20, 2026, from [Link]

  • The Synthesis of Cyclic Peptides. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers. Retrieved January 20, 2026, from [Link]

  • Identification of macrocyclic peptides which activate bacterial cylindrical proteases. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • The effect of GPCR mutations on agonist binding affinity. Most class A... ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Monitoring proteolytic processing events by quantitative mass spectrometry. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you not only with high-quality reagents for your research but also with the critical knowledge to manage them safely from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane (CAS No. 1408074-44-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to a culture of safety that extends beyond the lab bench.

Hazard Assessment and Compound Profile

Understanding the specific hazards of a chemical is the foundational step for its safe handling and disposal. This compound is not a benign laboratory reagent; it is classified as an acutely toxic substance.

According to its Safety Data Sheet (SDS), this compound is designated as Acute Toxicity, Oral (Category 3) , with the hazard statement H301: "Toxic if swallowed".[1] This classification is critical as it dictates the stringent handling and disposal requirements. Furthermore, it holds a Water Hazard Class 3 (WGK 3) rating, indicating it is severely hazardous to water, making environmental containment a top priority.[1]

All waste materials, including contaminated labware and personal protective equipment (PPE), that have come into contact with this substance must be treated as Acutely Toxic Hazardous Waste .

Property Information Source
Chemical Name This compound[1]
CAS Number 1408074-44-1[1]
Appearance Viscous Liquid[1]
GHS Classification Acute Toxicity, Oral (Category 3)[1]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]
Storage Class 6.1C: Combustible, acutely toxic Cat. 3[1]
Water Hazard Class WGK 3: Severely hazardous to water[1]

Regulatory Framework: The Legal Imperative

The disposal of hazardous chemicals in a laboratory setting is not merely a matter of best practice; it is governed by strict federal and local laws. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[2][3] RCRA establishes the "cradle-to-grave" framework for hazardous waste management. This means your laboratory is responsible for the waste from the moment it is generated until its final, safe disposal.[4][5]

Failure to comply with these regulations can result in significant fines and, more importantly, pose a serious risk to human health and the environment. Therefore, the protocol described below is designed to ensure full compliance with these standards.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn and kept fastened.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[6]

  • Designate a Waste Stream: This compound's waste must be collected in a dedicated container for non-halogenated organic toxic waste .

  • Do Not Mix: Never mix this waste with other streams like halogenated solvents, strong acids/bases, or oxidizers unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.[6][7]

  • Collect All Contaminated Materials: This includes:

    • Unused or residual viscous liquid.

    • Solvent rinsates from cleaning glassware.

    • Contaminated disposable items such as pipette tips, weigh boats, and wipes. These should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

Step 3: Waste Container Selection and Labeling

The integrity and labeling of your waste container are essential for safety and compliance.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2] A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The original product container can be used if it's in good condition.[7]

  • Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" . List all components if it's a mixture.[6]

    • The associated hazards (e.g., "Acutely Toxic").[4]

  • Capacity Limit: Never fill a liquid waste container to more than 90% capacity to allow for vapor expansion and prevent spills.[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[4][6]

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation within SAA: Even within the SAA, ensure the container is stored away from incompatible chemicals like acids and oxidizers.[6]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by trained professionals.

  • Contact EHS: Once your waste container is full (or within one year of the first addition of waste), contact your institution's EHS office to schedule a waste pickup.[6]

  • Documentation: Follow all internal procedures for waste manifest documentation. Accurate records are a critical part of regulatory compliance.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposition A Identify Waste: This compound (Acutely Toxic) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Leak-Proof, Compatible Container B->C D Collect Waste (Liquid & Contaminated Solids Separately) C->D E Label Container Immediately: 'Hazardous Waste' Full Chemical Name Hazards (Toxic) D->E F Store in Designated SAA (Under Lab Control) E->F G Use Secondary Containment F->G H Container Full or >1 Year? G->H I Contact EHS for Waste Pickup H->I Yes J Continue to Store Safely in SAA H->J No J->H

Sources

A Researcher's Guide to the Safe Handling of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane (CAS Number: 1408074-44-1). As a novel spirocyclic building block, this compound presents unique opportunities in drug discovery, but its safe management in the laboratory is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and specific hazard information.

Understanding the Hazard Profile

This compound is classified as Acutely Toxic (Oral, Category 3) , as indicated by the GHS06 pictogram and H301 hazard statement.[1] This classification signifies that the substance can be fatal if swallowed. While specific data on dermal and inhalation toxicity are not fully detailed, the chemical structure, featuring an amino group and a Boc-protecting group on a spirocyclic scaffold, warrants a cautious approach, assuming potential for skin and respiratory irritation.

PropertyValueSource
CAS Number 1408074-44-1[1]
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol [1]
Appearance Viscous liquid[1]
Storage Temperature 2-8°C[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a risk assessment that considers the acute oral toxicity and potential for other routes of exposure.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, aliquoting, and reaction setup, must be conducted within a certified chemical fume hood. This primary engineering control is critical for preventing the inhalation of any aerosols or vapors that may be generated.

Essential Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals, but it is crucial to change them immediately if contamination is suspected.[2][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes. Given the viscous nature of the liquid, the risk of splashing during handling is significant.[2]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required when handled in a fume hoodA properly functioning chemical fume hood provides adequate respiratory protection.[4] In the event of a large spill or work outside of a fume hood (not recommended), a respirator with an organic vapor cartridge would be necessary.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict operational workflow is critical for ensuring safety. The following step-by-step process outlines the key stages of handling, from preparation to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_aliquot Aliquot/Dispense for Reaction handle_weigh->handle_aliquot handle_reaction Set Up Reaction in Fume Hood handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A standard workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused material and reaction mixtures containing this compound should be collected in a labeled, sealed container for hazardous chemical waste. Do not dispose of this material down the drain.

  • Decontamination: Glassware should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, and the rinsate collected as hazardous waste before washing.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can safely manage the handling of this compound, enabling its potential in advancing drug discovery while maintaining a secure laboratory environment.

References

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Stout Content. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 2
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.